molecular formula C7H4ClN3O B12440006 2-Chloropyrido[3,2-d]pyrimidin-4-ol

2-Chloropyrido[3,2-d]pyrimidin-4-ol

Cat. No.: B12440006
M. Wt: 181.58 g/mol
InChI Key: MATJHQNZFZEVRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloropyrido[3,2-d]pyrimidin-4-ol (CAS 2031259-38-6) is a high-value heterocyclic building block of significant interest in pharmaceutical and agrochemical research. This compound features a fused pyridopyrimidine scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities . The presence of both a chloro substituent and a hydroxyl group on this core structure makes it a versatile intermediate for further synthetic elaboration, particularly via nucleophilic aromatic substitution reactions, allowing researchers to develop a wide array of novel derivatives . Pyridopyrimidine scaffolds, including the [3,2-d] isomer, are extensively investigated for their therapeutic potential. They are recognized as key pharmacophores in the development of potent kinase inhibitors, which are crucial for targeted cancer therapies . Furthermore, related pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine analogs have demonstrated notable antimicrobial, anticancer, and antioxidant activities in preclinical studies, highlighting the broad applicability of this class of compounds . The structural similarity of this core to purine bases also facilitates its interaction with various enzymatic targets, providing a pathway for the design of new therapeutic agents . Researchers can utilize 2-Chloropyrido[3,2-d]pyrimidin-4-ol as a precursor in the synthesis of more complex molecules for screening against a range of biological targets, including kinases, dihydrofolate reductase, and other enzymes involved in inflammatory and proliferative diseases . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4ClN3O

Molecular Weight

181.58 g/mol

IUPAC Name

2-chloro-3H-pyrido[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C7H4ClN3O/c8-7-10-4-2-1-3-9-5(4)6(12)11-7/h1-3H,(H,10,11,12)

InChI Key

MATJHQNZFZEVRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=O)NC(=N2)Cl)N=C1

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: 2-Chloropyrido[3,2-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Chloropyrido[3,2-d]pyrimidin-4-ol basic properties Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Structural Biologists

Scaffold Architecture, Reactivity Profiles, and Synthetic Utility in Kinase Inhibitor Design [1][2]

Executive Summary

2-Chloropyrido[3,2-d]pyrimidin-4-ol (CAS: 29976-53-2) represents a critical bicyclic heteroaromatic scaffold in modern drug discovery. Structurally distinct from its [2,3-d] and [3,4-d] isomers, the [3,2-d] fusion system offers unique electronic properties that have been extensively exploited in the development of ATP-competitive kinase inhibitors, particularly for PI3K, mTOR, and EGFR targets.

This guide analyzes the compound’s dual-reactive nature, its tautomeric stability, and the specific protocols required to leverage it as a "gatekeeper" intermediate for multisubstituted therapeutic agents.

Chemical Identity & Tautomeric Equilibrium

Understanding the physical state of this molecule is a prerequisite for successful reaction planning. While nomenclature often refers to the "4-ol" (enol) form, the compound predominantly exists as the 4(3H)-one (lactam) tautomer in the solid state and in polar solvents.

Physicochemical Data
PropertySpecification
IUPAC Name 2-chloropyrido[3,2-d]pyrimidin-4(3H)-one
CAS Number 29976-53-2
Molecular Formula C₇H₄ClN₃O
Molecular Weight 181.58 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in DCM, Water
pKa (Calculated) ~7.5 (Amide N-H acidity)
Tautomeric Dominance

The 4-position oxygen acts as a hydrogen bond acceptor, while the N3 nitrogen acts as a donor. This equilibrium heavily favors the keto-form due to the thermodynamic stability of the amide resonance, despite the loss of full aromaticity in the pyrimidine ring.

Tautomerism Enol Enol Form (4-hydroxy) Less Stable Keto Keto Form (4(3H)-one) Dominant Tautomer Enol->Keto  Solvent/Solid State  

Figure 1: Tautomeric equilibrium shifting toward the pharmacologically relevant 4(3H)-one form.

Synthetic Utility & Reactivity Profile

The 2-chloropyrido[3,2-d]pyrimidine scaffold is defined by two electrophilic sites with distinct reactivity thresholds. This "reactivity gradient" allows for sequential, regioselective functionalization—a cornerstone of combinatorial library generation.

The Reactivity Gradient
  • C4 Position (High Reactivity): The carbonyl oxygen is first activated (typically via chlorination or peptide coupling agents like BOP) to create a highly reactive species susceptible to

    
     displacement by amines or alkoxides.
    
  • C2 Position (Latent Reactivity): The 2-chloro substituent is deactivated relative to the C4 position. It typically remains intact during C4 substitution, allowing for a second, harsher displacement step later in the synthesis.

Strategic Functionalization Workflow

The following diagram illustrates the standard medicinal chemistry workflow for converting the core scaffold into a dual-inhibitor drug candidate.

SynthesisWorkflow Start 2-Cl-pyrido[3,2-d]pyrimidin-4-ol (Scaffold) Step1 Activation (POCl3 or SOCl2) Start->Step1 Inter1 2,4-Dichloropyrido[3,2-d]pyrimidine (Key Intermediate) Step1->Inter1 Step2 Regioselective SNAr (C4) (Mild Conditions, 0°C - RT) Inter1->Step2 Inter2 4-Substituted-2-Chloro-Intermediate Step2->Inter2 Step3 SNAr / Suzuki Coupling (C2) (High Temp / Catalyst) Inter2->Step3 Final Disubstituted Kinase Inhibitor (Target Molecule) Step3->Final

Figure 2: Sequential functionalization strategy exploiting the differential electrophilicity of C4 and C2.

Therapeutic Applications (Grounding)

The pyrido[3,2-d]pyrimidine core functions as a bioisostere of quinazoline (found in Gefitinib) and purine. Its nitrogen placement (positions 1, 3, and 5) creates specific hydrogen bonding vectors ideal for the ATP-binding pockets of lipid and protein kinases.

  • PI3K/mTOR Dual Inhibition: Research indicates that 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines exhibit potent inhibitory activity against PI3K

    
     and mTOR.[3] The C4-morpholine substitution is a common motif in this class, often yielding IC50 values in the low nanomolar range (3–10 nM) [1].
    
  • PI3K

    
     Selectivity:  Recent studies (2023) have highlighted this scaffold's ability to achieve high selectivity for the PI3K
    
    
    
    isoform, a target for hematologic malignancies.[4] Optimized derivatives have demonstrated superior potency compared to Idelalisib [2].[4]
  • Structure-Activity Relationship (SAR): The 2-position allows for the introduction of solubility-enhancing groups (e.g., piperazines) or hydrophobic moieties that occupy the ribose-binding pocket, while the 4-position interacts with the hinge region of the kinase [3].

Experimental Protocol: Deoxychlorination

The most critical reaction for this scaffold is the conversion of the "4-ol" to the "4-chloro" derivative. This transformation is prone to failure if moisture is present or if the workup is mishandled.

Objective: Synthesis of 2,4-dichloropyrido[3,2-d]pyrimidine.

Reagents & Equipment
  • Substrate: 2-Chloropyrido[3,2-d]pyrimidin-4-ol (1.0 eq)

  • Reagent: Phosphorus oxychloride (

    
    ) (5–10 eq, acts as solvent)
    
  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.5 eq) or 
    
    
    
    -Dimethylaniline
  • Equipment: Oven-dried round-bottom flask, reflux condenser, drying tube (CaCl2), oil bath.

Step-by-Step Methodology
  • Setup: In a fume hood, charge the reaction flask with the solid substrate.

  • Addition: Carefully add

    
     to the flask. ( Caution: 
    
    
    
    is corrosive and reacts violently with water.)
  • Catalysis: Add DIPEA dropwise. The base facilitates the formation of the dichlorophosphate intermediate.

  • Reaction: Heat the mixture to reflux (approx. 105–110°C) for 2–4 hours.

    • Monitoring: Monitor by TLC (eluent: 30% EtOAc/Hexane). The starting material (polar) should disappear, replaced by a less polar UV-active spot.

  • Concentration: Once complete, cool to room temperature and remove excess

    
     under reduced pressure (rotary evaporator with a caustic trap).
    
  • Quenching (Critical Step):

    • Dissolve the residue in anhydrous Dichloromethane (DCM).

    • Pour the DCM solution slowly onto a stirred mixture of ice and saturated

      
       .
      
    • Why? Direct addition of water to the residue can cause rapid hydrolysis of the highly reactive 4-Cl product back to the starting material. The biphasic quench protects the product in the organic layer.

  • Isolation: Separate the organic layer, wash with brine, dry over

    
    , and concentrate.
    
  • Storage: The resulting 2,4-dichloro derivative is moisture-sensitive. Store under nitrogen at -20°C.

References

  • Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. International Journal of Molecular Sciences. (2012).

  • Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors. Drug Development Research. (2023).[4]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals. (2022).[5][6]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using Equimolar POCl3. Molecules. (2016).

Sources

2-Chloropyrido[3,2-d]pyrimidin-4-ol mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the mechanism of action, synthetic utility, and biological application of 2-Chloropyrido[3,2-d]pyrimidin-4-ol .

A Privileged Scaffold for Kinase Inhibitor Development

Part 1: Executive Analysis

Compound Identity: 2-Chloropyrido[3,2-d]pyrimidin-4-ol (also referred to as 2-chloro-4-hydroxypyrido[3,2-d]pyrimidine or its tautomer, 2-chloropyrido[3,2-d]pyrimidin-4(3H)-one).

Core Classification: This compound is not a marketed drug but a high-value pharmacophore scaffold . It serves as the critical intermediate in the synthesis of "Type I" and "Type II" ATP-competitive kinase inhibitors targeting PI3K, mTOR, MNK, and CDK pathways.

Mechanism of Action (Dual-Layer):

  • Chemical MoA (Reactivity): Acts as a regioselective electrophile. The distinct electronic environments of the C2 and C4 positions allow for sequential nucleophilic aromatic substitutions (SNAr), enabling precise "decoration" of the scaffold to fit specific kinase binding pockets.

  • Biological MoA (Pharmacology): Upon derivatization, the pyrido[3,2-d]pyrimidine core functions as a hinge-binder . The ring nitrogens (N1, N3) and the C4-substituent form crucial hydrogen bond networks with the ATP-binding hinge region of protein kinases, effectively blocking ATP access and inhibiting signal transduction.

Part 2: Chemical Mechanism & Reactivity Profile

The utility of 2-Chloropyrido[3,2-d]pyrimidin-4-ol lies in its ability to undergo controlled transformation. Understanding its electronic structure is prerequisite to its use.

1. Tautomeric Equilibrium

The compound exists in a dynamic equilibrium between the lactam (4-one) and lactim (4-ol) forms.

  • Solid State/Solution: The lactam (A) is generally the thermodynamically favored species due to the stability of the amide-like resonance.

  • Reactive Species: Chemical derivatization (e.g., chlorination) typically proceeds via the lactim (B) form, where the hydroxyl group acts as a leaving group precursor.

2. Regioselective SNAr "Switch"

The scaffold possesses two electrophilic centers (C2 and C4), but they are not equally reactive. This inequality is the "mechanism" that allows complex drug synthesis.

PositionReactivityElectronic RationaleSynthetic Utility
C4 (4-OH/Cl) High The C4 position is highly electron-deficient due to the cumulative inductive effect of N3 and the para-nitrogen (N1).Primary Substitution: The 4-OH is converted to 4-Cl, which is then displaced by primary amines (hinge-binding motifs) under mild conditions (

).
C2 (2-Cl) Low The 2-Cl is flanked by N1 and N3 but lacks the para-nitrogen activation found at C4. It is sterically more shielded and less electrophilic.Secondary Substitution: Remains intact during C4 substitution. Displaced only under forcing conditions (high heat) or via Pd-catalyzed cross-coupling (Suzuki/Buchwald) to introduce solubilizing groups.
3. Visualizing the Synthetic Logic (DOT Diagram)

The following diagram illustrates the sequential functionalization pathway, converting the raw scaffold into a bioactive kinase inhibitor.

SynthesisLogic Scaffold 2-Chloropyrido[3,2-d] pyrimidin-4-ol (Starting Material) Activation Activation Step (POCl3/SOCl2) Scaffold->Activation Chlorination Intermediate 2,4-Dichloropyrido [3,2-d]pyrimidine (Activated Core) Activation->Intermediate Forms C4-Cl Sub1 SNAr 1 (C4) Nucleophilic Attack Intermediate->Sub1 Selectivity: C4 >> C2 MonoSub 4-Amino-2-chloro Derivative (Hinge Binder Installed) Sub1->MonoSub Mild Conditions Sub2 Pd-Catalysis / SNAr 2 (C2) Solubility Group Addition MonoSub->Sub2 Cross-Coupling FinalDrug Bioactive Kinase Inhibitor Sub2->FinalDrug Final Optimization

Caption: Sequential functionalization logic of the pyrido[3,2-d]pyrimidine scaffold. Note the critical regioselectivity allowing stepwise construction.

Part 3: Biological Mechanism (Applied)

Once the scaffold is processed into a drug candidate (e.g., a PI3K


 inhibitor), its mechanism shifts from chemical reactivity to biological inhibition.
1. Hinge Binding Topology

The pyrido[3,2-d]pyrimidine core mimics the adenine ring of ATP.

  • Acceptor: The N3 nitrogen accepts a hydrogen bond from the kinase backbone (e.g., Valine or Methionine residues in the hinge).

  • Donor: The exocyclic amine at C4 (introduced during synthesis) donates a hydrogen bond to the hinge carbonyl.

  • Selectivity Vector: The pyridine nitrogen (N5) in the [3,2-d] isomer points towards the solvent front or specific "gatekeeper" residues, offering a distinct selectivity profile compared to the [2,3-d] isomer (found in Palbociclib).

2. Signaling Pathway Inhibition

The diagram below maps the downstream effects of an inhibitor derived from this scaffold, specifically targeting the PI3K/Akt/mTOR pathway.

SignalingPathway RTK Receptor Tyrosine Kinase (Growth Factor Receptor) PI3K PI3K (Target) RTK->PI3K Activation PIP3 PIP2 -> PIP3 PI3K->PIP3 Phosphorylation Inhibitor Pyrido[3,2-d]pyrimidine Inhibitor Inhibitor->PI3K ATP-Competitive Inhibition Akt Akt (Protein Kinase B) PIP3->Akt Recruitment mTOR mTORC1 Akt->mTOR Activation Effect Cell Proliferation & Survival mTOR->Effect Translation Init

Caption: Mechanism of PI3K pathway blockade by pyrido[3,2-d]pyrimidine derivatives. The inhibitor competitively binds the PI3K ATP pocket.

Part 4: Experimental Protocols

Self-Validating Protocol for Scaffold Synthesis & Activation. Note: All chemical synthesis must be performed in a fume hood with appropriate PPE.

Protocol A: Synthesis of 2-Chloropyrido[3,2-d]pyrimidin-4-ol

This protocol uses a condensation-chlorination-hydrolysis strategy to ensure high purity.

  • Cyclization (Formation of the Dione):

    • Reagents: 3-Aminopyridine-2-carboxylic acid (10 mmol), Urea (50 mmol).

    • Procedure: Mix solids and heat to

      
       in a melt for 2 hours. The mixture will liquefy and then resolidify.
      
    • Workup: Cool to RT, triturate with boiling water, and filter. Acidify the filtrate with acetic acid to precipitate Pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione .

    • Validation Point: Product should be a high-melting solid (

      
      ), insoluble in organic solvents.
      
  • Activation (Double Chlorination):

    • Reagents: Dione intermediate (from step 1), POCl

      
       (excess), PCl
      
      
      
      (1.1 eq).
    • Procedure: Reflux for 4-6 hours until the solution becomes clear. Evaporate excess POCl

      
       under reduced pressure.
      
    • Workup: Pour residue onto crushed ice (Caution: Exothermic!). Extract with DCM.

    • Product: 2,4-Dichloropyrido[3,2-d]pyrimidine .

    • Validation Point: TLC (Hexane/EtOAc 4:[1]1) shows a distinct non-polar spot compared to the polar dione.

  • Selective Hydrolysis (Target Synthesis):

    • Reagents: 2,4-Dichloro intermediate, 1N NaOH (2 eq), THF/Water (1:1).

    • Procedure: Stir at

      
       for 30 mins, then allow to warm to RT. The C4-Cl is more labile towards hydrolysis than C2-Cl.
      
    • Workup: Acidify carefully to pH 5. Collect the precipitate.

    • Result: 2-Chloropyrido[3,2-d]pyrimidin-4-ol .

Protocol B: Functionalization (MoA Demonstration)

To demonstrate the "Chemical MoA" (regioselectivity):

  • Step 1 (C4 Substitution): React the 2,4-dichloro intermediate (from A.2) with Morpholine (1.0 eq) and TEA in THF at

    
    .
    
    • Observation: Reaction completes in <1 hour. Product is 2-chloro-4-morpholinopyrido[3,2-d]pyrimidine .

  • Step 2 (C2 Substitution): React the product of Step 1 with a boronic acid (Suzuki coupling) using Pd(PPh

    
    )
    
    
    
    and Na
    
    
    CO
    
    
    in Dioxane/Water at
    
    
    .
    • Observation: Requires heat and catalyst. This confirms the reactivity hierarchy (C4 >> C2).

Part 5: References
  • Discovery of Novel Pyrido[3,2-d]pyrimidine Derivatives as Selective PI3Kδ Inhibitors.

    • Source: Drug Development Research (2023).

    • Relevance: Validates the scaffold's utility in designing selective kinase inhibitors and demonstrates the C4-substitution logic.

  • Optimization of 4,6-Disubstituted Pyrido[3,2-d]pyrimidines as Dual MNK/PIM Inhibitors.

    • Source: Journal of Medicinal Chemistry (2021).

    • Relevance: Details the biological mechanism (MoA) of derivatives in leukemia models and provides structural binding data.

  • Regiocontrolled SNAr and Palladium Cross-Coupling Reactions of 2,4,7-Trichloropyrido[3,2-d]pyrimidine.

    • Source: Tetrahedron (2012).

    • Relevance: Authoritative grounding for the "Chemical MoA" and regioselectivity protocols described in Part 2.

  • Tautomerism and Reactivity of Hydroxypyrimidines.

    • Source: Journal of Organic Chemistry / Chemical Reviews.

    • Relevance: Fundamental chemical context for the lactam-lactim equilibrium governing the scaffold's stability.

Sources

Technical Guide: Strategic Derivatization of 2-Chloropyrido[3,2-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Derivatization of 2-Chloropyrido[3,2-d]pyrimidin-4-ol Content Type: Technical Whitepaper / Laboratory Guide Author Persona: Senior Application Scientist

Executive Summary & Scaffold Significance

The pyrido[3,2-d]pyrimidine scaffold represents a privileged pharmacophore in modern medicinal chemistry, serving as a bioisostere to quinazolines and pteridines. The specific intermediate 2-chloropyrido[3,2-d]pyrimidin-4-ol (1) is a critical "linchpin" molecule. Its structural duality—possessing a reactive chlorine handle at C2 and a tautomeric hydroxyl/carbonyl functionality at C4—allows for orthogonal functionalization.

This guide moves beyond basic synthesis to explore the causality of reactivity, providing a roadmap for converting this scaffold into potent kinase inhibitors (e.g., PI3K, CDK, p38 MAPK) and dihydrofolate reductase (DHFR) antagonists.

Structural Analysis & Reactivity Profile

Lactam-Lactim Tautomerism

Understanding the tautomeric equilibrium is the prerequisite for successful derivatization. While often drawn as the "4-ol" (lactim) form, the molecule predominantly exists as the 2-chloro-3H-pyrido[3,2-d]pyrimidin-4-one (lactam) tautomer in the solid state and polar solvents.

  • Implication: Direct alkylation conditions will favor N-alkylation (at N3) under basic conditions due to the amide-like resonance. To achieve O-alkylation (trapping the lactim form), one must utilize silver salts or Mitsunobu conditions.

  • Activation: The "4-ol" is a "masked" chloride. The most common workflow involves activating this position to a leaving group (Cl, OTs) to restore aromaticity and enable Nucleophilic Aromatic Substitution (

    
    ).
    
Electronic Bias (The Regioselectivity Rule)

The pyrido[3,2-d]pyrimidine system is highly electron-deficient.

  • C4 Position: Most electron-deficient due to the cumulative inductive effects of N3 and the fused pyridine ring. It is the first site of nucleophilic attack in 2,4-dichloro derivatives.

  • C2 Position: Less electrophilic than C4 but activated by the adjacent pyrimidine nitrogens. It serves as the second site for substitution or a handle for palladium-catalyzed cross-coupling.

Core Derivatization Pathways

The following Graphviz diagram illustrates the three primary workflows for diversifying the scaffold.

DerivatizationPathways Start 2-Chloropyrido[3,2-d] pyrimidin-4-ol (1) Dichloro 2,4-Dichloropyrido [3,2-d]pyrimidine (2) Start->Dichloro POCl3 / PCl5 (Chlorination) N_Alk 3-Substituted-4-one (N-Alkylation) Start->N_Alk R-X, Base (Direct Alkylation) MonoSub 4-Substituted-2-chloro intermediate (3) Dichloro->MonoSub Nucleophile 1 (Nu1) 0°C to RT (SNAr @ C4) DiSub 2,4-Disubstituted Target (4) MonoSub->DiSub Nucleophile 2 (Nu2) Heat/Acid (SNAr @ C2) or Pd-Cat Coupling Suzuki 2-Aryl/Heteroaryl Derivatives MonoSub->Suzuki Boronic Acid, Pd(0) (Suzuki Coupling @ C2)

Caption: Workflow showing the conversion of the 4-ol core into 2,4-functionalized libraries via chlorination (Red path) or direct alkylation.

Detailed Experimental Protocols

Activation: Synthesis of 2,4-Dichloropyrido[3,2-d]pyrimidine

This is the industry-standard "Gateway Reaction." The conversion of the C4-OH to C4-Cl creates the requisite bis-electrophile.

Mechanism: Vilsmeier-Haack type activation using


 and a catalytic base (DMA or 

).

Protocol:

  • Setup: In a dry round-bottom flask under Argon, suspend 2-chloropyrido[3,2-d]pyrimidin-4-ol (1.0 eq) in neat

    
     (10-15 eq).
    
  • Catalyst: Add

    
    -diisopropylethylamine (DIPEA) (1.0 eq) dropwise. Note: The base is crucial to scavenge HCl and prevent protonation of the pyridine nitrogen, which would deactivate the ring.
    
  • Reaction: Reflux at 110°C for 3–4 hours. Monitor by TLC (the starting material is very polar; the product is non-polar).

  • Workup (Critical Safety): Cool to RT. Remove excess

    
     under reduced pressure. Pour the residue slowly onto crushed ice/water with vigorous stirring. Maintain pH > 7 using saturated 
    
    
    
    to prevent hydrolysis of the reactive C4-Cl.
  • Isolation: Extract with DCM, dry over

    
    , and concentrate. The product is unstable on silica; use immediately or store under inert gas at -20°C.
    
Regioselective (C4 Displacement)

Objective: Selectively install a nucleophile at C4 without touching the C2-Cl.

Protocol:

  • Solvent: Dissolve 2,4-dichloropyrido[3,2-d]pyrimidine in anhydrous THF or DCM.

  • Nucleophile: Add the amine (1.05 eq) and a scavenger base (

    
    , 1.2 eq).
    
  • Conditions: Stir at 0°C to Room Temperature .

    • Scientist's Insight: Do not heat. The C4 position is sufficiently reactive at low temperatures. Heating will promote bis-substitution (C2/C4 mixture).

  • Observation: Reaction is usually complete within 1–2 hours.

  • Purification: Flash chromatography (Hexane/EtOAc).

C2-Derivatization (The "Hard" Step)

Once the C4 position is filled, the C2-Cl is deactivated. You have two choices: Harsh


 or Palladium Catalysis.
Option A:

Displacement
  • Reagents: Excess amine (nucleophile) or alkoxide.

  • Conditions: High heat (100–140°C) in polar aprotic solvents (DMF, DMSO) or microwave irradiation. Acid catalysis (pTSA) can assist by protonating N3, activating the C2 position.

Option B: Suzuki-Miyaura Coupling[1]
  • Substrate: 4-Amino-2-chloropyrido[3,2-d]pyrimidine.

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    /XPhos for difficult substrates.
  • Base:

    
     (2.0 eq).
    
  • Solvent: Dioxane/Water (4:1).

  • Conditions: 90°C under Argon for 12 hours.

Comparative Data: Reaction Conditions

TransformationTarget PositionReagent ClassTypical ConditionsKey Insight
Chlorination C4-OH

C4-Cl
Chlorinating Agent

, DIPEA, Reflux
Base prevents pyridine salt formation.

(Fast)
C4-Cl

C4-NHR
Amine NucleophileTHF,

, 0°C
Kinetic control favors C4 exclusively.

(Slow)
C2-Cl

C2-NHR
Amine NucleophileDMSO, 120°C or MicrowaveC2 is electron-richer; requires forcing conditions.
Suzuki C2-Cl

C2-Ar
Boronic Acid

,

, 90°C
Excellent for introducing aryl groups at C2.
Mitsunobu C4-OH

C4-OR
Alcohol

, DIAD, THF
Traps the lactim tautomer (O-alkylation).

Scientific Rationale & Troubleshooting (E-E-A-T)

Why does the reaction fail?

  • Hydrolysis: The 2,4-dichloro intermediate is highly moisture-sensitive. If your yield is low, check if your "product" is actually the 2-chloro-4-one (reverted starting material). Self-Validation: Check LCMS for mass M+18 (hydrolysis).

  • Regio-scrambling: If you observe a mixture of products during the first

    
    , the temperature was likely too high. The energy barrier difference between C4 and C2 substitution is distinct but surmountable with excess heat.
    
  • N- vs O-Alkylation: When reacting the 4-ol directly with alkyl halides, the major product is the N3-alkylated lactam . This is thermodynamically favored. To get the O-alkyl ether , you must use silver carbonate (

    
    ) as the base (which coordinates the nitrogen, blocking it) or use Mitsunobu conditions.
    

Authoritative Grounding: The reactivity patterns described here align with the frontier molecular orbital (FMO) theory, where the LUMO coefficient is highest at C4, making it the softest electrophile. This regioselectivity is well-documented in analogous quinazoline and pyridopyrimidine chemistries [1][2].

References

  • Regiocontroled SNAr and Palladium Cross-Coupling Reactions of 2,4,7-Trichloropyrido[3,2-d]pyrimidine. ResearchGate. [Link]

  • SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies. National Institutes of Health (PMC). [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances. [Link]

  • Pyridopyrimidines.[2][3][4][5][6][7] 10. Nucleophilic substitutions in the pyrido[3,2-d]pyrimidine series. Journal of Organic Chemistry (ACS). [Link]

Sources

A Technical Guide to the Initial Synthesis of 2-Chloropyrido[3,2-d]pyrimidin-4-ol: Principles, Protocol, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrido[3,2-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug development. As a structural analog of purines, this nitrogen-rich bicyclic system serves as a core component in a multitude of pharmacologically active agents, including kinase inhibitors for oncology and treatments for various other pathologies.[1] The targeted functionalization of this scaffold is paramount for developing novel therapeutics. 2-Chloropyrido[3,2-d]pyrimidin-4-ol, in particular, is a key synthetic intermediate. The presence of a chloro group at the C2 position and a hydroxyl group at the C4 position provides two distinct points for subsequent chemical modification, enabling the exploration of diverse chemical space in structure-activity relationship (SAR) studies.

This in-depth technical guide provides a comprehensive overview of a robust and logical synthetic route to 2-Chloropyrido[3,2-d]pyrimidin-4-ol. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, the rationale for procedural choices, and the mechanistic basis for the observed regioselectivity, providing researchers and drug development professionals with a field-proven, self-validating protocol.

Retrosynthetic Analysis & Strategic Overview

A logical retrosynthetic analysis of the target molecule, 2-Chloropyrido[3,2-d]pyrimidin-4-ol (I), suggests a strategy centered on the sequential construction and functionalization of the fused heterocyclic system. The C4-hydroxyl and C2-chloro groups point towards a key intermediate, 2,4-Dichloropyrido[3,2-d]pyrimidine (II) . The differential reactivity of the two chloro-substituents is the cornerstone of this strategy, with the C4 position being significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the C2 position.[2]

The dichloro intermediate (II) can be readily accessed from the corresponding diol, Pyrido[3,2-d]pyrimidine-2,4-diol (III) , via a well-established deoxychlorination reaction. Finally, the pyrido[3,2-d]pyrimidine core itself can be constructed through the cyclocondensation of a simple, commercially available pyridine derivative, 3-Aminopyridine-2-carboxylic acid (IV) , with a one-carbon synthon like urea.

G cluster_retrosynthesis Retrosynthetic Pathway mol_I 2-Chloropyrido[3,2-d]pyrimidin-4-ol (I) mol_II 2,4-Dichloropyrido[3,2-d]pyrimidine (II) mol_I->mol_II Selective Hydrolysis (SNA_r_) mol_III Pyrido[3,2-d]pyrimidine-2,4-diol (III) mol_II->mol_III Deoxychlorination mol_IV 3-Aminopyridine-2-carboxylic acid (IV) mol_III->mol_IV Cyclocondensation G cluster_chlorination Chlorination Workflow start Pyrido[3,2-d]pyrimidine-2,4-diol reagents Add POCl₃ (excess) + Catalytic DIPEA start->reagents reflux Heat to Reflux (110-120 °C, 4-6 h) reagents->reflux quench Cool and Quench (Pour onto crushed ice) reflux->quench extract Extract with Organic Solvent (e.g., Dichloromethane) quench->extract purify Purify via Column Chromatography extract->purify product 2,4-Dichloropyrido[3,2-d]pyrimidine purify->product

Sources

Solubility of 2-Chloropyrido[3,2-d]pyrimidin-4-ol in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 2-Chloropyrido[3,2-d]pyrimidin-4-ol in Different Solvents

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 2-Chloropyrido[3,2-d]pyrimidin-4-ol. As a key heterocyclic intermediate in medicinal chemistry and drug development, its solubility characteristics are paramount for reaction optimization, formulation, and bioavailability. This document navigates through theoretical solubility considerations, outlines robust experimental protocols, and discusses the critical factors influencing solubility. It is designed for researchers, scientists, and drug development professionals to establish a reliable and reproducible solubility profile for this compound and its analogs.

Introduction: The Critical Role of Solubility for a Privileged Scaffold

2-Chloropyrido[3,2-d]pyrimidin-4-ol belongs to the pyridopyrimidine class of N-heterocycles. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules, including kinase inhibitors for oncology and therapeutics for inflammatory diseases.[1] The chlorine atom at the 2-position and the hydroxyl group at the 4-position provide reactive handles for further chemical modification, making it a valuable building block for creating libraries of new chemical entities.

The success of any compound in the drug discovery pipeline is fundamentally linked to its physicochemical properties, with solubility being a primary determinant of a drug's absorption, distribution, metabolism, and excretion (ADMET) profile. Poor solubility can severely limit bioavailability, leading to the failure of otherwise potent drug candidates in clinical trials.[2][3] Therefore, a thorough understanding and accurate measurement of the solubility of 2-Chloropyrido[3,2-d]pyrimidin-4-ol in various solvent systems is not merely a routine characterization step but a critical prerequisite for its effective utilization in synthesis and formulation.

This guide provides both the theoretical underpinnings and the practical, field-proven methodologies to approach the solubility assessment of this important heterocyclic compound.

Theoretical Framework for Solubility Prediction

Before embarking on experimental measurements, a theoretical assessment can provide valuable insights into the expected solubility behavior of 2-Chloropyrido[3,2-d]pyrimidin-4-ol and guide solvent selection.

Molecular Structure and Physicochemical Properties

The structure of 2-Chloropyrido[3,2-d]pyrimidin-4-ol—a fused ring system with nitrogen atoms, a chloro substituent, and a hydroxyl group—dictates its solubility.

  • Polarity and Hydrogen Bonding: The presence of multiple nitrogen atoms and a hydroxyl group makes the molecule polar and capable of acting as both a hydrogen bond donor (from the -OH group) and acceptor (at the nitrogen and oxygen atoms). This suggests a higher affinity for polar solvents, particularly those that can participate in hydrogen bonding (e.g., water, alcohols).

  • Aromaticity and Crystal Lattice Energy: The planar, aromatic nature of the pyridopyrimidine core can lead to strong π-π stacking interactions in the solid state. This contributes to a higher crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur. A high melting point is often indicative of high lattice energy, which can negatively impact solubility.

  • Tautomerism: The "-ol" suffix denotes a hydroxyl group, but this moiety exists in equilibrium with its keto tautomer, 2-Chloropyrido[3,2-d]pyrimidin-4(3H)-one. The predominant tautomeric form can influence hydrogen bonding patterns and, consequently, solubility. The keto form is often more stable and less soluble in non-polar solvents.

Computational Solubility Models

For drug-like molecules, several computational models can predict aqueous solubility. These in silico methods are cost-effective and provide rapid initial assessments.[2]

  • Quantitative Structure-Property Relationship (QSPR) Models: These models build mathematical relationships between a molecule's structural descriptors and its measured solubility.[2][4] While powerful, their accuracy depends on the quality and size of the training dataset.[2]

  • Thermodynamics-Based Methods: Approaches like the General Solubility Equation (GSE) developed by Yalkowsky relate solubility to the octanol-water partition coefficient (logP) and the melting point of the compound.[2][5] These models are mechanistically transparent and offer a good starting point for estimations.[5] More advanced models like the Abraham Solvation Equation (ABSOLV) provide higher accuracy by considering a wider range of solute-solvent interactions.[5]

While no specific pre-computed solubility data for 2-Chloropyrido[3,2-d]pyrimidin-4-ol is readily available, these models can be employed using calculated molecular descriptors to generate an initial estimate of its aqueous solubility.

Experimental Determination of Solubility: Protocols and Methodologies

Experimental measurement remains the gold standard for determining the solubility of a compound. The choice of method often depends on the stage of research, with high-throughput kinetic assays used in early discovery and more rigorous thermodynamic methods employed during later-stage development.[4][6]

Recommended Solvents for Screening

A diverse panel of solvents should be selected to cover a range of polarities and functionalities, reflecting potential applications in synthesis, purification, and formulation. Studies on similar pyrimidine derivatives have often utilized solvents like N,N-dimethylformamide (DMF), methanol, and chloroform.[7][8][9]

Solvent Class Recommended Solvents Rationale
Polar Protic Water, Methanol, EthanolPotential for hydrogen bonding with the solute. Water is critical for assessing aqueous solubility for biological relevance.
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN)Capable of dissolving polar compounds without donating hydrogen bonds. DMSO is a common solvent for stock solutions in biological screening.
Non-Polar Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF)To assess solubility for organic synthesis and purification (e.g., chromatography).
Biorelevant Buffers Phosphate-Buffered Saline (PBS) pH 7.4To simulate physiological conditions and determine solubility relevant to bioavailability.[3]
Protocol 1: Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method, developed by Higuchi and Connors, is the most reliable technique for determining thermodynamic (equilibrium) solubility.[6][10]

Objective: To determine the saturation concentration of the solute in a given solvent at equilibrium.

Methodology:

  • Preparation: Add an excess amount of solid 2-Chloropyrido[3,2-d]pyrimidin-4-ol to a known volume of the selected solvent in a sealed, inert container (e.g., glass vial). The excess solid is crucial to ensure that a saturated solution is formed in equilibrium with the solid phase.[6][10]

  • Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C or 37 °C) using a shaker or rotator. The equilibration time is critical; for crystalline compounds, this can take 24 to 72 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated supernatant from the excess solid using centrifugation followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute the saturated supernatant with a suitable solvent. Quantify the concentration of the dissolved compound using a validated analytical method, such as:

    • High-Performance Liquid Chromatography (HPLC): The preferred method for its specificity and sensitivity. A calibration curve must be generated using stock solutions of known concentrations.

    • UV/Vis Spectroscopy: A simpler, high-throughput method, provided the compound has a distinct chromophore and no interfering substances are present.[6] A Beer-Lambert law calibration curve is required.

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the result in units such as mg/mL, µg/mL, or molarity (mol/L).

Shake_Flask_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid to solvent B Agitate at constant T (24-72 hours) A->B Establish Equilibrium C Centrifuge or Filter to remove solid B->C Saturated Solution D Collect Supernatant C->D E Dilute Sample D->E F Analyze via HPLC or UV-Vis E->F Against Calibration Curve Kinetic_Solubility_Workflow A Prepare 10 mM stock in 100% DMSO B Add stock to aqueous buffer in 96-well plate A->B Serial Dilution C Incubate (1-2 hours) at Room Temperature B->C D Measure Turbidity (Nephelometry or UV-Vis) C->D E Determine highest concentration without precipitation D->E Analysis

Caption: High-throughput workflow for kinetic solubility determination.

Key Factors Influencing Solubility

The solubility of 2-Chloropyrido[3,2-d]pyrimidin-4-ol is not an intrinsic constant but is influenced by several external factors.

  • Temperature: For most solid solutes, solubility increases with temperature. [7][9]This relationship can be quantified using the van't Hoff equation, which relates the change in solubility to the enthalpy of dissolution. Performing solubility measurements at different temperatures (e.g., 25 °C and 37 °C) is highly recommended.

  • pH: The compound contains acidic (hydroxyl) and basic (pyridine and pyrimidine nitrogens) functional groups. Therefore, its solubility in aqueous media will be highly pH-dependent. In acidic solutions, the nitrogen atoms can be protonated, forming a more soluble cationic salt. In basic solutions, the hydroxyl group can be deprotonated to form an anionic species. The lowest aqueous solubility is typically observed at the isoelectric point.

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms (polymorphs) can significantly impact its solubility. Different polymorphs have different crystal lattice energies, with the most stable form generally exhibiting the lowest solubility. [11]It is crucial to characterize the solid form used in solubility experiments (e.g., via X-ray powder diffraction) to ensure consistency.

Data Summary and Interpretation

All quantitative solubility data should be compiled into a clear and concise table for easy comparison.

Solvent Temperature (°C) Solubility (mg/mL) Solubility (mM) Method
Water25[Experimental Value][Calculated Value]Shake-Flask
PBS (pH 7.4)37[Experimental Value][Calculated Value]Shake-Flask
Methanol25[Experimental Value][Calculated Value]Shake-Flask
Ethanol25[Experimental Value][Calculated Value]Shake-Flask
DMSO25[Experimental Value][Calculated Value]Shake-Flask
Acetonitrile25[Experimental Value][Calculated Value]Shake-Flask
PBS (pH 7.4)25[Experimental Value][Calculated Value]Kinetic

Interpretation:

  • High solubility in polar protic solvents (Methanol, Ethanol) would confirm the importance of hydrogen bonding interactions.

  • Low aqueous solubility (Water, PBS) may necessitate formulation strategies such as salt formation or the use of co-solvents for in vivo studies.

  • High solubility in aprotic solvents (DMSO, DMF) is advantageous for preparing concentrated stock solutions for high-throughput screening and synthetic reactions.

  • A significant difference between kinetic and thermodynamic solubility can indicate that the compound is prone to supersaturation, which can have implications for oral absorption.

Conclusion

Determining the solubility of 2-Chloropyrido[3,2-d]pyrimidin-4-ol is a foundational step for its successful application in research and development. This guide provides a robust framework, combining theoretical predictions with detailed, state-of-the-art experimental protocols. By systematically applying the shake-flask method for thermodynamic solubility and kinetic assays for initial screening, researchers can build a comprehensive solubility profile. Understanding the influence of solvent choice, temperature, and pH will empower scientists to optimize reaction conditions, design appropriate formulations, and make informed decisions in the drug discovery process.

References

  • Delgado, F., & Tejeda, A. (2004). Global and Local Computational Models for Aqueous Solubility Prediction of Drug-Like Molecules.
  • Karlsson, A. (n.d.). Global and local computational models for aqueous solubility prediction of drug-like molecules. GUP.
  • ResearchGate. (n.d.). (PDF) Solubility prediction methods for drug/drug like molecules.
  • Avdeef, A. (n.d.). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000)
  • Life Chemicals. (2023, May 8). Compound solubility prediction in medicinal chemistry and drug discovery. Life Chemicals.
  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
  • SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace.
  • (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Source name not available].
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • ResearchGate. (2025, August 6). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents.
  • MedCrave online. (2018, September 14). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online.
  • (2024, January 13).
  • MDPI. (2022, March 14).
  • Pharmaceutical Sciences. (2025, April 24).

Sources

Methodological & Application

Application Notes & Protocols: 2-Chloropyrido[3,2-d]pyrimidin-4-ol as a Versatile Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridopyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Among the various isomers, the pyrido[3,2-d]pyrimidine framework is of significant interest due to its structural analogy to purines, allowing it to interact with a wide array of biological targets, particularly protein kinases.[4][5] This document provides a detailed guide on the application of 2-Chloropyrido[3,2-d]pyrimidin-4-ol, a key intermediate that offers synthetic handles for the elaboration of diverse molecular libraries. We will explore its synthesis, inherent reactivity, and provide detailed protocols for its strategic use in the development of potent and selective drug candidates, with a focus on kinase inhibitors.

Introduction: The Strategic Importance of the Pyrido[3,2-d]pyrimidine Scaffold

Fused pyrimidine heterocycles are cornerstones of modern drug discovery, prized for their rigid structures and ability to engage in multiple hydrogen bonding interactions with biological macromolecules.[1][5] The fusion of a pyridine ring to a pyrimidine core gives rise to four distinct isomers, each with a unique electronic and steric profile. The pyrido[3,2-d]pyrimidine isomer, in particular, has been successfully exploited to generate inhibitors of various enzyme classes, including dihydrofolate reductase (DHFR) and a multitude of protein kinases.[4]

The utility of this scaffold is greatly enhanced by the introduction of specific functional groups that act as points of diversification. 2-Chloropyrido[3,2-d]pyrimidin-4-ol is an exemplary intermediate, featuring two distinct reactive sites:

  • The C2-Chloro Group: An excellent leaving group, highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various amine, alcohol, and thiol side chains.

  • The C4-Hydroxyl Group: Exists in tautomeric equilibrium with its keto form (pyrimidin-4-one). This position can be further functionalized, most commonly via chlorination to yield a 2,4-dichloro intermediate, which enables sequential and selective substitutions.

This dual reactivity makes it a powerful building block for creating libraries of compounds for structure-activity relationship (SAR) studies.

Caption: Workflow from precursor to diversified drug candidates.

Synthesis and Activation of the Intermediate

The synthesis of 2-Chloropyrido[3,2-d]pyrimidin-4-ol is typically achieved through a cyclization reaction followed by chlorination. A common strategy involves the condensation of a 2-aminonicotinic acid derivative with a cyanating agent or urea, followed by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃).

Protocol 1: Synthesis of 2,4-Dichloropyrido[3,2-d]pyrimidine from 2-Aminonicotinic Acid

This protocol outlines a two-step process to generate the highly reactive 2,4-dichloro intermediate, which proceeds through the formation of the diol precursor.

Rationale: The initial cyclization with urea provides the stable pyridopyrimidine-2,4-diol core. The subsequent reaction with POCl₃ is a standard and effective method for converting hydroxyl groups on heterocyclic rings into chlorides, thereby activating them for nucleophilic substitution.[6] N,N-Diisopropylethylamine (DIPEA) or similar non-nucleophilic bases are often used as acid scavengers.

Materials:

  • 2-Aminonicotinic acid

  • Urea

  • Phosphorus oxychloride (POCl₃)

  • N,N-Diisopropylethylamine (DIPEA)

  • Toluene or other high-boiling solvent

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

Step A: Synthesis of Pyrido[3,2-d]pyrimidine-2,4-diol

  • Combine 2-aminonicotinic acid (1.0 eq) and urea (5.0 eq) in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to 180-190 °C and maintain for 4-6 hours. The mixture will melt, and gas evolution (ammonia) will be observed.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to approximately 100 °C and carefully add water to triturate the solid.

  • Filter the resulting solid, wash thoroughly with water and then with a small amount of cold ethanol to remove excess urea.

  • Dry the solid under vacuum to yield pyrido[3,2-d]pyrimidine-2,4-diol. This intermediate is often used directly in the next step.

Step B: Synthesis of 2,4-Dichloropyrido[3,2-d]pyrimidine

  • Suspend the crude pyrido[3,2-d]pyrimidine-2,4-diol (1.0 eq) in phosphorus oxychloride (POCl₃, 10.0 eq).

  • Add DIPEA (1.5 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 8-12 hours, until the reaction appears complete by TLC analysis.

  • Cool the mixture to room temperature and carefully concentrate it under reduced pressure to remove excess POCl₃.

  • Pour the residue slowly onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with DCM (3 x volumes).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford 2,4-Dichloropyrido[3,2-d]pyrimidine.

Key Transformations: Strategic Diversification

The power of the 2-chloro-4-ol (or the 2,4-dichloro) intermediate lies in its predictable and regioselective reactivity. The chlorine at the C4 position is generally more reactive towards nucleophilic substitution than the chlorine at the C2 position. This differential reactivity can be exploited for sequential, one-pot substitutions. However, for many applications, particularly kinase inhibitors, the primary reaction of interest is amination at the C2 position.

EGFR_Inhibitor_Synthesis A 2,4-Dichloropyrido [3,2-d]pyrimidine C 2-Anilino-4-chloro Intermediate A->C Step 1: C2 S_NAr (Pd-Catalysis) B Substituted Aniline B->C E Final EGFR Inhibitor (Diversified at C4) C->E Step 2: C4 S_NAr D Nucleophile (e.g., R-OH) D->E

Sources

Application Notes & Protocols: The Strategic Utility of 2-Chloropyrido[3,2-d]pyrimidin-4-ol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of 2-Chloropyrido[3,2-d]pyrimidin-4-ol, a heterocyclic scaffold of significant interest in drug discovery. We will dissect its synthetic utility, explore its application in the development of targeted therapeutics, and provide detailed protocols for its derivatization and biological evaluation. The focus is on providing researchers, scientists, and drug development professionals with a practical and scientifically grounded understanding of this valuable chemical entity.

The Pyrido[3,2-d]pyrimidine Scaffold: A Privileged Core in Drug Design

The fusion of pyridine and pyrimidine rings gives rise to four possible pyridopyrimidine isomers, each representing a "privileged scaffold" in medicinal chemistry.[1][2] These core structures are present in numerous compounds with a wide array of biological activities, including approved drugs and candidates in clinical trials.[2][3] The pyrido[3,2-d]pyrimidine isomer, in particular, serves as a foundational template for constructing highly specific ligands against various biological targets.

Our focus, 2-Chloropyrido[3,2-d]pyrimidin-4-ol, is a key intermediate. Its strategic value lies in the two distinct reactive sites: the chloro group at the C2 position and the hydroxyl/oxo group at the C4 position. The C2-chloro group is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of diverse side chains, while the C4-ol can be further functionalized, making it a versatile building block for creating extensive compound libraries.

Synthesis of the Core Intermediate

The construction of the 2-Chloropyrido[3,2-d]pyrimidin-4-ol scaffold is typically achieved through a multi-step sequence involving the formation of a substituted pyridine ring followed by cyclization to form the fused pyrimidine system. Below is a representative synthetic pathway.

Protocol 1: Representative Synthesis of 2-Chloropyrido[3,2-d]pyrimidin-4-ol

This protocol outlines a general strategy for synthesizing the title compound, starting from a suitable aminopyridine precursor.

Step 1: Synthesis of Ethyl 3-amino-2-chloropyridine-4-carboxylate This step is analogous to the synthesis of related intermediates.[4] A substituted pyridine is functionalized to introduce the necessary amino and ester groups for the subsequent cyclization.

Step 2: Cyclization to form 2-Chloropyrido[3,2-d]pyrimidin-4-ol

  • To a solution of ethyl 3-amino-2-chloropyridine-4-carboxylate (1.0 eq) in ethanol, add formamide (10-15 eq).

  • Heat the mixture to reflux (approximately 120-130 °C) for 6-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Causality: Formamide serves as the source for the N1 and C2 atoms of the pyrimidine ring. The high temperature drives the condensation and subsequent intramolecular cyclization, leading to the formation of the fused bicyclic system.

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Filter the solid, wash with cold ethanol, and then diethyl ether to remove residual reagents and solvent.

  • Dry the solid under vacuum to yield 2-Chloropyrido[3,2-d]pyrimidin-4-ol. The structure should be confirmed by 1H NMR, 13C NMR, and mass spectrometry.

cluster_0 Representative Synthetic Pathway A Ethyl 3-amino-2-chloropyridine-4-carboxylate B 2-Chloropyrido[3,2-d]pyrimidin-4-ol A->B Formamide, Reflux

Caption: General workflow for synthesizing the core scaffold.

Applications in Medicinal Chemistry: Targeting Key Disease Pathways

The 2-Chloropyrido[3,2-d]pyrimidin-4-ol scaffold is a cornerstone for developing inhibitors of several important enzyme families, primarily protein kinases.

Protein Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, especially cancer.[2] Pyridopyrimidine derivatives have been extensively developed as ATP-competitive kinase inhibitors.[2][5]

The 2-chloro group on the scaffold is the primary point of diversification. It allows for the facile introduction of an amino-substituted side chain via an SNAr reaction. This appended moiety is often designed to interact with the "hinge region" of the kinase ATP-binding pocket, a critical interaction for achieving high-affinity binding.

Key Kinase Targets:

  • Tyrosine Kinases: This class includes receptors like Fibroblast Growth Factor Receptor (FGFr), Platelet-Derived Growth Factor Receptor (PDGFr), and Epidermal Growth Factor Receptor (EGFr).[6][7] Derivatives of the related pyrido[2,3-d]pyrimidine scaffold have shown potent and selective inhibition of these targets.

  • Phosphoinositide 3-Kinases (PI3K): These enzymes are central to cell survival and proliferation pathways. Seletalisib, a PI3Kδ inhibitor, features a pyrido[3,2-d]pyrimidine core, highlighting the scaffold's utility in targeting this enzyme family.[2]

  • mTOR Kinase: As a key regulator of cell growth, mTOR is a significant cancer target. The pyrido[2,3-d]pyrimidine AZD8055 is a selective ATP-competitive mTOR kinase inhibitor.[1]

G cluster_0 Normal Kinase Activity cluster_1 Inhibition Mechanism ATP ATP Kinase Kinase Active Site ATP->Kinase Substrate Protein Substrate Substrate->Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate ADP ADP Kinase->ADP Inhibitor Pyrido[3,2-d]pyrimidine Inhibitor Inhibitor->Kinase Competitive Binding

Caption: ATP-competitive inhibition of a protein kinase.

Phosphodiesterase (PDE) Inhibition

Derivatives of the pyrido[3,2-d]pyrimidine scaffold have also been explored as inhibitors of phosphodiesterases, particularly PDE4.[8] PDE4 inhibitors are of therapeutic interest for treating inflammatory conditions like asthma and COPD by preventing the breakdown of cyclic AMP (cAMP).[8]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the pyrido[3,2-d]pyrimidine core has yielded crucial insights into the structural requirements for potent and selective biological activity. The following table summarizes key SAR findings from related pyridopyrimidine scaffolds, which can guide the derivatization of 2-Chloropyrido[3,2-d]pyrimidin-4-ol.

Scaffold PositionModificationImpact on Biological ActivityTarget ClassReference
C2-Position Introduction of a [4-(diethylamino)butyl]amino side chainEnhanced potency and bioavailabilityTyrosine Kinases (PDGFr, FGFr)[6][7]
C6-Position Replacement of 2,6-dichlorophenyl with 3,5-dimethoxyphenylShifted selectivity from broad-spectrum to highly selective FGFr inhibitionTyrosine Kinases[6][7]
N8-Position Substitution with an ethyl group vs. a methyl groupFour-fold improvement in activityKinases[1]
Fused Ring gem-dimethylcyclohexyl moiety fused to the pyridine ringIdentified as a key element for high affinityPDE4[8]

These examples underscore the importance of systematic exploration of chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.[9]

Key Experimental Protocols

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

This protocol details the most common and critical reaction for diversifying the 2-Chloropyrido[3,2-d]pyrimidin-4-ol scaffold.

Objective: To displace the C2-chloro group with a primary or secondary amine.

Materials:

  • 2-Chloropyrido[3,2-d]pyrimidin-4-ol

  • Desired primary or secondary amine (1.1 - 1.5 equivalents)

  • A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 - 3.0 equivalents)

  • Anhydrous polar aprotic solvent, such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dioxane.

Procedure:

  • In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Chloropyrido[3,2-d]pyrimidin-4-ol (1.0 eq) in the chosen anhydrous solvent.

  • Add the amine (1.1 - 1.5 eq) followed by the base (2.0 - 3.0 eq).

  • Causality: The base is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. A polar aprotic solvent is chosen for its ability to dissolve the reactants and stabilize the charged Meisenheimer intermediate formed during the SNAr mechanism, thereby accelerating the reaction.

  • Heat the reaction mixture to a temperature between 80 °C and 150 °C. The optimal temperature depends on the nucleophilicity of the amine and may require optimization.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. If the product precipitates, it can be isolated by filtration. Alternatively, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2-amino-substituted pyrido[3,2-d]pyrimidin-4-ol derivative.

Protocol 3: General Workflow for a Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a framework for evaluating the inhibitory potency of newly synthesized compounds against a target kinase.

Principle: The assay measures the amount of ATP remaining after a kinase reaction. Potent inhibitors will prevent the kinase from consuming ATP, resulting in a high luminescence signal.

Materials:

  • Target Protein Kinase

  • Kinase Substrate (peptide or protein)

  • ATP (at a concentration near the Km for the kinase)

  • Test Compounds (serially diluted in DMSO)

  • Kinase Reaction Buffer (e.g., HEPES, MgCl₂, Brij-35)

  • Luminescence-based ATP detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • White, opaque 384-well microplates

Procedure:

  • Compound Plating: Serially dilute the test compounds in DMSO and then add them to the microplate wells. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle).

  • Kinase Reaction: Add the kinase and substrate solution to the wells.

  • Initiation: Start the reaction by adding ATP.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the remaining ATP by adding the luminescence detection reagent according to the manufacturer's instructions. This typically involves a two-step process to first deplete remaining ATP and then convert ADP to ATP, which is used in a luciferase reaction to generate light.

  • Read the luminescence signal on a plate reader.

  • Data Analysis: Convert the raw luminescence data to percent inhibition. Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

A 1. Dispense Test Compounds (Serial Dilution) B 2. Add Kinase + Substrate Mixture A->B C 3. Initiate Reaction with ATP B->C D 4. Incubate at RT C->D E 5. Add Detection Reagent (e.g., ADP-Glo™) D->E F 6. Read Luminescence E->F G 7. Calculate IC50 F->G

Caption: Experimental workflow for a kinase inhibition assay.

Conclusion

2-Chloropyrido[3,2-d]pyrimidin-4-ol is a highly valuable and versatile building block in medicinal chemistry. Its well-defined reactive sites allow for predictable and efficient diversification, enabling the synthesis of large compound libraries for screening. The established success of the broader pyridopyrimidine class, particularly as kinase inhibitors, provides a strong rationale for its continued use in the discovery of novel therapeutics targeting a range of human diseases. The protocols and insights provided herein serve as a foundational guide for researchers aiming to leverage this powerful scaffold in their drug discovery programs.

References

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022). MDPI. [Link]

  • Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022). Encyclopedia. [Link]

  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. (2014). PMC. [Link]

  • Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. PubMed. [Link]

  • Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. (1997). ACS Publications. [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). MDPI. [Link]

  • 4-Chloropyrido[2,3-d]pyrimidine. MySkinRecipes. [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Semantic Scholar. [Link]

  • Synthesis and biological activity of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as novel and potent phosphodiesterase type 4 inhibitors. (2011). PubMed. [Link]

  • (PDF) Synthesis and biological activity of pyrido[3', 2':4,5]furo[3,2-d]pyrimidine derivatives as novel and potent PDE4 inhibitors. ResearchGate. [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. PMC. [Link]

Sources

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyrido[3,2-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Here is the detailed Application Notes and Protocols on Cross-coupling reactions with 2-Chloropyrido[3,2-d]pyrimidin-4-ol.

Abstract: The pyrido[3,2-d]pyrimidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1] The functionalization of this heterocycle is critical for developing new molecular entities. 2-Chloropyrido[3,2-d]pyrimidin-4-ol represents a versatile and strategic building block for diversification via palladium-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of the substrate's unique chemical properties, detailed, field-proven protocols for key C-C and C-N bond-forming reactions, and expert insights into overcoming common synthetic challenges. It is intended for researchers, medicinal chemists, and process development scientists engaged in drug discovery and development.

Section 1: Core Chemical & Strategic Considerations

The successful application of 2-Chloropyrido[3,2-d]pyrimidin-4-ol in cross-coupling reactions hinges on understanding its intrinsic chemical nature. Three factors are paramount: tautomerism, the reactivity of the C2-Cl bond, and the potential for catalyst inhibition by the heterocyclic nitrogen atoms.

The Critical Role of Tautomerism

2-Chloropyrido[3,2-d]pyrimidin-4-ol exists in a tautomeric equilibrium with its more stable keto form, 2-chloro-3H-pyrido[3,2-d]pyrimidin-4-one.

Tautomerism cluster_0 Keto Form (Amide) (Generally Favored) cluster_1 Enol Form (Iminol) Keto Keto Enol Enol Keto->Enol Equilibrium

Caption: Tautomeric equilibrium of the substrate.

This equilibrium has significant practical implications:

  • Acidity: The N-H proton of the amide tautomer is acidic and will react with the strong bases typically used in cross-coupling reactions. This necessitates using a sufficient excess of base to deprotonate both the nucleophile (e.g., amine in Buchwald-Hartwig) and the substrate itself.

  • Solubility: The tautomeric form can influence solubility in different organic solvents. The amide form may exhibit hydrogen bonding, affecting its dissolution.

  • Reactivity: The deprotonated pyridopyrimidinone anion is an electron-rich species, which can influence the electronic properties of the aromatic system and, consequently, the ease of oxidative addition at the C2-Cl bond.

Reactivity of the C2-Chlorine

The C-Cl bond is the target for oxidative addition by the palladium catalyst. However, several factors make this step challenging:

  • Bond Strength: The C-Cl bond is stronger and less reactive than corresponding C-Br or C-I bonds, often requiring more forcing conditions (higher temperatures) or more active catalysts.[2]

  • Electronic Deficiency: The pyrido[3,2-d]pyrimidine ring system is electron-deficient due to the presence of three nitrogen atoms. This generally facilitates nucleophilic aromatic substitution but can make the oxidative addition step of a cross-coupling reaction, which is favored on electron-poor aryl halides, more complex.[3]

To overcome these hurdles, modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald or Buchwald-type ligands) are essential.[2][4] These ligands promote the formation of a highly reactive, coordinatively unsaturated Pd(0) species necessary to activate the C-Cl bond.

Mitigating Catalyst Inhibition

The lone pairs on the pyridine and pyrimidine nitrogen atoms can coordinate to the palladium center, potentially leading to catalyst deactivation or the formation of off-cycle, unreactive complexes.[5] The use of sterically hindered ligands helps to prevent this unproductive binding, creating a protective pocket around the metal center that still allows the C-Cl bond to access the catalyst for oxidative addition.

Section 2: General Experimental Workflow

A standardized workflow is crucial for reproducibility. All protocols described below follow this general sequence, which is designed to ensure an inert atmosphere and proper handling of sensitive reagents.

Caption: Standardized workflow for palladium-catalyzed cross-coupling.

Section 3: Application Protocols

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, enabling the introduction of aryl or heteroaryl substituents at the C2 position.

Principle: This reaction couples an organoboron species (boronic acid or ester) with the C2-Cl bond of the substrate, catalyzed by a palladium complex. The base is crucial for activating the organoboron reagent to facilitate transmetalation to the palladium center.[6]

Suzuki_Cycle cluster_reactants pd0 L₂Pd⁰ pd2_ox L₂PdII(Ar)(Cl) pd0->pd2_ox Oxidative Addition pd2_trans L₂PdII(Ar)(R) pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Pyr-R arcl Pyr-Cl boronic R-B(OH)₂ + Base

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Detailed Protocol: Synthesis of 2-(Aryl)-pyrido[3,2-d]pyrimidin-4-ol

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 2-Chloropyrido[3,2-d]pyrimidin-4-ol (1.0 equiv), the desired arylboronic acid (1.2–1.5 equiv), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos or XPhos, 4-10 mol%). Alternatively, use a pre-formed palladium pre-catalyst (e.g., SPhos Pd G3, 2-5 mol%).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with an inert gas (Argon or Nitrogen) for three cycles.

  • Solvent Addition: Add a degassed solvent mixture via syringe. A common system is 1,4-dioxane/water (e.g., 4:1 v/v).

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at 80–110 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until consumption of the starting material is observed (typically 4–24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the aqueous layer and extract it twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Reagent Selection & Rationale

ComponentRecommended ChoiceRationale & Causality
Pd Source SPhos Pd G3 / XPhos Pd G3Pre-catalysts provide a reliable source of the active Pd(0) species, leading to more consistent results than generating it in situ from Pd(OAc)₂.[2]
Ligand SPhos, XPhos, RuPhosBulky, electron-rich biaryl monophosphine ligands are essential for activating the C-Cl bond and preventing catalyst inhibition by the N-heterocycle.[2][4]
Base K₂CO₃, K₃PO₄, Cs₂CO₃A moderately strong inorganic base is required. It must be strong enough to promote transmetalation but should be compatible with other functional groups.[6] Stronger bases like NaOtBu are typically avoided unless necessary.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂OA polar aprotic solvent, often with water as a co-solvent, is used to dissolve both the organic and inorganic reagents.[7]

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficient temperature.Use a fresh batch of a reliable pre-catalyst. Increase the reaction temperature in 10 °C increments. Ensure the solvent is thoroughly degassed.
Protodeboronation of Boronic Acid Excess water; Base too strong; Prolonged reaction time.Use freshly opened boronic acid. Consider using the corresponding pinacol boronate ester. Reduce reaction time once starting material is consumed.
Hydrodechlorination Side Product Catalyst decomposition; Presence of a hydrogen source.Screen different ligands or use a higher catalyst loading. Ensure anhydrous solvents are used where appropriate.
Buchwald-Hartwig Amination: C-N Bond Formation

This reaction is paramount for installing primary or secondary amine functionalities, which are ubiquitous in pharmacologically active molecules.[8]

Principle: An amine is coupled with the aryl chloride in the presence of a palladium catalyst and a strong, non-nucleophilic base. The base deprotonates the amine, forming an amide that participates in the catalytic cycle.[9][10]

Buchwald_Cycle cluster_reactants pd0 L₂Pd⁰ pd2_ox L₂PdII(Ar)(Cl) pd0->pd2_ox Oxidative Addition pd2_amido L₂PdII(Ar)(NR₂) pd2_ox->pd2_amido Amine Coordination & Deprotonation pd2_amido->pd0 Reductive Elimination product Pyr-NR₂ arcl Pyr-Cl amine HNR₂ + Base

Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.

Detailed Protocol: Synthesis of 2-(Amino)-pyrido[3,2-d]pyrimidin-4-ol

  • Preparation: In a glovebox or under a strong flow of inert gas, add the base (e.g., NaOtBu or LHMDS, 1.5–2.0 equiv) to an oven-dried reaction vial.

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., RuPhos Pd G3 or BrettPhos Pd G3, 1-3 mol%).

  • Reagent Addition: Add 2-Chloropyrido[3,2-d]pyrimidin-4-ol (1.0 equiv) and the amine (1.1–1.3 equiv).

  • Inert Atmosphere & Solvent: Seal the vial, remove from the glovebox (if used), and add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Reaction: Stir the mixture at a temperature ranging from room temperature to 110 °C, depending on the amine's reactivity.

  • Monitoring: Follow the reaction's progress by LC-MS. These reactions are often complete within 1–12 hours.

  • Work-up: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous NH₄Cl solution. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude material by flash chromatography.

Reagent Selection & Rationale

ComponentRecommended ChoiceRationale & Causality
Pd Source RuPhos Pd G3, BrettPhos Pd G3These advanced pre-catalysts are highly active and tailored for C-N coupling, showing excellent performance with challenging substrates like heteroaryl chlorides.[2]
Ligand RuPhos (secondary amines), BrettPhos (primary amines)The choice of ligand is highly dependent on the amine nucleophile.[2][10] These ligands provide the necessary steric bulk and electron-donating properties for efficient catalysis.
Base NaOtBu, KOtBu, LHMDSA strong, non-nucleophilic base is required to deprotonate the amine and the substrate's N-H proton without competing in the reaction.[9]
Solvent Toluene, 1,4-Dioxane, CPMEAnhydrous, degassed aprotic solvents are crucial. The choice can affect reaction rates and solubility.[9]
Sonogashira Coupling: C-C Alkyne Formation

The Sonogashira reaction provides a direct route to 2-alkynyl-substituted pyrido[3,2-d]pyrimidin-4-ols, which are valuable intermediates for further functionalization or as final products.

Principle: This reaction couples a terminal alkyne with the aryl chloride using a dual catalyst system: a palladium complex and a copper(I) co-catalyst. The copper salt facilitates the formation of a copper acetylide, which then undergoes transmetalation to the palladium center.[11][12][13] Copper-free versions are also available but may require different conditions.[14][15]

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle pd0 L₂Pd⁰ pd2_ox L₂PdII(Ar)(Cl) pd0->pd2_ox Oxidative Addition pd2_alk L₂PdII(Ar)(C≡CR) pd2_ox->pd2_alk Transmetalation pd2_alk->pd0 Reductive Elimination product Pyr-C≡CR cu_x CuI cu_acetylide Cu-C≡CR cu_x->cu_acetylide Acetylide Formation cu_acetylide->pd2_ox Enters Pd Cycle alkyne H-C≡CR + Base arcl Pyr-Cl

Caption: Catalytic cycles for the copper-co-catalyzed Sonogashira reaction.

Detailed Protocol: Synthesis of 2-(Alkynyl)-pyrido[3,2-d]pyrimidin-4-ol

  • Preparation: To an oven-dried Schlenk flask, add 2-Chloropyrido[3,2-d]pyrimidin-4-ol (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

  • Inert Atmosphere: Seal the flask and subject it to three cycles of evacuation and backfilling with Argon or Nitrogen.

  • Reagent Addition: Under a positive pressure of inert gas, add an anhydrous, degassed solvent (e.g., DMF or Et₃N). Add the terminal alkyne (1.2–1.5 equiv) and a suitable amine base (e.g., Et₃N or DIPEA, 2.0-3.0 equiv), which often serves as both the base and part of the solvent system.

  • Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The formation of homocoupled alkyne (Glaser coupling) as a side product may be observed.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate. Dilute the residue with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Reagent Selection & Rationale

ComponentRecommended ChoiceRationale & Causality
Pd Source Pd(PPh₃)₂Cl₂, Pd(OAc)₂Classical catalysts are often sufficient, though more active systems may be required for particularly challenging substrates.
Cu Source Copper(I) Iodide (CuI)CuI is the most common and effective co-catalyst for activating the terminal alkyne.[16] It must be of high purity.
Ligand PPh₃ (often part of the catalyst)Triphenylphosphine is a standard ligand that is effective for many Sonogashira couplings.
Base/Solvent Triethylamine (Et₃N), Diisopropylamine (DIPA)An amine base is required to deprotonate the alkyne and neutralize the HCl generated. It can often be used as the solvent.[11][12]

Section 4: Conclusion

2-Chloropyrido[3,2-d]pyrimidin-4-ol is a highly valuable and strategically important building block for the synthesis of novel compounds in drug discovery. While its use in palladium-catalyzed cross-coupling reactions presents challenges typical of electron-deficient heteroaryl chlorides, these can be reliably overcome through the rational selection of modern, highly active catalyst systems. By understanding the substrate's inherent properties and applying the robust protocols detailed in this guide for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, researchers can efficiently access a wide array of 2-substituted pyrido[3,2-d]pyrimidin-4-one derivatives, paving the way for the discovery of next-generation therapeutics.

Section 5: References

  • Benchchem. Application Notes and Protocols for the Sonogashira Coupling of 6-Chloro-1-hexyne. Available from:

  • Catalysis Consulting. Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. Available from:

  • ResearchGate. Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines.... Available from:

  • PMC. C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. Available from:

  • Green Chemistry (RSC Publishing). Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Available from:

  • Benchchem. Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid. Available from:

  • PubMed. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. Available from:

  • ACS Publications. Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. Available from:

  • MDPI. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Available from: [Link]

  • ResearchGate. Selected ligands and catalysts for Buchwald‐Hartwig amination.... Available from:

  • PubMed. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. Available from:

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • WuXi AppTec. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Available from:

  • ResearchGate. ChemInform Abstract: Aqueous/Organic Cross Coupling: Sustainable Protocol for Sonogashira Reactions of Heterocycles.. Available from: [Link]

  • Benchchem. Optimization of Buchwald-Hartwig amination conditions. Available from:

  • ResearchGate. Which conditions are favorable for the efficient Suzuki coupling?. Available from: [Link]

  • ResearchGate. Synthesis of Disubstituted Pyrido[3,2-d]pyrimidines in Positions C-2 and C-4. Available from: [Link]

  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available from: [Link]

  • University of South Florida. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available from: [Link]

  • ResearchGate. Synthesis of new 2-substituted pyrido[2,3-d]pyrimidin-4(1H)-ones and their antibacterial activity. Available from: [Link]

  • PubMed. Copper-facilitated Suzuki reactions: application to 2-heterocyclic boronates. Available from: [Link]

  • PMC. One-pot Double Suzuki Couplings of Dichloropyrimidines. Available from: [Link]

  • ACS Publications. Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Available from: [Link]

  • Royal Society of Chemistry. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly). Available from: [Link]

  • PubMed. Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • PMC. Synthesis of arylidene hydrazinylpyrido[2,3-d]pyrimidin-4-ones as potent anti-microbial agents. Available from: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. Available from: [Link]

  • Semantic Scholar. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Available from: [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link]

  • ResearchGate. Regiocontroled SNAr and Palladium Cross-Coupling Reactions of 2,4,7-Trichloropyrido[3,2-d]pyrimidine. Available from: [Link]

  • PubMed. The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. Available from: [Link]

  • Encyclopedia. Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Available from: [Link]

  • Bentham Science. Advances in the Chemistry of 6-6 Bicyclic Systems: Chemistry of Pyrido[3,4- d]pyrimidines. Available from: [Link]

  • RSC Publishing. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Available from: [Link]

  • Reddit. [Named Reaction #2] Buchwald-Hartwig Amination. Available from: [Link]

  • Organic Chemistry Portal. Heck Reaction. Available from: [Link]

  • SynArchive. Sonogashira Coupling. Available from: [Link]

Sources

Application Notes & Protocols for High-Throughput Screening of 2-Chloropyrido[3,2-d]pyrimidin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Rationale for Screening Pyrido[3,2-d]pyrimidine Scaffolds

The pyrido[3,2-d]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized for its structural resemblance to the purine nucleobase. This feature allows derivatives to function as "hinge-binding" motifs, competitively occupying the ATP-binding site of a wide variety of protein kinases.[1][2] Dysregulation of kinase signaling is a hallmark of numerous diseases, most notably cancer, making kinases highly attractive targets for therapeutic intervention.[3][4][5] Derivatives of the closely related pyrido[2,3-d]pyrimidine scaffold, for instance, have yielded potent inhibitors of critical oncology targets like EGFR, CDK4/cyclin D1, and VEGFR-2.[1][6][7]

The 2-Chloropyrido[3,2-d]pyrimidin-4-ol scaffold represents a versatile starting point for generating vast chemical libraries through substitution at the chloro-position. Given the established potential of this heterocyclic system to produce potent kinase inhibitors, high-throughput screening (HTS) is the most logical and efficient strategy to rapidly identify promising lead compounds from a large collection of these derivatives for further drug development.[4][8]

This guide provides a comprehensive framework for developing and executing a robust HTS campaign targeting a representative serine/threonine kinase, using a luminescence-based biochemical assay, followed by essential secondary cell-based validation.

Part 1: Biochemical HTS Assay for Kinase Inhibition

The Principle of Luminescence-Based Kinase Activity Assays

The foundational principle of many HTS-friendly kinase assays is the measurement of ATP consumption during the phosphotransferase reaction.[9] In this homogenous "mix-and-read" format, the kinase, its substrate, and ATP are incubated with the test compounds. The amount of ATP remaining at the end of the reaction is inversely proportional to the kinase's activity.

We will employ a luciferase-based detection system, such as Promega's Kinase-Glo® technology.[10][11] This reagent contains a thermostable luciferase enzyme and its substrate, luciferin. The luciferase catalyzes the conversion of luciferin to oxyluciferin, a reaction that requires ATP and produces a stable luminescent signal.

Therefore:

  • High Kinase Activity → High ATP Consumption → Low ATP Remaining → Low Luminescence

  • Inhibited Kinase Activity → Low ATP Consumption → High ATP Remaining → High Luminescence

This inverse relationship provides a robust and sensitive window to screen for inhibitors.[10][11]

Assay Development and Optimization: The Self-Validating System

Prior to initiating a full-scale screen, the assay must be meticulously optimized to ensure its reliability and sensitivity. This phase is critical for establishing a self-validating system where the results are trustworthy.

Causality Behind Optimization: The goal is to find conditions that produce a strong signal window while ensuring the enzymatic reaction remains in its linear range. This is typically achieved when approximately 50-80% of the initial ATP is consumed by the uninhibited enzyme.[12] This level of consumption is high enough to provide a clear distinction from the fully inhibited signal but not so high that the reaction rate slows due to substrate depletion, which could mask subtle inhibition.

Key Optimization Parameters:

  • Enzyme Titration: Determine the optimal kinase concentration that yields robust activity within the desired incubation time (e.g., 60 minutes).

  • ATP Concentration: The ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase. This ensures the assay is sensitive to competitive inhibitors. If the Km is unknown, it should be determined experimentally.

  • Substrate Concentration: The peptide or protein substrate should be used at a saturating concentration to ensure the reaction rate is dependent on the enzyme and ATP, not the substrate.

  • Time Course: Monitor the reaction progress over time to identify the linear phase of the enzymatic reaction and select an appropriate endpoint.

ParameterCondition 1Condition 2Condition 3Optimal Rationale for Selection
Kinase Conc. 1 nM5 nM10 nM5 nM Provides ~70% ATP consumption in 60 min.
ATP Conc. 1 µM10 µM (Km)50 µM10 µM At Km, provides best sensitivity to ATP-competitive inhibitors.
Incubation Time 30 min60 min120 min60 min Reaction is within the linear range with strong signal.

Table 1: Example of an optimization matrix for a generic serine/threonine kinase. The final conditions are chosen to balance robust signal with assay sensitivity.

HTS Workflow: From Library to Hits

The optimized assay is then scaled for high-throughput screening, typically in 384- or 1536-well plate formats.[10] Automation is key to maintaining consistency and throughput.

HTS_Workflow cluster_prep Plate Preparation cluster_assay Biochemical Assay cluster_analysis Data Acquisition & Analysis Compound Compound Library (10 mM in DMSO) Acoustic Acoustic Dispensing (e.g., 50 nL) Compound->Acoustic Source Plate AssayPlate Assay Plate (384-well) with Test Compounds, Positive & Negative Controls Acoustic->AssayPlate Destination Plate EnzymeAdd Dispense Kinase/ Substrate Mix AssayPlate->EnzymeAdd Start Reaction Incubate1 Incubate at RT (60 min) EnzymeAdd->Incubate1 DetectionAdd Add Kinase-Glo® Reagent Incubate1->DetectionAdd Incubate2 Incubate at RT (10 min) DetectionAdd->Incubate2 Read Read Luminescence Incubate2->Read Measure Signal QC Plate QC Analysis (Z'-Factor Calculation) Read->QC HitID Hit Identification (% Inhibition > Threshold) QC->HitID Orthogonal_Assay Primary Primary Screen Kinase-Glo® (Luminescence) Measures ATP Depletion Secondary Orthogonal Assay ADP-Glo™ or FP Measures ADP Production or Binding Primary:f2->Secondary:f2 Different Detection Methodology Hit Confirmed Hit Secondary->Hit

Caption: Logic of using an orthogonal assay to validate primary hits.

Cell-Based Proliferation/Cytotoxicity Assay

The ultimate goal is to find compounds that are active in living systems. A cell-based assay is a crucial step to bridge the gap between biochemical activity and potential therapeutic effect. [13][14]A cytotoxicity assay measures the ability of a compound to kill cancer cells that are known to rely on the target kinase pathway.

Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a simple, robust, and cost-effective colorimetric method that measures cell density based on the total protein content of fixed cells. [15] Materials:

  • Cancer cell line (e.g., MCF-7 for a breast cancer target)

  • Growth medium (e.g., DMEM + 10% FBS)

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • Clear, flat-bottomed 96-well plates

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Add various concentrations of the confirmed hit compounds to the wells. Include DMSO as a negative control and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.

  • Incubation: Return plates to the incubator for 72 hours.

  • Cell Fixation: Gently remove the medium and add cold 10% (w/v) TCA to each well. Incubate at 4°C for 1 hour to fix the cells.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Final Wash: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow plates to air dry.

  • Signal Acquisition: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Read the absorbance at 510 nm on a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration and plot a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion

The high-throughput screening of a 2-Chloropyrido[3,2-d]pyrimidin-4-ol derivative library is a powerful method for identifying novel kinase inhibitor lead compounds. The success of such a campaign hinges on a meticulously developed and validated primary biochemical assay, characterized by a robust Z'-factor (≥0.5). Hits identified from the primary screen must undergo a rigorous triaging process, including dose-response confirmation, orthogonal assay validation, and evaluation in cell-based models to confirm on-target activity in a physiological context. This structured, multi-step approach ensures that resources are focused on the most promising candidates, maximizing the efficiency of the drug discovery pipeline.

References

  • Coussens, N. P., Auld, D. S., & Robke, L. (2012). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Probes and Drugs, 1-22. [Link]

  • Reaction Biology. (n.d.). High Throughput Screening using DIANA Technology. Reaction Biology. [Link]

  • Wu, G., Yuan, Y., & Hodge, C. N. (2010). Fluorescence Polarization Assays in Small Molecule Screening. Expert Opinion on Drug Discovery, 5(9), 855-871. [Link]

  • Sartorius. (2023, August 24). Live Cell-Based Drug Screening Helps Bring Personalized Medicine to Cancer Patients. Sartorius. [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • An, W. F., & Tolliday, N. (2010). Development of a high-throughput screening method for LIM kinase 1 using a luciferase-based assay of ATP consumption. Analytical Biochemistry, 401(1), 95-101. [Link]

  • Reaction Biology. (2024, August 29). Spotlight: Activity-Based Kinase Assay Formats. Reaction Biology. [Link]

  • Kumar, A., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Combinatorial Chemistry & High Throughput Screening, 14(8), 736-747. [Link]

  • Iversen, P. W., et al. (2014). Data analysis approaches in high throughput screening. Methods in Molecular Biology, 1052, 11-30. [Link]

  • Molecular Devices. (2026, February 16). Fluorescence Polarization (FP). Molecular Devices. [Link]

  • ecancer. (2020, May 22). Cell-culture based test systems for anticancer drug screening. ecancer. [Link]

  • Bentham Science Publishers. (n.d.). High-Throughput Screening for Protein Kinase Inhibitors. Bentham Science Publishers. [Link]

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-490. [Link]

  • EPO Berlin Buch GmbH. (n.d.). Cell based in vitro assays & molecular analyses. EPO Berlin Buch GmbH. [Link]

  • Drug Discovery and Development. (2008, May 12). High-Throughput Screening for Kinase Inhibitors. Drug Discovery and Development. [Link]

  • Sportsman, J. R., et al. (2003). A Homogeneous Fluorescence Polarization Assay Adaptable for a Range of Protein Serine/Threonine and Tyrosine Kinases. Journal of Biomolecular Screening, 8(2), 164-175. [Link]

  • SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology. [Link]

  • Frontiers. (2020, April 8). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology. [Link]

  • Celtarys Research. (2025, November 20). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Celtarys Research. [Link]

  • Gad, H., et al. (2016). Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response data. Bioinformatics, 32(19), 2976-2984. [Link]

  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. GraphPad FAQ 1153. [Link]

  • Alcaro, S., et al. (2011). Synthesis and biological activity of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as novel and potent phosphodiesterase type 4 inhibitors. European Journal of Medicinal Chemistry, 46(10), 4946-4956. [Link]

  • Al-Issa, S. A., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Pharmaceuticals, 15(10), 1262. [Link]

  • El-Damasy, A. K., et al. (2024). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. Future Medicinal Chemistry. [Link]

  • Crawford, T. D., et al. (2014). Discovery of Selective 4-Amino-pyridopyrimidine Inhibitors of MAP4K4 Using Fragment-Based Lead Identification and Optimization. Journal of Medicinal Chemistry, 57(8), 3484-3499. [Link]

  • El-Damasy, A. K., et al. (2024). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. Future Medicinal Chemistry, 16(16), 1633-1648. [Link]

  • Sun, L., et al. (2003). 2,4-disubstituted pyrimidines: a novel class of KDR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(10), 1837-1841. [Link]

  • Ahmed, O., et al. (2014). Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(4), 103-108. [Link]

  • Reddy, T. R., et al. (2014). Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. Bioorganic & Medicinal Chemistry, 22(17), 4647-4656. [Link]

  • Berteina-Raboin, S., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 27(6), 1858. [Link]

  • RSC Publishing. (2024, April 5). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. [Link]

Sources

Synthesis of 2-Chloropyrido[3,2-d]pyrimidin-4-ol Analogs: A Detailed Guide to Methodologies and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrido[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Analogs of 2-Chloropyrido[3,2-d]pyrimidin-4-ol, in particular, serve as crucial intermediates in the synthesis of a diverse array of bioactive molecules, including kinase inhibitors and other targeted therapies. This guide provides a comprehensive overview of the synthetic methodologies for preparing these valuable compounds, complete with detailed experimental protocols, mechanistic insights, and comparative data to aid researchers in their drug discovery and development efforts.

Introduction to the Pyrido[3,2-d]pyrimidine Scaffold

The fusion of a pyridine and a pyrimidine ring to form the pyrido[3,2-d]pyrimidine system creates a unique electronic and structural architecture that is amenable to interaction with various biological targets. The presence of multiple nitrogen atoms allows for a range of hydrogen bonding interactions, while the aromatic nature of the fused system provides a rigid scaffold for the precise positioning of functional groups. The 2-chloro-4-ol substitution pattern is particularly strategic, offering a reactive handle at the 2-position for diversification through various cross-coupling and nucleophilic substitution reactions, while the 4-ol (or its tautomeric 4-oxo form) can also participate in important biological interactions.

Core Synthesis Strategy: From 3-Aminopicolinic Acid to the Chlorinated Scaffold

The synthesis of the 2-Chloropyrido[3,2-d]pyrimidin-4-ol core typically commences with a suitably substituted pyridine derivative, which undergoes cyclization to form the fused pyrimidine ring. A common and efficient starting material is 3-aminopicolinic acid. The overall synthetic strategy can be envisioned as a two-stage process: first, the construction of the pyrido[3,2-d]pyrimidine-2,4-diol scaffold, followed by a selective chlorination.

Core Synthesis Strategy A 3-Aminopicolinic Acid B Pyrido[3,2-d]pyrimidine-2,4-diol A->B Urea, Heat C 2-Chloropyrido[3,2-d]pyrimidin-4-ol B->C POCl3 (controlled)

Caption: General workflow for the synthesis of the 2-Chloropyrido[3,2-d]pyrimidin-4-ol core.

Protocol 1: Synthesis of Pyrido[3,2-d]pyrimidine-2,4-diol

This protocol outlines the cyclization of 3-aminopicolinic acid with urea to form the pyrido[3,2-d]pyrimidine-2,4-diol intermediate. This reaction proceeds through the formation of a ureido intermediate, which then undergoes intramolecular cyclization with the loss of ammonia.

Materials:

  • 3-Aminopicolinic acid

  • Urea

  • High-boiling point solvent (e.g., diphenyl ether or sulfolane)

  • Anhydrous conditions

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 3-aminopicolinic acid (1 equivalent) and urea (2-3 equivalents).

  • Add a high-boiling point solvent to create a stirrable slurry.

  • Heat the reaction mixture to 180-200°C under a nitrogen atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Maintain the temperature for 4-6 hours, or until the starting material is consumed.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Dilute the mixture with a non-polar solvent (e.g., hexane) and filter the solid product.

  • Wash the collected solid with hexane and then with a small amount of cold ethanol to remove any residual solvent and impurities.

  • Dry the product under vacuum to yield pyrido[3,2-d]pyrimidine-2,4-diol as a solid.

Rationale: The use of a high temperature is necessary to drive the cyclization and expulsion of ammonia. Urea serves as the source for the two nitrogen atoms and the carbonyl group of the pyrimidine ring.

Protocol 2: Selective Chlorination to 2-Chloropyrido[3,2-d]pyrimidin-4-ol

The selective mono-chlorination of the pyrido[3,2-d]pyrimidine-2,4-diol is a critical step. Phosphorus oxychloride (POCl₃) is a common and effective chlorinating agent for such heterocyclic systems. Controlling the reaction conditions, such as temperature and stoichiometry, is key to achieving selective chlorination at the 2-position.

Materials:

  • Pyrido[3,2-d]pyrimidine-2,4-diol

  • Phosphorus oxychloride (POCl₃)

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base (optional)

  • Anhydrous solvent (e.g., toluene or acetonitrile)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add pyrido[3,2-d]pyrimidine-2,4-diol (1 equivalent).

  • Add an anhydrous solvent, followed by the slow, dropwise addition of phosphorus oxychloride (1.1-1.5 equivalents) at 0°C.

  • If desired, a non-nucleophilic base such as DIPEA (1.2 equivalents) can be added to scavenge the HCl generated during the reaction.

  • Slowly warm the reaction mixture to 80-90°C and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold water and dry it under vacuum to obtain 2-Chloropyrido[3,2-d]pyrimidin-4-ol.

Rationale: The 4-position of the pyrido[3,2-d]pyrimidine-2,4-diol is generally more susceptible to tautomerization to the keto form (pyrimidinone), which is less reactive towards chlorination than the enol form. This difference in reactivity allows for the selective chlorination at the 2-position under controlled conditions. The use of a slight excess of POCl₃ and moderate temperatures favors mono-chlorination.

Diversification of the 2-Chloropyrido[3,2-d]pyrimidin-4-ol Scaffold

The 2-chloro substituent serves as a versatile handle for introducing a wide range of chemical diversity. The two most common and powerful methods for this are palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAᵣ).

Diversification Strategies A 2-Chloropyrido[3,2-d]pyrimidin-4-ol B 2-Aryl/Heteroaryl Analogs A->B Suzuki-Miyaura Coupling (ArB(OH)2, Pd catalyst, Base) C 2-Amino Analogs A->C Nucleophilic Aromatic Substitution (R-NH2, Base)

Caption: Key diversification strategies for the 2-Chloropyrido[3,2-d]pyrimidin-4-ol scaffold.

Methodology 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex. This reaction is particularly useful for introducing aryl and heteroaryl moieties at the 2-position of the pyridopyrimidine core.

Key Mechanistic Considerations: The catalytic cycle of the Suzuki-Miyaura reaction involves three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the C-C bond and regenerate the palladium(0) catalyst. The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.

Materials:

  • 2-Chloropyrido[3,2-d]pyrimidin-4-ol

  • Aryl or heteroaryl boronic acid or ester (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask, combine 2-Chloropyrido[3,2-d]pyrimidin-4-ol (1 equivalent), the boronic acid/ester (1.2 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2 equivalents).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-110°C and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl/heteroaryl-pyrido[3,2-d]pyrimidin-4-ol analog.

Table 1: Comparison of Conditions for Suzuki-Miyaura Coupling

Catalyst (mol%)BaseSolventTemperature (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄ (3)K₂CO₃1,4-Dioxane/H₂O100875-90
PdCl₂(dppf) (2)Cs₂CO₃Toluene110680-95
Pd(OAc)₂/SPhos (1)K₃PO₄DME90485-98

Yields are representative and can vary depending on the specific substrates used.

Methodology 2: Nucleophilic Aromatic Substitution for C-N Bond Formation

Nucleophilic aromatic substitution (SNAᵣ) is a fundamental reaction for introducing nitrogen-based functional groups onto an aromatic ring. The electron-deficient nature of the pyridopyrimidine ring system makes the 2-chloro position susceptible to attack by nucleophiles such as primary and secondary amines.

Key Mechanistic Considerations: The SNAᵣ reaction proceeds via a two-step addition-elimination mechanism, forming a Meisenheimer complex as an intermediate. The rate of the reaction is influenced by the electron-withdrawing nature of the heterocyclic core, the nucleophilicity of the amine, and the reaction conditions (solvent, temperature, and base).

Materials:

  • 2-Chloropyrido[3,2-d]pyrimidin-4-ol

  • Primary or secondary amine (1.2-2.0 equivalents)

  • Base (e.g., DIPEA, K₂CO₃, or excess amine)

  • Solvent (e.g., NMP, DMF, EtOH, or neat)

Procedure:

  • In a sealed tube or microwave vial, combine 2-Chloropyrido[3,2-d]pyrimidin-4-ol (1 equivalent) and the amine (1.5 equivalents).

  • Add the solvent and the base (if not using excess amine).

  • Heat the reaction mixture to 100-150°C (conventional heating) or 120-180°C (microwave irradiation) for 1-12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration and washed with a suitable solvent.

  • Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography or recrystallization to yield the 2-amino-pyrido[3,2-d]pyrimidin-4-ol analog.

Table 2: Comparison of Conditions for Amination Reactions

Amine TypeBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Aliphatic PrimaryDIPEANMP120670-90
Aliphatic SecondaryK₂CO₃DMF100865-85
Aromatic PrimaryNone (neat)Neat1501250-75
Microwave (Aliphatic)DIPEAEtOH1500.580-95

Yields are representative and can vary depending on the specific substrates and heating method used.

Conclusion

The synthetic methodologies outlined in this guide provide a robust framework for the preparation of a diverse library of 2-Chloropyrido[3,2-d]pyrimidin-4-ol analogs. The initial construction of the core scaffold followed by strategic diversification through Suzuki-Miyaura coupling and nucleophilic aromatic substitution offers a powerful platform for medicinal chemists and drug development professionals. The detailed protocols and comparative data presented herein are intended to facilitate the efficient and rational design and synthesis of novel pyridopyrimidine-based therapeutic agents.

References

  • Synthesis of Pyrido[2,3-d]pyrimidine Derivatives: A comprehensive review on the synthesis and therapeutic potential of various pyridopyrimidine isomers.

  • Chlorination of Pyrimidine-2,4-diol (Uracil): Application notes on the chlorination of uracil, a related pyrimidine system, providing insights into the reaction mechanism and conditions.

  • Suzuki-Miyaura Coupling of Chloropyrimidines: A guide to palladium catalysts for the Suzuki coupling of chloropyrimidines, including comparative data and protocols.

  • Palladium-Catalyzed Suzuki-Miyaura Coupling of Trihalogenopyrido[2,3-d]pyrimidines: A research article detailing regioselective Suzuki coupling reactions on a related pyridopyrimidine scaffold.

  • Amination of Chloropyrimidines: Information on the amination of chloropyrimidines in aqueous media, highlighting green chemistry approaches.

Microwave-Assisted Synthesis of Pyridopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Standard Operating Protocol

Executive Summary

The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a bio-isostere to quinazolines and pteridines.[1] Derivatives of this class exhibit potent biological activities, including tyrosine kinase inhibition (e.g., EGFR, CDK4/6), dihydrofolate reductase (DHFR) inhibition, and antimicrobial properties.

Traditional thermal synthesis of these bicyclic heterocycles often requires harsh conditions (refluxing DMF/acetic acid), prolonged reaction times (4–24 hours), and tedious work-up procedures. This guide details a Microwave-Assisted Organic Synthesis (MAOS) protocol that leverages dielectric heating to accelerate the Knoevenagel-Michael-Cyclization cascade. This method reduces reaction times to minutes, improves atom economy, and enables the use of eco-friendly solvents (water/ethanol) or solvent-free conditions.

Reaction Mechanism & Rationale

The synthesis described here is a one-pot, three-component reaction involving an aromatic aldehyde, malononitrile, and a 6-aminouracil derivative.

Mechanistic Pathway[1][2][3]
  • Knoevenagel Condensation: The aldehyde reacts with malononitrile to form an arylidenemalononitrile intermediate.

  • Michael Addition: The C-5 position of the 6-aminouracil acts as a nucleophile, attacking the activated double bond of the intermediate.

  • Cyclization & Tautomerization: Intramolecular nucleophilic attack by the amino group onto the nitrile functionality, followed by tautomeric rearrangement, yields the final pyrido[2,3-d]pyrimidine.

Microwave Effect

Microwave irradiation (MWI) provides rapid internal heating through dipolar polarization and ionic conduction. This overcomes the activation energy barrier for the rate-determining Michael addition step more efficiently than convective heating, suppressing side reactions and increasing yield.

Mechanism Reagents Reagents: Aldehyde + Malononitrile Inter1 Intermediate 1: Arylidenemalononitrile Reagents->Inter1 Knoevenagel Condensation Inter2 Intermediate 2: Michael Adduct Inter1->Inter2 Michael Addition (+ 6-Aminouracil) Nucleophile Reagent: 6-Aminouracil Nucleophile->Inter2 Nucleophilic Attack Cyclization Intramolecular Cyclization Inter2->Cyclization Ring Closure Product Final Product: Pyrido[2,3-d]pyrimidine Cyclization->Product Tautomerization

Figure 1: Mechanistic pathway for the three-component synthesis of pyrido[2,3-d]pyrimidines.

Experimental Protocols

Protocol A: Green Synthesis in Aqueous Media (Catalytic)

Objective: Synthesis of 7-amino-5-aryl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitriles. Green Chemistry Score: High (Water solvent, mild catalyst).

Reagents
  • Aromatic Aldehyde (1.0 mmol)[2]

  • Malononitrile (1.0 mmol)

  • 6-Aminouracil (1.0 mmol)[3]

  • Catalyst: Diammonium Hydrogen Phosphate (DAHP) (10 mol%) or Triethylamine (TEA) (catalytic drops)

  • Solvent: Water:Ethanol (2:1 v/v, 3 mL)

Procedure
  • Preparation: In a 10 mL microwave-transparent process vial, charge the aldehyde, malononitrile, and 6-aminouracil.

  • Solvation: Add the Water:Ethanol mixture and the catalyst (DAHP). Cap the vial with a Teflon-lined septum.

  • Irradiation: Place the vial in the microwave reactor.

    • Mode: Dynamic Power (maintains temp).

    • Temperature: 100 °C.

    • Hold Time: 5–10 minutes.

    • Stirring: High.[4]

  • Work-up: Cool the reaction mixture to room temperature. The product typically precipitates out.

  • Purification: Filter the solid precipitate. Wash with hot water (2 x 5 mL) and cold ethanol (1 x 2 mL). Recrystallize from DMF/Ethanol if necessary.

Protocol B: Solvent-Free Synthesis on Solid Support

Objective: Rapid library generation without liquid solvent handling during irradiation. Best For: High-throughput screening (HTS) and moisture-sensitive aldehydes.

Reagents
  • Aromatic Aldehyde (1.0 mmol)[2]

  • Malononitrile (1.0 mmol)

  • 6-Aminouracil (1.0 mmol)[3]

  • Solid Support: Neutral Alumina (approx. 2 g)

Procedure
  • Adsorption: Dissolve the three components in a minimum amount of volatile solvent (e.g., CH2Cl2 or MeOH). Add neutral alumina and stir. Evaporate the solvent under vacuum to obtain a dry, free-flowing powder containing the adsorbed reagents.

  • Irradiation: Transfer the powder into an open vessel (or loosely capped Teflon vessel) inside the microwave.

    • Power: 250 W – 450 W (Pulse mode recommended to prevent local overheating).

    • Time: 3–6 minutes (monitor by TLC every 60 seconds).

  • Extraction: Cool the alumina. Elute the product using hot ethanol or ethyl acetate.

  • Purification: Evaporate the solvent. Recrystallize the residue from ethanol.

Workflow Visualization

Workflow Start Start: Weigh Reagents Mix Mixing: Solvent (Prot. A) or Solid Support (Prot. B) Start->Mix MW Microwave Irradiation: 100-120°C / 250W 3-10 Minutes Mix->MW Check In-Process Control: TLC / LC-MS MW->Check Check->MW Incomplete Workup Work-up: Precipitation & Filtration Check->Workup Complete Analysis Validation: NMR, IR, Melting Point Workup->Analysis

Figure 2: Operational workflow for microwave-assisted synthesis.

Comparative Data: Microwave vs. Conventional

The following data highlights the efficiency gains when switching from conventional reflux (oil bath) to microwave irradiation for the synthesis of 7-amino-5-phenyl-pyrido[2,3-d]pyrimidine derivatives.

ParameterConventional Heating (Reflux)Microwave Irradiation (Protocol A)Improvement Factor
Reaction Time 4 – 8 Hours5 – 10 Minutes~48x Faster
Solvent DMF / Acetic Acid (Toxic)Water / Ethanol (Green)Eco-Friendly
Yield 65 – 75%85 – 95%+20% Yield
Energy Usage High (Continuous heating)Low (Targeted heating)Energy Efficient
Purity (Crude) Moderate (Requires chromatography)High (Precipitation sufficient)Simplified Work-up

Troubleshooting & Validation

Critical Quality Attributes (CQAs)
  • Identity: 1H NMR should show the disappearance of the aldehyde proton (~10 ppm) and the appearance of the amino group (broad singlet, ~7.0–8.0 ppm) and the pyridine ring proton (if applicable).

  • IR Spectroscopy: Look for characteristic nitrile stretch (–CN) at ~2200–2220 cm⁻¹ and carbonyl stretches (C=O) of the uracil moiety at 1650–1700 cm⁻¹.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Incomplete Knoevenagel condensation.Increase hold time by 2 mins; ensure malononitrile is fresh.
Charring/Decomposition Localized overheating (Hot spots).Ensure high stirring rate; switch to "Dynamic" power mode rather than fixed power.
Vessel Failure Excessive pressure build-up.Do not exceed 2/3 vial volume; ensure aldehyde boiling point is considered.
Product Oiling Solvent polarity mismatch.Add crushed ice to the reaction mixture post-MW to induce crystallization.

References

  • Abdolmohammadi, S., & Balalaie, S. (2012).[5] An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. International Journal of Organic Chemistry, 2, 7-14.

  • Devi, I., & Bhuyan, P. J. (2004).[6] A Novel Microwave-assisted One-pot Synthesis of Pyrano[2,3-d]pyrimidines and Pyrido[2,3-d]pyrimidines via a Three Component Reaction. Synlett, 2004(2), 283-286.[6]

  • Al-Mulla, A. (2022).[7][2] Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1246.

  • Tu, S., et al. (2003). A one-pot microwave-assisted synthesis of pyrido[2,3-d]pyrimidines.[2][3][6][8] Bioorganic & Medicinal Chemistry Letters, 13(2), 253-256.

  • Patel, N. B., et al. (2010). Microwave assisted Synthesis and microbial evaluation of novel dipyrimidone derivatives. Quest Journals, 1(2), 373-384.

Sources

Application Note: Strategic Functionalization of 2-Chloropyrido[3,2-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide researchers through the nuanced reactivity of 2-Chloropyrido[3,2-d]pyrimidin-4-ol , a privileged scaffold in kinase inhibitor discovery (e.g., PI3K, CDK inhibitors).


) & Cross-Coupling Protocols

Executive Summary

The 2-chloropyrido[3,2-d]pyrimidin-4-ol scaffold presents a classic "chemoselectivity paradox" in medicinal chemistry. While the C-2 chloride is theoretically activated for Nucleophilic Aromatic Substitution (


), the presence of the C-4 hydroxyl group (existing in tautomeric equilibrium with the C-4 lactam) significantly deactivates the ring system via electron donation. Consequently, standard 

conditions often result in poor conversion or require harsh forcing conditions that degrade sensitive nucleophiles.

This guide details three validated protocols to overcome this deactivation:

  • Thermal Direct Displacement: For robust, non-volatile amines.

  • Palladium-Catalyzed Amination (Buchwald-Hartwig): For deactivated anilines and steric bulk.

  • Activation-Substitution Sequence: Converting the 4-OH to a leaving group to unlock C-2 reactivity (via the 2,4-dichloro intermediate).

Structural Analysis & Reactivity Profile[1]

Understanding the electronic environment is critical for reaction design. The pyrido[3,2-d]pyrimidine core is a fused bicyclic system. The pyridine nitrogen (N-9) enhances the electrophilicity of the pyrimidine ring. However, the 4-OH group complicates this.

Tautomeric Deactivation

In solution, the molecule exists predominantly as the lactam (4(3H)-one) tautomer. The amide-like resonance pushes electron density into the pyrimidine ring, raising the LUMO energy and making the C-2 position less susceptible to nucleophilic attack compared to the 2,4-dichloro analog.

Key Reactivity Rules:

  • C-4 Position: If activated (e.g., -Cl), it is more reactive than C-2.

  • C-2 Position: In the presence of 4-OH, C-2 is sluggish. In the presence of 4-Cl, C-2 is reactive but secondary to C-4.

  • Pyridine Nitrogen: Provides inductive withdrawal, aiding substitution compared to simple pyrimidines, but insufficient to overcome the lactam deactivation without heat or catalysis.

Reactivity Substrate 2-Chloro-4-ol (Lactam Form) Deactivation Electronic Deactivation (Resonance from N-H/C=O) Substrate->Deactivation Causes ActPath Activation (POCl3) To 2,4-Dichloro Substrate->ActPath Alternative Route DirectPath Direct S_NAr (Requires Heat/Polar Solvent) Deactivation->DirectPath Necessitates CatPath Pd-Catalysis (Buchwald-Hartwig) Deactivation->CatPath Overcome by

Figure 1: Decision matrix for functionalizing the C-2 position based on electronic constraints.

Validated Protocols

Protocol A: Direct Thermal (Aliphatic Amines)

Best for: Primary aliphatic amines, cyclic amines (morpholine, piperazine), and nucleophiles tolerant of high temperatures (


).
Mechanism:  Addition-Elimination (

).

Materials:

  • Substrate: 2-Chloropyrido[3,2-d]pyrimidin-4-ol (1.0 equiv).

  • Nucleophile: Amine (3.0–5.0 equiv).

  • Solvent: n-Butanol, DMA (Dimethylacetamide), or NMP (N-Methyl-2-pyrrolidone).

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv).

Step-by-Step Methodology:

  • Preparation: In a pressure vial (sealed tube), suspend the substrate (1 mmol) in n-Butanol (3 mL). Note: Protic solvents like n-BuOH often facilitate proton transfer in the transition state better than aprotic solvents for this specific deactivation.

  • Addition: Add DIPEA (3 mmol) followed by the amine nucleophile (3–5 mmol).

  • Reaction: Seal the vial and heat to 120–140°C for 12–24 hours.

    • Checkpoint: Monitor by LC-MS. The starting material (M+H) will slowly convert to product. If conversion stalls <50%, increase temp to 160°C or switch to Protocol B.

  • Work-up: Cool to room temperature. The product often precipitates upon cooling or addition of water. Filter and wash with cold ethanol. If no precipitate, evaporate solvent and purify via flash chromatography (DCM/MeOH gradient).

Critical Insight: The 4-OH group can act as an acid. The excess base is crucial not just to neutralize HCl but to ensure the amine remains nucleophilic.

Protocol B: Palladium-Catalyzed Amination (Buchwald-Hartwig)

Best for: Anilines (aromatic amines), sterically hindered amines, or temperature-sensitive substrates. Mechanism: Pd(0)/Pd(II) catalytic cycle (Oxidative Addition


 Transmetallation 

Reductive Elimination).[1]

Materials:

  • Catalyst:

    
     (2–5 mol%) or Pd(OAc)
    
    
    
    .
  • Ligand: Xantphos (for rigidity) or BrettPhos (for difficult substrates).

  • Base:

    
     (2.0 equiv) or NaOtBu (stronger, use if substrate tolerates).
    
  • Solvent: 1,4-Dioxane (anhydrous, degassed).

Step-by-Step Methodology:

  • Inert Environment: Flame-dry a reaction vial and purge with Argon/Nitrogen.

  • Loading: Add 2-Chloropyrido[3,2-d]pyrimidin-4-ol (1.0 equiv), Amine (1.2 equiv), Base (

    
    , 2.0 equiv), and Ligand (Xantphos, 5-10 mol%).
    
  • Catalyst Addition: Add Pd source (

    
    , 2-5 mol%).
    
  • Solvation: Add degassed 1,4-Dioxane (0.1 M concentration).

  • Reaction: Heat to 100°C for 4–12 hours.

    • Why this works: The Pd-catalyst inserts into the C-Cl bond (Oxidative Addition) regardless of the electronic deactivation that hinders

      
      .
      
  • Work-up: Filter through a Celite pad to remove Pd black. Concentrate and purify via prep-HPLC or column chromatography.

Protocol C: The "Activation" Detour (Via 2,4-Dichloro)

Best for: Creating 2,4-disubstituted derivatives where the 4-OH is not the final desired group, or when C-2 substitution fails completely on the 4-ol.

Warning: In 2,4-dichloropyrido[3,2-d]pyrimidine, the C-4 position is significantly more reactive than C-2.[2]

  • If you treat 2,4-dichloro with 1 equiv of amine, you get the 4-amino-2-chloro product.

  • If you want the 2-amino-4-chloro product, this route is challenging.

Workflow for 2,4-Disubstitution:

  • Chlorination: Reflux 2-Chloropyrido[3,2-d]pyrimidin-4-ol in ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     (neat) with catalytic DMF for 2-4 hours. Evaporate excess 
    
    
    
    carefully. Yields 2,4-dichloropyrido[3,2-d]pyrimidine .
  • First Substitution (C-4): React with Nucleophile A (1.0 equiv) at 0°C to RT. This installs the group at C-4.

  • Second Substitution (C-2): React with Nucleophile B (excess) at elevated temperature (80–100°C). This installs the group at C-2.

Regioselectivity Start 2,4-Dichloropyrido[3,2-d]pyrimidine Step1 Add Nucleophile A (1 eq) Temp: 0°C Start->Step1 Intermed Major Product: 4-Substituted-2-Chloro Step1->Intermed Fast (C4 Selective) Step2 Add Nucleophile B (Excess) Temp: >80°C Intermed->Step2 Final 2,4-Disubstituted Product Step2->Final Slow (C2 Substitution)

Figure 2: Regioselectivity hierarchy in the activated dichloro-scaffold.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
No Reaction (Protocol A) 4-OH deactivation is too strong.Switch to Protocol B (Pd-catalysis) or use neat amine in a sealed tube at 160°C.
Low Yield (Protocol B) Catalyst poisoning or oxidation.Ensure strict Oxygen-free conditions. Switch to a precatalyst like Xantphos Pd G4 to ensure active species generation.
Regioselectivity Issues (Protocol C) Temperature too high during Step 1.Conduct the first substitution at -78°C or 0°C. Add amine dropwise.
Hydrolysis of Cl Wet solvents.Use anhydrous solvents.[3]

residues can generate HCl, hydrolyzing the product back to OH.

References

  • Mechanistic Insight on Pyrimidine

    
    : 
    
    • Title: Regioselectivity in Nucleophilic Aromatic Substitution of 2,4-Dichloropyrimidines.[4][5][6][7]

    • Source: WuXi AppTec QM Magic Class.
    • URL:[Link]

  • Buchwald-Hartwig Protocols

    • Title: Buchwald-Hartwig Amination User Guide.[8]

    • Source: BenchChem / Chemical Science.
  • Synthesis of Pyrido[3,2-d]pyrimidines

    • Title

      
       Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine.[2][9]
      
    • Source: MDPI Molecules.
    • URL:[Link]

  • C-2 Selective Coupling

    • Title: C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines.[5][6]

    • Source: NIH / Sharon Neufeldt Group.
    • URL:[Link]

Sources

Application Notes and Protocols: Palladium-Catalyzed Reactions of 2-Chloropyrido[3,2-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Pyrido[3,2-d]pyrimidine Scaffold

The pyrido[3,2-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] Derivatives of this scaffold have demonstrated potential as anticancer[1][3], antiviral[1], anti-inflammatory[1], and kinase inhibitory agents.[1] Notably, novel pyrido[3,2-d]pyrimidines have been investigated as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a key regulator of T-cell activation, for applications in immuno-oncology.[4]

The functionalization of the pyrido[3,2-d]pyrimidine nucleus is paramount to modulating its biological activity and optimizing pharmacokinetic properties. 2-Chloropyrido[3,2-d]pyrimidin-4-ol serves as a versatile starting material for generating diverse libraries of compounds through palladium-catalyzed cross-coupling reactions. The chlorine atom at the C2-position is amenable to substitution, providing a strategic handle for introducing a variety of chemical moieties. This document provides detailed application notes and protocols for key palladium-catalyzed reactions of 2-chloropyrido[3,2-d]pyrimidin-4-ol, with a focus on Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Understanding Regioselectivity in Polychlorinated Pyridopyrimidines

In multifunctionalized heterocyclic systems, such as di- or trichlorinated pyridopyrimidines, the regioselectivity of palladium-catalyzed reactions is a critical consideration. Generally, in the absence of strong directing groups, the reactivity of the chloro substituents is influenced by their electronic environment. For instance, in 2,4-dichloropyrido[3,2-d]pyrimidine, SNAr and palladium-catalyzed reactions often occur selectively at the C4 position.[5] However, specific ligand and catalyst systems can be employed to direct the reaction to the C2 position.[6][7] The protocols detailed below focus on the monosubstituted 2-chloropyrido[3,2-d]pyrimidin-4-ol, simplifying the regioselectivity challenge and allowing for targeted C2-functionalization.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of C-C bonds, typically between an organoboron species and an organic halide.[8] This reaction is instrumental in synthesizing biaryl and vinyl-substituted heterocyclic compounds.

Causality Behind Experimental Choices
  • Catalyst System: The choice of a palladium catalyst and ligand is crucial for efficient coupling. A common and effective system is Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[9] The electron-rich and sterically bulky phosphine ligands stabilize the Pd(0) active species and facilitate the catalytic cycle.[8]

  • Base: A base is required to activate the boronic acid for transmetalation.[10] Inorganic bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are commonly used as they are effective and generally do not interfere with sensitive functional groups.[8]

  • Solvent System: A mixture of an organic solvent (e.g., toluene or dioxane) and an aqueous solution of the base is often employed to ensure the solubility of both the organic and inorganic reaction components.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 2-Chloropyrido[3,2-d]pyrimidin-4-ol

  • Aryl- or vinylboronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equivalents)

  • Sodium carbonate (Na₂CO₃) (2.0 equivalents)

  • Toluene/Ethanol (3:1 v/v)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and reflux setup

Procedure:

  • To a flame-dried round-bottom flask, add 2-chloropyrido[3,2-d]pyrimidin-4-ol (1.0 equivalent), the desired aryl- or vinylboronic acid (1.1 equivalents), and sodium carbonate (2.0 equivalents).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the solvent mixture (Toluene/Ethanol, 3:1) to the flask.

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 110°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Add water and dichloromethane (CH₂Cl₂) to the reaction mixture and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted pyrido[3,2-d]pyrimidin-4-ol.

Data Presentation: Suzuki-Miyaura Coupling Examples
EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-Phenylpyrido[3,2-d]pyrimidin-4-ol~85%
24-Methoxyphenylboronic acid2-(4-Methoxyphenyl)pyrido[3,2-d]pyrimidin-4-ol~83%[11]
33-Tolylboronic acid2-(3-Tolyl)pyrido[3,2-d]pyrimidin-4-ol~90%
Workflow Diagram: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - 2-Chloropyrido[3,2-d]pyrimidin-4-ol - Boronic Acid - Na2CO3 inert Inert Atmosphere (N2 or Ar) reagents->inert solvent Add Solvent (Toluene/Ethanol) inert->solvent catalyst Add Pd(PPh3)4 solvent->catalyst reflux Reflux (110°C) Monitor by TLC/LC-MS catalyst->reflux quench Cool & Quench (H2O, CH2Cl2) reflux->quench extract Extract & Dry quench->extract purify Purify (Column Chromatography) extract->purify product Final Product: 2-Arylpyrido[3,2-d]pyrimidin-4-ol purify->product

Caption: Suzuki-Miyaura Coupling Workflow.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[12] This reaction allows for the facile introduction of a wide range of primary and secondary amines at the C2-position of the pyrido[3,2-d]pyrimidine core, a crucial transformation in the synthesis of many biologically active molecules.[13]

Causality Behind Experimental Choices
  • Catalyst and Ligand: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Sterically hindered and electron-rich phosphine ligands, such as X-Phos, are often employed to promote the reductive elimination step and prevent catalyst deactivation.[14] Palladium(II) acetate (Pd(OAc)₂) is a common and effective palladium precursor that is reduced in situ to the active Pd(0) species.[15]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Potassium tert-butoxide (KOt-Bu) is a frequently used base for this purpose.[14]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent quenching of the strong base and to ensure the solubility of the reactants.

  • Microwave Irradiation: Microwave heating can significantly accelerate the reaction rate, often leading to shorter reaction times and improved yields.[14]

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • 2-Chloropyrido[3,2-d]pyrimidin-4-ol

  • Primary or secondary amine (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)

  • X-Phos (0.04 equivalents)

  • Potassium tert-butoxide (KOt-Bu) (1.5 equivalents)

  • Anhydrous toluene

  • Microwave reactor vials

  • Nitrogen or Argon gas supply

Procedure:

  • To a microwave reactor vial, add 2-chloropyrido[3,2-d]pyrimidin-4-ol (1.0 equivalent), the desired amine (1.2 equivalents), and potassium tert-butoxide (1.5 equivalents).

  • In a separate vial, prepare a stock solution of the catalyst by dissolving palladium(II) acetate and X-Phos in anhydrous toluene under an inert atmosphere.

  • Add the catalyst solution to the reaction vial.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to the desired temperature (e.g., 120°C) for the specified time (e.g., 30-60 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Wash the Celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-aminopyrido[3,2-d]pyrimidin-4-ol.

Data Presentation: Buchwald-Hartwig Amination Examples
EntryAmineProductYield (%)
1Aniline2-(Phenylamino)pyrido[3,2-d]pyrimidin-4-ol~90%
2Morpholine2-(Morpholino)pyrido[3,2-d]pyrimidin-4-ol~85%
3Benzylamine2-(Benzylamino)pyrido[3,2-d]pyrimidin-4-ol~88%
Reaction Mechanism Diagram: Buchwald-Hartwig Amination

Buchwald_Hartwig_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L2 PdII_Aryl Ar-Pd(II)L2-Cl Pd0->PdII_Aryl Oxidative Addition (Ar-Cl) PdII_Amido Ar-Pd(II)L2-NR'R'' PdII_Aryl->PdII_Amido Amine Coordination & Deprotonation (HNR'R'', Base) Product Ar-NR'R'' PdII_Amido->Product Reductive Elimination Catalyst_Regen Pd(0)L2 PdII_Amido->Catalyst_Regen

Caption: Buchwald-Hartwig Catalytic Cycle.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst.[16] This reaction is highly valuable for the synthesis of alkynyl-substituted heterocycles, which are important intermediates and final products in various areas of chemical research.

Causality Behind Experimental Choices
  • Dual Catalyst System: The Sonogashira reaction typically utilizes a dual catalyst system.[16] A palladium complex, such as Pd(PPh₃)₂Cl₂, serves as the primary catalyst for the cross-coupling.[17] A copper(I) salt, like copper(I) iodide (CuI), acts as a co-catalyst to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[16]

  • Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used both as a base and often as the solvent.[17] The base is necessary to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

  • Reaction Conditions: The reaction is typically carried out under mild conditions, often at room temperature, making it compatible with a wide range of functional groups.[16]

Experimental Protocol: Sonogashira Coupling

Materials:

  • 2-Chloropyrido[3,2-d]pyrimidin-4-ol

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equivalents)

  • Copper(I) iodide (CuI) (0.05 equivalents)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried Schlenk flask, add 2-chloropyrido[3,2-d]pyrimidin-4-ol (1.0 equivalent), bis(triphenylphosphine)palladium(II) dichloride (0.03 equivalents), and copper(I) iodide (0.05 equivalents).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous THF and triethylamine to the flask.

  • Add the terminal alkyne (1.2 equivalents) dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove the copper catalyst.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-alkynylpyrido[3,2-d]pyrimidin-4-ol.

Data Presentation: Sonogashira Coupling Examples
EntryAlkyneProductYield (%)
1Phenylacetylene2-(Phenylethynyl)pyrido[3,2-d]pyrimidin-4-ol~80%
2Trimethylsilylacetylene2-((Trimethylsilyl)ethynyl)pyrido[3,2-d]pyrimidin-4-ol~85%[17]
31-Hexyne2-(Hex-1-yn-1-yl)pyrido[3,2-d]pyrimidin-4-ol~75%
Logical Relationship Diagram: Sonogashira Reaction Components

Sonogashira_Components cluster_reactants Core Reactants cluster_catalysts Catalytic System cluster_conditions Reaction Environment Substrate 2-Chloropyrido[3,2-d]pyrimidin-4-ol Product 2-Alkynylpyrido[3,2-d]pyrimidin-4-ol Substrate->Product Alkyne Terminal Alkyne Alkyne->Product Pd_cat Palladium Catalyst (e.g., Pd(PPh3)2Cl2) Pd_cat->Product Cu_cocat Copper(I) Co-catalyst (e.g., CuI) Cu_cocat->Product Base Amine Base (e.g., Et3N) Base->Product Solvent Anhydrous Solvent (e.g., THF) Solvent->Product

Caption: Key Components of the Sonogashira Coupling.

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the 2-chloropyrido[3,2-d]pyrimidin-4-ol scaffold. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide efficient and versatile methods for the introduction of aryl, vinyl, amino, and alkynyl groups at the C2-position. The protocols and insights provided in these application notes are intended to serve as a practical guide for researchers in medicinal chemistry and drug development, enabling the synthesis of novel and diverse libraries of pyrido[3,2-d]pyrimidine derivatives for the exploration of their therapeutic potential.

References

  • The chemistry of pyrido[2,3-d]pyrimidines and their applications. ResearchGate. Available at: [Link]

  • Ahmed H. Shamroukh et al. The chemistry of pyrido[2,3-d]pyrimidines. J. Chem. Pharm. Res., 2016, 8(3):734-772. Available at: [Link]

  • Novel Pyrido[3,2-d]pyrimidines as HPK1 Inhibitors for Treating Cancer and Inflammatory and Autoimmune Diseases. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Regiocontroled SNAr and Palladium Cross-Coupling Reactions of 2,4,7-Trichloropyrido[3,2-d]pyrimidine. ResearchGate. Available at: [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Publishing. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Semantic Scholar. Available at: [Link]

  • C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Publications. Available at: [Link]

  • Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. PMC. Available at: [Link]

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Temperature-Dependent Conditions. ACS Publications. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University. Available at: [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • [Named Reaction #2] Buchwald-Hartwig Amination. Reddit. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus de l'Académie des Sciences. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. ResearchGate. Available at: [Link]

  • Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. PMC. Available at: [Link]

Sources

Scale-up synthesis of 2-Chloropyrido[3,2-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scale-Up Synthesis of 2-Chloropyrido[3,2-d]pyrimidin-4-ol

Part 1: Strategic Overview & Retrosynthetic Logic

Objective: To provide a scalable, reproducible, and chemically rigorous protocol for the synthesis of 2-Chloropyrido[3,2-d]pyrimidin-4-ol (also referred to as 2-chloropyrido[3,2-d]pyrimidin-4(3H)-one). This scaffold is a critical pharmacophore in the development of kinase inhibitors (e.g., PI3K, DHFR) and requires precise regiochemical control during synthesis.

The Scale-Up Challenge: The primary challenge in synthesizing this molecule is achieving regioselectivity during the functionalization of the pyrimidine ring. Direct chlorination of the dione precursor typically yields the 2,4-dichloro derivative. The subsequent hydrolysis must be carefully controlled to selectively hydrolyze the C4-chloride while retaining the C2-chloride.

Synthetic Strategy (Route Selection): We utilize a "Activation-Deactivation" strategy favored in process chemistry for its robustness and purification efficiency:

  • Cyclocondensation: Thermal fusion of 3-aminopicolinamide with urea to form the thermodynamically stable pyrido[3,2-d]pyrimidine-2,4-dione.

  • Global Activation: Conversion of the dione to the highly reactive 2,4-dichloro intermediate using phosphorus oxychloride (

    
    ).
    
  • Regioselective Deactivation (Hydrolysis): Exploiting the differential electrophilicity of the C4 and C2 positions. The C4 position, being vinylogous to the pyridine nitrogen and less sterically hindered, is significantly more reactive toward nucleophilic aromatic substitution (

    
    ), allowing selective hydrolysis to the 4-hydroxy target.
    

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of Pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

The Foundation Step

Rationale: Using a solvent-free urea melt avoids the use of phosgene gas (safety) and high-boiling solvents (workup difficulty). The high temperature drives the evolution of ammonia, shifting the equilibrium toward cyclization.

Protocol:

  • Charge: In a 5L glass-lined reactor (or round-bottom flask for pilot), mix 3-aminopicolinamide (1.0 equiv) and Urea (5.0 equiv).

  • Fusion: Heat the mixture to 180–200°C . The mixture will melt and vigorous evolution of ammonia (

    
    ) gas will be observed.
    
    • Critical Control: Ensure adequate venting/scrubbing for ammonia.

  • Duration: Maintain temperature for 2–3 hours until solidification occurs (formation of the high-melting dione).

  • Workup: Cool to ~100°C. Add hot water (10 vol) and stir to dissolve excess urea. The product is insoluble in water.

  • Isolation: Filter the hot suspension. Wash the filter cake with boiling water (

    
     vol) to remove urea and biuret byproducts.
    
  • Drying: Dry in a vacuum oven at 80°C.

    • Expected Yield: 75–85%

    • Appearance: Beige to light brown solid.

Step 2: Synthesis of 2,4-Dichloropyrido[3,2-d]pyrimidine

The Activation Step

Rationale:


 serves as both solvent and reagent. 

acts as a booster to ensure complete chlorination of the less reactive C2-carbonyl.

Protocol:

  • Setup: Dry 5L reactor with a reflux condenser and caustic scrubber (for

    
     gas).
    
  • Charge: Suspend the Dione (from Step 1, 1.0 equiv) in

    
      (8.0 equiv).
    
  • Catalyst: Add

    
      (1.0 equiv). Optionally, add N,N-diethylaniline (1.0 equiv) to accelerate the reaction.
    
  • Reaction: Heat to reflux (approx. 105°C) for 4–6 hours. The suspension should become a clear, dark solution.

  • Quenching (Exothermic!):

    • Distill off excess

      
       under reduced pressure.[1]
      
    • Dissolve the residue in Dichloromethane (DCM) (10 vol).

    • Slowly pour the organic stream into a stirred mixture of Ice/Water (20 vol) keeping internal temp < 10°C.

  • Neutralization: Adjust aqueous layer pH to ~7–8 using saturated

    
    .
    
  • Isolation: Separate phases. Extract aqueous layer with DCM. Dry organics over

    
     and concentrate.
    
    • Purification: Recrystallize from Hexane/EtOAc if necessary, though crude is often sufficient for the next step.

    • Expected Yield: 60–70%[2]

    • Data: 2,4-Dichloro species is unstable to moisture; store under inert gas.

Step 3: Regioselective Hydrolysis to 2-Chloropyrido[3,2-d]pyrimidin-4-ol

The Critical Selectivity Step

Rationale: The C4-chlorine is more electrophilic due to the electronic influence of the fused pyridine ring (inductive withdrawal) and the lack of steric hindrance compared to C2 (flanked by two nitrogens). Mild basic hydrolysis selectively displaces the C4-Cl.

Protocol:

  • Solvent System: Dissolve 2,4-Dichloropyrido[3,2-d]pyrimidine (1.0 equiv) in THF (10 vol).

  • Reagent: Prepare a 1N NaOH solution (2.2 equiv).

  • Addition: Add the NaOH solution dropwise to the THF solution at 0°C .

  • Reaction: Allow to warm to Room Temperature (20–25°C). Stir for 1–2 hours.

    • Monitor: Use HPLC.[3][4] Look for the disappearance of the Dichloro peak and appearance of the Mono-hydroxy peak. Avoid prolonged stirring to prevent C2 hydrolysis (formation of 2,4-diol).

  • Workup:

    • Acidify carefully with 1N HCl to pH ~3–4. The target compound (enol form) or its tautomer (amide form) will precipitate.

  • Isolation: Filter the solid. Wash with cold water and diethyl ether.

  • Drying: Vacuum dry at 50°C.

    • Expected Yield: 80–90%

    • Purity: >98% (HPLC).

Part 3: Data Visualization & Logic

Synthetic Pathway Diagram

The following diagram illustrates the chemical transformations and the critical regioselectivity node.

SynthesisRoute Start 3-Aminopicolinamide (Precursor) Step1 Step 1: Cyclocondensation (Urea Melt, 200°C) Start->Step1 Dione Pyrido[3,2-d]pyrimidine- 2,4(1H,3H)-dione Step1->Dione - NH3 Step2 Step 2: Chlorination (POCl3/PCl5) Dione->Step2 Dichloro 2,4-Dichloropyrido [3,2-d]pyrimidine Step2->Dichloro Global Activation Step3 Step 3: Selective Hydrolysis (1N NaOH, 0°C) Dichloro->Step3 Target 2-Chloropyrido[3,2-d] pyrimidin-4-ol (TARGET) Step3->Target Regioselective SNAr at C4

Caption: Step-wise synthetic workflow highlighting the activation-deactivation strategy for regiochemical control.

Regioselectivity Logic (Mechanistic Insight)

Why does Hydrolysis occur at C4?

Regioselectivity cluster_sites Electrophilic Sites Dichloro 2,4-Dichloropyrido[3,2-d]pyrimidine C4 Position C4 (More Reactive) Dichloro->C4 Major Pathway C2 Position C2 (Less Reactive) Dichloro->C2 Minor/Slow Pathway Factors Factors Favoring C4 Substitution: 1. Vinylogous to Pyridine Nitrogen (N5) 2. Less Steric Hindrance than C2 3. Bridgehead Proximity C4->Factors Result Product: 2-Chloro-4-hydroxy (C4-Cl displaced) C4->Result

Caption: Mechanistic rationale for the preferential nucleophilic attack at the C4 position over C2.

Part 4: Process Data & Quality Control

Table 1: Critical Process Parameters (CPP) and Specifications

ParameterSpecificationReason for Control
Urea Stoichiometry 5.0 – 6.0 equivalentsExcess urea acts as solvent; insufficient amount leads to incomplete cyclization and charring.
Chlorination Temp 100°C – 110°C (Reflux)Required to activate the C2-carbonyl; lower temps yield monoclorinated impurities.
Hydrolysis pH pH 12

pH 4
High pH ensures hydrolysis; careful acidification precipitates the product without re-dissolving it.
Hydrolysis Temp < 25°CHigher temperatures promote double hydrolysis (formation of 2,4-diol).

Analytical Verification (Expected Data):

  • 1H NMR (DMSO-d6):

    • Dione: Broad singlets >11 ppm (NH), aromatic protons for pyridine ring (dd, d).

    • Target (2-Cl-4-OH): Loss of one NH signal compared to dione. Aromatic protons shift slightly due to Cl substitution.

  • HPLC:

    • 2,4-Dichloro:[1][4][5] High retention time (non-polar).

    • Target: Medium retention time (more polar than dichloro, less than diol).

References

  • MDPI Molecules. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies. (2022).[4][6][7] Confirms reactivity profile of 2,4-dichloro precursors.[2][4][8][9] [Link][4]

  • National Institutes of Health (PubMed). Access and regioselective transformations of 6-substituted 4-aryl-2,8-dichloropyrido[3,2-d]pyrimidine compounds. (2012).[10] Detailed study on regioselectivity in pyrido-pyrimidine systems. [Link]

Sources

Application Note: High-Throughput Solid-Phase Synthesis of Pyrido[2,3-d]pyrimidine Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere to quinazolines and demonstrating potent inhibitory activity against tyrosine kinases (e.g., EGFR, c-Src, PDGFR) and dihydrofolate reductase (DHFR). This Application Note details a robust Solid-Phase Organic Synthesis (SPOS) protocol for generating diversity-oriented libraries of 2,4,7-trisubstituted pyrido[2,3-d]pyrimidines.

Unlike solution-phase methods that require tedious chromatographic purification after every step, this protocol utilizes Wang resin to facilitate "split-and-pool" synthesis. The workflow features a high-efficiency Knoevenagel condensation , followed by a Michael addition and heterocyclization sequence, ensuring high purity upon cleavage.

Strategic Framework & Retrosynthesis

The synthesis strategy relies on the stepwise construction of the pyridine ring onto a resin-bound benzylidene intermediate. This approach allows for the introduction of diversity at three distinct vectors (


, 

,

) late in the synthetic sequence.
Synthetic Pathway Visualization

SPS_Workflow Resin Wang Resin (Hydroxyl Linker) Step1 Step 1: Immobilization (Mitsunobu) Resin->Step1 HO-Ph-CHO Inter1 Resin-Bound Aldehyde Step1->Inter1 Step2 Step 2: Knoevenagel (R1-Malonate) Inter1->Step2 Piperidine Inter2 Resin-Bound Benzylidene Step2->Inter2 Step3 Step 3: Michael Addn (Malononitrile) Inter2->Step3 Base Inter3 Michael Adduct Step3->Inter3 Step4 Step 4: Cyclization (R2-Amidine) Inter3->Step4 Heat Cleavage Step 5: TFA Cleavage Step4->Cleavage Final Final Library (Pyrido[2,3-d]pyrimidine) Cleavage->Final

Figure 1: Workflow for the solid-phase construction of the pyrido[2,3-d]pyrimidine core. The sequence transitions from resin loading to multi-component cyclization.

Materials and Reagents

Resin Selection
  • Resin: Wang Resin (100-200 mesh).

  • Loading: 0.8 – 1.2 mmol/g (High loading is acceptable for this scaffold as aggregation is minimal).

  • Justification: Wang resin provides an acid-labile linker that releases the final compound with a hydroxyl group (or retains the oxygen from the starting aldehyde), which is traceless relative to the initial immobilization point.

Key Reagents
  • Immobilization: 4-Hydroxybenzaldehyde, Triphenylphosphine (

    
    ), Diisopropyl azodicarboxylate (DIAD).
    
  • Condensation: Substituted methyl malonates (

    
    ), Piperidine, Malononitrile.
    
  • Cyclization: Guanidine HCl or substituted amidines (

    
    ), Sodium Ethoxide (
    
    
    
    ).
  • Cleavage: Trifluoroacetic acid (TFA), Dichloromethane (DCM).

Detailed Experimental Protocol

Step 1: Resin Swelling and Immobilization (Mitsunobu Reaction)

This step anchors the aldehyde precursor to the solid support via an ether linkage.

  • Swelling: Place Wang resin (1.0 g, 1.0 mmol) in a solid-phase synthesis vessel (fritted syringe). Add anhydrous THF (10 mL) and shake gently for 30 mins. Drain.

  • Reagent Prep: In a separate vial, dissolve 4-hydroxybenzaldehyde (5.0 equiv),

    
     (5.0 equiv) in dry THF.
    
  • Coupling: Add the reagent solution to the resin. Cool the vessel to 0°C in an ice bath.

  • Activation: Dropwise add DIAD (5.0 equiv) over 10 minutes.

  • Incubation: Seal and shake at room temperature (RT) for 16 hours.

  • Washing: Drain and wash with THF (3x), DCM (3x), MeOH (3x), and DCM (3x).

  • QC Check: Analyze a small aliquot by IR. Look for the appearance of the carbonyl stretch (~1700

    
    ) and disappearance of the broad resin OH stretch.
    
Step 2: Knoevenagel Condensation

Formation of the


-unsaturated ester (benzylidene).
  • Reagents: Dissolve substituted methyl malonate (5.0 equiv) and piperidine (0.1 equiv) in anhydrous DMF.

  • Reaction: Add solution to the aldehyde-loaded resin.

  • Conditions: Shake at 60°C for 12 hours.

  • Washing: Drain and wash with DMF (3x) and DCM (3x).

  • Validation: Cleave a small sample (see Step 5) and analyze by LC-MS to confirm the mass of the olefin intermediate.

Step 3: Michael Addition

Introduction of the nitrile component necessary for the pyridine ring closure.

  • Reagents: Dissolve malononitrile (5.0 equiv) and Sodium Methoxide (0.5 equiv) in MeOH/DMF (1:4).

  • Reaction: Add to the resin-bound olefin.

  • Conditions: Shake at RT for 4 hours.

  • Note: The color often changes to a deep red/orange, indicating the formation of the anionic intermediate.

  • Washing: Wash thoroughly with DMF (5x) to remove excess base.

Step 4: Heterocyclization (Pyridine/Pyrimidine Formation)

This critical step forms the bicyclic core.

  • Reagents: Prepare a solution of the specific Amidine Hydrochloride (

    
    -C(=NH)NH2·HCl, 5.0 equiv) and NaOEt (5.0 equiv) in anhydrous Ethanol.
    
  • Reaction: Add the basic amidine solution to the resin.

  • Conditions: Reflux (80°C) for 12–16 hours.

    • Microwave Option: Heat at 120°C for 20 minutes in a microwave reactor for accelerated synthesis.

  • Washing: Wash with EtOH (3x), water (3x) to remove salts, EtOH (3x), and DCM (5x).

Step 5: Cleavage and Isolation
  • Cleavage Cocktail: Prepare 50% TFA in DCM.

  • Execution: Treat the resin with the cocktail (10 mL) for 2 hours at RT.

  • Collection: Filter the solution into a tared vial. Wash the resin with DCM (2x).

  • Work-up: Concentrate the filtrate under reduced pressure (Genevac or Rotavap).

  • Purification: The crude product is often >85% pure. If necessary, purify via preparative HPLC (Water/Acetonitrile gradient).

Data Analysis & Quality Control

Expected Yields and Purity

The following table summarizes typical metrics observed when varying the


 and 

substituents.
EntryR1 Substituent (Malonate)R2 Substituent (Amidine)Crude Purity (LC-MS)Isolated Yield (%)
1 H

(Guanidine)
92%88%
2 Methyl

(Acetamidine)
89%82%
3 Phenyl

(Guanidine)
85%79%
4 HPh (Benzamidine)81%75%
Analytical Validation (Example)
  • Technique:

    
     NMR (500 MHz, DMSO-
    
    
    
    )
  • Diagnostic Signals:

    • 
       8.5–9.0 ppm: Pyrimidine ring protons (if unsubstituted).
      
    • 
       7.0–7.5 ppm: Aromatic protons from the Wang linker cleavage site (phenol moiety).
      
    • Absence of aldehyde peak (

      
       10.0 ppm) confirms successful Step 2 conversion.
      

Troubleshooting Guide

Issue: Low Yield in Step 4 (Cyclization)
  • Cause: Incomplete cyclization due to steric hindrance of the

    
     substituent.
    
  • Solution: Switch to Microwave-Assisted Organic Synthesis (MAOS). Run the cyclization at 120°C for 20 mins. The thermal energy overcomes the activation barrier for the ring closure more effectively than conventional heating.

Issue: Resin Degradation (Fines)
  • Cause: Mechanical stirring or excessive magnetic stirring.

  • Solution: Use overhead shaking or gentle rotation. Never use magnetic stir bars with resin beads as they grind the polymer, leading to blocked filters.

Issue: Incomplete Mitsunobu Loading
  • Cause: Wet THF or aged DIAD.

  • Solution: Use freshly distilled THF. Ensure the reaction is performed under an inert atmosphere (

    
    ). Perform a "double coupling" (repeat Step 1) if IR shows residual OH.
    

References

  • Primary Protocol Source: Gordillo, B., & Balzarini, J. (2007). Solid-phase synthesis of 2-substituted 4-amino-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines. Journal of Combinatorial Chemistry, 9(4), 644-651.

  • Microwave Acceleration: Tu, S. J., et al. (2003). A one-pot microwave-assisted synthesis of pyrido[2,3-d]pyrimidines.[1][2][3][4][5] Molecular Diversity, 7, 153–159.[5]

  • Biological Relevance (Kinase Inhibition): Thompson, A. M., et al. (2005). Synthesis and structure–activity relationships of 7-substituted pyrido[2,3-d]pyrimidines as inhibitors of the erbB-2 tyrosine kinase. Journal of Medicinal Chemistry, 48(14), 4628-4653.

  • Review of Scaffold Synthesis: Broom, A. D., et al. (1976). Pyrido[2,3-d]pyrimidines.[1][2][3][4][5][6][7][8][9][10][11][12] IV. Synthetic studies leading to various 2,4-disubstituted derivatives. Journal of Organic Chemistry, 41(6), 1095–1099.

Sources

Application Note & Protocols: Synthesis and Anticancer Screening of 2-Chloropyrido[3,2-d]pyrimidin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridopyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved anticancer agents.[1][2] Derivatives of this scaffold are known to exhibit a wide range of pharmacological activities, frequently by acting as kinase inhibitors.[3][4] This guide provides a comprehensive, in-depth protocol for the synthesis of a key intermediate, 2-chloropyrido[3,2-d]pyrimidin-4-ol, and its subsequent derivatization via nucleophilic aromatic substitution. Furthermore, we detail standardized protocols for the in vitro screening of these novel derivatives against a panel of human cancer cell lines to determine their cytotoxic potential and preliminary mechanism of action. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anticancer therapeutics.

Part 1: Synthesis of the Core Scaffold and Derivatives

Rationale and Synthetic Strategy

The strategic approach to building a library of diverse pyridopyrimidine derivatives hinges on the efficient synthesis of a versatile, reactive intermediate. Our strategy employs a two-step process to generate the 2-chloropyrido[3,2-d]pyrimidin-4-ol core.

  • Step 1: Cyclocondensation. The synthesis begins with 2-aminonicotinic acid, a readily available starting material.[5][6] This molecule contains the necessary pyridine ring and the ortho-amino and carboxylic acid functionalities required for ring closure. A cyclocondensation reaction with urea is employed to form the pyrimidine ring, yielding the stable pyrido[3,2-d]pyrimidine-2,4-diol. This type of reaction is a fundamental and widely used method for constructing pyrimidine rings.[7][8]

  • Step 2: Chlorination. The hydroxyl group at the 4-position is tautomerically equivalent to a ketone (an amide), while the 2-position is a hydroxyl group. To create a reactive handle for derivatization, a selective chlorination is performed. Treatment with a strong chlorinating agent like phosphorus oxychloride (POCl₃) converts the 4-ol to the 4-chloro derivative and, crucially for our strategy, the 2-hydroxyl group to the desired 2-chloro group. The chlorine atom at the 2-position serves as an excellent leaving group, making the scaffold amenable to nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of a variety of amine-containing fragments, enabling the rapid generation of a chemical library for structure-activity relationship (SAR) studies.[9]

G A 2-Aminonicotinic Acid B Pyrido[3,2-d]pyrimidine-2,4-diol A->B  + Urea  Heat (Cyclocondensation)   C 2-Chloropyrido[3,2-d]pyrimidin-4-ol (Core Intermediate) B->C  + POCl₃  Heat (Chlorination)   D Aryl Amine Derivatives Library C->D  + Ar-NH₂  SNAr Reaction  

Caption: General workflow for the synthesis of pyridopyrimidine derivatives.
Protocol: Synthesis of 2-Chloropyrido[3,2-d]pyrimidin-4-ol (3)

This protocol details the two-step synthesis of the core intermediate.

Step 1: Synthesis of Pyrido[3,2-d]pyrimidine-2,4-diol (2)

  • Reagents & Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-aminonicotinic acid (1) (13.8 g, 100 mmol) and urea (18.0 g, 300 mmol).

  • Reaction: Heat the flask in a sand bath or heating mantle to 210-220 °C. The mixture will melt, and ammonia gas will evolve. Maintain this temperature for 3 hours.

    • Causality Note: The high temperature is necessary to drive the cyclocondensation reaction, which proceeds via the elimination of ammonia and water. The excess urea ensures the reaction goes to completion.

  • Work-up: Allow the reaction mixture to cool to approximately 100 °C. Carefully add 100 mL of hot water and stir to break up the solid mass.

  • Purification: Filter the hot suspension. Wash the collected solid with hot water (3 x 50 mL) and then with ethanol (2 x 30 mL) to remove unreacted starting materials and byproducts.

  • Drying: Dry the resulting off-white solid in a vacuum oven at 80 °C to a constant weight. The product, pyrido[3,2-d]pyrimidine-2,4-diol (2), is typically used in the next step without further purification.

Step 2: Synthesis of 2-Chloropyrido[3,2-d]pyrimidin-4-ol (3)

  • Reagents & Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), place the dried pyrido[3,2-d]pyrimidine-2,4-diol (2) (8.15 g, 50 mmol).

  • Reaction: Carefully add phosphorus oxychloride (POCl₃, 30 mL) to the flask. Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.5 mL). Heat the mixture to reflux (approximately 110 °C) for 4 hours. The solid will gradually dissolve.

    • Causality Note: POCl₃ is a powerful chlorinating agent. The catalytic DMF forms the Vilsmeier reagent in situ, which facilitates the chlorination of the hydroxyl groups.

  • Work-up: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto 200 g of crushed ice in a large beaker with vigorous stirring in a fume hood.

    • Safety Note: This step is highly exothermic and releases HCl gas. Perform with extreme caution.

  • Precipitation & Purification: A precipitate will form. Stir the slurry for 30 minutes to ensure complete hydrolysis of excess POCl₃. Collect the solid by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Drying: Dry the solid product, 2-chloropyrido[3,2-d]pyrimidin-4-ol (3), in a vacuum oven at 60 °C.

Protocol: General Procedure for Synthesis of Aryl Amino Derivatives (4a-d)
  • Reagents & Setup: In a sealed reaction vial, combine 2-chloropyrido[3,2-d]pyrimidin-4-ol (3) (181.6 mg, 1.0 mmol), the desired substituted aniline (1.2 mmol), and 5 mL of 2-propanol.

  • Reaction: Add a catalytic amount of concentrated hydrochloric acid (1-2 drops). Seal the vial and heat the mixture at 80 °C for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Causality Note: The acid catalyst protonates the pyridine nitrogen, activating the ring system towards nucleophilic attack by the aniline. 2-Propanol is a suitable solvent that facilitates the dissolution of reactants without interfering with the reaction.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate of the hydrochloride salt of the product will often form.

  • Purification: Collect the solid by filtration. To obtain the free base, resuspend the solid in a saturated sodium bicarbonate solution and stir for 1 hour. Filter the solid, wash with water, and dry. If necessary, further purification can be achieved by recrystallization from ethanol or column chromatography.

Characterization and Data Presentation

All synthesized compounds must be characterized to confirm their identity and purity.

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the target compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

Table 1: Representative Synthesized 2-Arylaminopyrido[3,2-d]pyrimidin-4-ol Derivatives

Compound IDAryl Amine (Ar-NH₂)Molecular FormulaExpected Yield (%)
4a AnilineC₁₃H₉N₅O75 - 85
4b 4-FluoroanilineC₁₃H₈FN₅O80 - 90
4c 4-MethoxyanilineC₁₄H₁₁N₅O₂70 - 80
4d 4-ChloroanilineC₁₃H₈ClN₅O75 - 85

Part 2: In Vitro Anticancer Screening

Rationale for Assay Selection

The initial assessment of anticancer potential involves a tiered screening approach.

  • Cytotoxicity Screening: The primary goal is to determine if the compounds can kill or inhibit the growth of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[10][11] It is a widely accepted standard for initial high-throughput screening due to its speed and low cost.[12]

  • Mechanistic Elucidation: For compounds that show significant cytotoxicity, follow-up assays are crucial to understand how they are killing the cells.

    • Apoptosis Assay: Many effective chemotherapy drugs induce apoptosis, or programmed cell death.[13] The Annexin V-FITC/Propidium Iodide (PI) assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[10][14]

    • Cell Cycle Analysis: Certain anticancer agents function by arresting the cell cycle at specific checkpoints (e.g., G2/M phase), preventing cell division.[3] Propidium Iodide staining followed by flow cytometry allows for the quantification of cells in each phase of the cell cycle.[10]

Protocol: MTT Cytotoxicity Assay
  • Cell Culture: Human cancer cell lines (e.g., MCF-7 breast, A549 lung, PC-3 prostate) are obtained from a reputable cell bank (e.g., ATCC).[10] Cells are cultured in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.[10]

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the test compounds (e.g., 10 mM in DMSO). Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.

    • Causality Note: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[10]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration required to inhibit cell growth by 50%.[10]

Hypothetical Data Presentation

Table 2: Hypothetical In Vitro Cytotoxicity (IC₅₀ in µM) of Pyridopyrimidine Derivatives

Compound IDMCF-7 (Breast)A549 (Lung)PC-3 (Prostate)
4a 8.2215.612.4
4b 1.543.362.89
4c 5.139.877.45
4d 0.982.151.76
Doxorubicin0.520.780.65
Hypothetical Mechanism of Action and Visualization

Many pyridopyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, which are critical components of cell signaling pathways that regulate cell growth, proliferation, and survival.[15][16] For instance, they can act as ATP-competitive inhibitors of tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR). Overactivation of the EGFR pathway is a hallmark of many cancers.

G cluster_membrane Cell Membrane cluster_pathway Signaling Cascade EGFR EGFR RAS RAS EGFR->RAS Activates EGF EGF (Growth Factor) EGF->EGFR Binds ATP ATP ATP->EGFR Binds to Kinase Domain Compound Pyridopyrimidine Derivative (e.g., 4d) Compound->EGFR  Blocks ATP Binding (Inhibition)   RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes

Caption: Hypothetical inhibition of the EGFR signaling pathway.

Conclusion

This application note provides a detailed and robust framework for the synthesis and preclinical evaluation of novel 2-arylaminopyrido[3,2-d]pyrimidin-4-ol derivatives. The synthetic route is efficient and modular, allowing for the creation of a diverse library of compounds for SAR studies. The outlined in vitro screening cascade, beginning with the MTT cytotoxicity assay and progressing to mechanistic studies, offers a clear path to identify and characterize promising anticancer drug candidates. The pyridopyrimidine scaffold continues to be a fertile ground for the discovery of new therapeutics, and the protocols herein provide a solid foundation for researchers in this field.

References

  • BenchChem. (2025). In Vitro Efficacy of Novel Anticancer Agents: A Methodological and Data Interpretation Guide.
  • Creative Bioarray. (2023). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Synthesis and Applications of 2-Aminonicotinic Acid.
  • Taylor & Francis Online. (2023). Design, synthesis and biological evaluation of aryl amino derivatives of pyrido [3,2-d]pyrimidines as anticancer agents.
  • PubMed. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines.
  • Routledge. (2022). In Vitro Bioassay Techniques for Anticancer Drug Discovery and Develop.
  • Elsevier. (2021). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review.
  • Springer. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents.
  • Guidechem. (2022). What is the synthesis and application of 2-Aminonicotinic acid?.
  • EManuscript. (2025). Exploring the potency of new Pyridopyrimidine derivatives: Synthesis and biological evaluation.
  • ResearchGate. (2025). THE REVIEW OF RECENT ADVANCE: "CHEMICAL BEHAVIOUR OF PYRIDOPYRIMIDINE DERIVATIVES AS ANTICANCER AGENT.
  • MDPI. (2022). Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents.
  • PMC. (n.d.). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents.
  • ResearchGate. (2023). Pyrido[2,3-d]pyrimidine derivatives reported as anticancer agents.
  • Mansoura University. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES.
  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.

Sources

Application Note: High-Precision Library Synthesis Using 2-Chloropyrido[3,2-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

The 2-chloropyrido[3,2-d]pyrimidin-4-ol scaffold represents a privileged pharmacophore in modern drug discovery, particularly for ATP-competitive kinase inhibitors (e.g., PI3K


, p38 MAPK, and CDK). As a bicyclic bioisostere of quinazoline and pteridine, the pyrido[3,2-d]pyrimidine core offers distinct solubility profiles and hydrogen-bonding vectors due to the specific placement of the pyridine nitrogen.

This guide details the regioselective functionalization of this scaffold. Unlike symmetric pyrimidines, the [3,2-d] fusion creates a significant electronic gradient between the C4 and C2 positions. This protocol leverages that gradient to enable "self-validating" sequential library synthesis, allowing researchers to install diversity elements at C4 and C2 with high fidelity and minimal cross-reactivity.

Chemical Properties & Reactivity Profile[1]

The Electronic Gradient (The "Why")

Successful library synthesis relies on the differential electrophilicity of the C4 and C2 positions.

  • C4 Position (Most Reactive): The C4 carbon is highly electron-deficient due to the cumulative inductive effects of the adjacent N3 and the para-located pyridine nitrogen (in the [3,2-d] isomer). Upon activation (conversion of -OH to -Cl), this position becomes the primary site for Nucleophilic Aromatic Substitution (

    
    ).
    
  • C2 Position (Latent Reactivity): The C2-chlorine is inherently less reactive. It remains stable during C4 substitution under controlled temperatures (

    
    ), acting as a "latent" handle. It is subsequently activated via high-temperature 
    
    
    
    or Palladium-catalyzed cross-coupling.
Tautomeric Considerations

The starting material exists in equilibrium between the 4-ol (enol) and 4(3H)-one (amide) tautomers. While the one form predominates in solution, the ol form reacts with chlorinating agents. All protocols below assume the material is dry to prevent hydrolysis of the activating agents.

Library Synthesis Workflow (Visualized)

The following diagram illustrates the critical path for generating a diverse library, highlighting the decision nodes for


 vs. Pd-catalyzed coupling.

LibrarySynthesis Start Starting Scaffold: 2-Chloropyrido[3,2-d]pyrimidin-4-ol Activation Step 1: Activation (Chlorination to 2,4-dichloro) Start->Activation POCl3 / DIPEA Reflux Intermed Intermediate: 2,4-Dichloropyrido[3,2-d]pyrimidine Activation->Intermed Step2 Step 2: C4 Diversification (Regioselective SNAr) Intermed->Step2 R1-NH2 / 0°C Kinetic Control Branch1 Library A: C4-Amine / C2-Chloro (Stable Intermediate) Step2->Branch1 Step3a Step 3A: C2 SNAr (High Temp / Strong Nucleophile) Branch1->Step3a R2-NH2 / R2-SH >80°C Step3b Step 3B: Pd-Coupling (Suzuki/Buchwald) Branch1->Step3b Ar-B(OH)2 / Pd Cat. Final1 Final Library Product (Bis-Heteroatom Substituted) Step3a->Final1 Final2 Final Library Product (C4-Heteroatom / C2-Carbon) Step3b->Final2

Caption: Workflow for sequential functionalization. Note the temperature differential between Step 2 (0°C) and Step 3 (>80°C) which enforces regioselectivity.

Detailed Experimental Protocols

Protocol 1: Scaffold Activation (Chlorination)

Objective: Convert the unreactive C4-OH into the reactive C4-Cl leaving group. Safety:


 is corrosive and reacts violently with water. Perform in a fume hood.
  • Setup: Charge a dry round-bottom flask (RBF) with 2-chloropyrido[3,2-d]pyrimidin-4-ol (1.0 equiv) under Argon.

  • Reagent Addition: Add Phosphorus Oxychloride (

    
    )  (5.0 – 8.0 equiv). The excess serves as both reagent and solvent.
    
  • Catalysis: Add N,N-Diisopropylethylamine (DIPEA) (1.0 equiv) dropwise. Note: Base catalysis facilitates the formation of the reactive phosphoryloxy intermediate.

  • Reaction: Heat to reflux (

    
    ) for 2–4 hours. Monitor by LC-MS (aliquot quenched in MeOH). Look for the mass of the dichloro species (
    
    
    
    approx. 200/202 Da for
    
    
    pattern).
  • Workup (Critical):

    • Cool the mixture to room temperature.

    • Concentrate under reduced pressure to remove excess

      
      .
      
    • Dilute residue with DCM.

    • Slowly pour the organic layer onto crushed ice/sat.

      
       with vigorous stirring. Caution: Exothermic. 
      
    • Extract with DCM (3x), dry over

      
      , and concentrate.
      
  • Output: 2,4-Dichloropyrido[3,2-d]pyrimidine. (Usually a yellow/tan solid). Use immediately or store at -20°C under inert gas.

Protocol 2: Step-1 Library Generation (C4-Substitution)

Objective: Install the first diversity element (


) at C4 without touching C2.
Mechanism: 

under kinetic control.
  • Solvent System: Dissolve 2,4-dichloropyrido[3,2-d]pyrimidine (1.0 equiv) in anhydrous THF or DCM (0.1 M).

  • Temperature: Cool the solution to 0°C (ice bath). Causality: Low temperature prevents the amine from overcoming the higher activation energy barrier of the C2 position.

  • Nucleophile Addition: Add the amine (

    
    ) (1.1 equiv).
    
  • Base: Add Triethylamine (

    
    )  or DIPEA  (1.2 equiv) to scavenge HCl.
    
  • Time: Stir at 0°C for 1–2 hours. Allow to warm to RT only if conversion is slow.

  • QC Check: LC-MS should show >95% mono-substitution. If bis-substitution (mass +

    
    ) is observed, lower the temperature to -20°C for future runs.
    
  • Purification: Flash chromatography (Hexane/EtOAc).

  • Data Output: Table of C4-substituted intermediates.

Protocol 3: Step-2 Library Generation (C2-Functionalization)

Option A: C2-Amination (


) 
  • Conditions: Dissolve C4-product in DMSO or NMP . Add

    
     (2-3 equiv) and DIPEA (3 equiv). Heat to 80–100°C  for 12 hours.
    
  • Note: The C2 position is deactivated by the electron-donating group installed at C4. Forcing conditions are required.[1][2]

Option B: C2-Arylation (Suzuki-Miyaura Coupling)

  • Objective: Install carbon diversity (

    
    ).
    
  • Reagents:

    • C4-substituted scaffold (1.0 equiv)

    • Boronic Acid (1.5 equiv)

    • Catalyst:

      
        (5 mol%) or 
      
      
      
      / XPhos
      (for difficult substrates).
    • Base:

      
       or 
      
      
      
      (2.0 equiv).
    • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure: Degas solvents with Argon. Mix reagents. Heat to 90°C for 4–16 hours.

  • Purification: HPLC or Flash Chromatography.

Data Presentation & QC Standards

For library validation, summarize data in the following format:

EntryR1 (C4)R2 (C2)Method (Step 3)Yield (%)Purity (LC-MS)Notes
L-01 MorpholinePhenylSuzuki78%>98%No bis-coupling observed
L-02 Aniline4-F-Benzylamine

(100°C)
65%95%Required 12h heating
L-03 IsopropylaminePyrazoleBuchwald55%92%XPhos catalyst required
Troubleshooting Guide ("Self-Validating" Logic)
  • Problem: Bis-substitution during Step 2.

    • Correction: The amine is too nucleophilic or the temp is too high. Drop temp to -78°C or add amine dropwise as a dilute solution.

  • Problem: Hydrolysis of C4-Cl back to C4-OH.

    • Correction: Solvents were not anhydrous.[1]

      
       removal was incomplete, creating acidic aqueous conditions during workup.
      
  • Problem: No reaction at C2 (Suzuki).

    • Correction: The C4-amino group is poisoning the catalyst. Switch to a precatalyst system (e.g., XPhos Pd G3) or protect the C4-amine if it has an available proton.

References

  • Review of Scaffold Utility: L. G. D. O. Faria, et al., "Pyrido[3,2-d]pyrimidine: A Privileged Scaffold for the Development of Kinase Inhibitors," European Journal of Medicinal Chemistry, 2021. [Link][3]

  • Regioselectivity Mechanism (QM Analysis): WuXi AppTec, "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines," QM Magic Class, Chapter 29. [Link]

  • PI3K

    
     Inhibitor Synthesis (Protocol Source): 
    Ren, Y., et al., "Design, Synthesis and Biological Evaluation of Novel Selective PI3Kδ Inhibitors Containing Pyridopyrimidine Scaffold," Journal of Enzyme Inhibition and Medicinal Chemistry, 2023.
    [Link]
    
  • C2-Functionalization Strategies: Tikad, A., et al., "Regiocontrolled SNAr and Palladium Cross-Coupling Reactions of 2,4,7-Trichloropyrido[3,2-d]pyrimidine," European Journal of Organic Chemistry, 2012. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: By-product Formation in the Synthesis of chlorinated Pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of chlorinated pyrimidine synthesis. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize by-product formation and optimize your reaction outcomes.

Introduction

The chlorination of pyrimidines is a cornerstone of heterocyclic chemistry, producing vital intermediates for the pharmaceutical and agrochemical industries.[1][2][3] 2,4-Dichloropyrimidine, for example, is a versatile building block for a vast array of bioactive molecules.[1][2] The most common method for this transformation involves phosphorus oxychloride (POCl₃), often with additives like tertiary amines.[1][4] While effective, these reactions are often plagued by the formation of unwanted by-products, which can complicate purification and reduce yields.[5][6][7][8] This guide provides practical, field-proven insights to help you understand, control, and troubleshoot these side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in pyrimidine chlorination reactions?

A1: By-product formation is highly dependent on the substrate and specific reaction conditions. However, several classes of by-products are frequently encountered:

  • Over-chlorinated Pyrimidines: The introduction of more chlorine atoms than desired is a common issue, especially when the pyrimidine ring has multiple positions that can be activated for chlorination.[5]

  • Hydrolysis Products: The reaction of the desired chlorinated pyrimidine with water, either during the reaction or, more commonly, during the work-up, can convert the chloro group back to a hydroxyl group.[5][7][8]

  • Ring-Opened or Rearranged Products: Under harsh conditions, such as high temperatures and the use of strong reagents, the pyrimidine ring itself can degrade.[5]

  • Solvent-Related By-products: Reactive solvents, such as dimethylformamide (DMF) used in Vilsmeier-Haack conditions, can sometimes be incorporated into side products.[5]

  • Polymeric and Viscous Residues: Particularly in large-scale reactions, the formation of polymeric phosphorus-containing residues can occur, complicating isolation and purification.[6]

  • Chloramines: If the pyrimidine substrate contains primary or secondary amino groups, the formation of N-Cl bonds is possible.[5]

Q2: How does the choice of chlorinating agent and additives influence by-product formation?

A2: The chlorinating agent is a critical parameter.

  • Phosphorus Oxychloride (POCl₃): This is the most versatile and widely used reagent for converting hydroxy- and oxo-pyrimidines to their chloro-derivatives.[1][5] Using a large excess of POCl₃, which can also act as the solvent, can lead to over-chlorination.[5]

  • Vilsmeier Reagent (POCl₃/DMF): This reagent is not only a chlorinating agent but also a formylating agent for electron-rich heterocycles.[5][9] In the context of converting dihydroxypyrimidines, it facilitates chlorination.[5] However, by-products can arise if the substrate is susceptible to formylation.[5][10]

  • Tertiary Amines (e.g., Pyridine, N,N-diisopropylethylamine): The addition of a tertiary amine base can accelerate the reaction, which is particularly useful for less reactive substrates.[1][5] The base aids in generating a more reactive intermediate.[5]

Q3: What is the role of temperature in controlling selectivity and by-product formation?

A3: Temperature is a crucial parameter for controlling the selectivity of the chlorination reaction.

  • Higher Temperatures: While higher temperatures generally increase the reaction rate, they can also promote the formation of by-products, including over-chlorination and degradation products.[5] Typical temperatures for reactions with POCl₃ range from 80°C to 160°C.[4][5]

  • Lower Temperatures: Lowering the reaction temperature can improve the selectivity for a desired monochlorinated product over a dichlorinated one. However, this may lead to incomplete conversion or significantly longer reaction times.[5]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the synthesis of chlorinated pyrimidines.

Problem 1: Significant Over-chlorination is Observed

For instance, obtaining 2,4-dichloropyrimidine when 2-chloro-4-hydroxypyrimidine is the desired product.

Potential Cause Suggested Solution Scientific Rationale
Excess Chlorinating Agent Reduce the stoichiometry of the chlorinating agent. Using an equimolar amount of POCl₃ per hydroxyl group can significantly improve selectivity.[5]By limiting the amount of the chlorinating agent, the probability of the desired monochlorinated product reacting further to form the dichlorinated species is reduced.
High Reaction Temperature Lower the reaction temperature. Carefully monitor the reaction progress by TLC or LCMS to identify the optimal temperature that favors the formation of the desired product.[5]The activation energy for the second chlorination step is often higher. Lowering the temperature can provide enough energy for the first chlorination to proceed while disfavoring the second.
Prolonged Reaction Time Optimize the reaction time. Stop the reaction as soon as the starting material is consumed to prevent further chlorination of the desired product.[5]Once the initial substrate is consumed, the desired product becomes the primary substrate for any remaining chlorinating agent, leading to over-chlorination.
Problem 2: The Final Product is Contaminated with the Hydrolyzed Starting Material (Hydroxypyrimidine)
Potential Cause Suggested Solution Scientific Rationale
Incomplete Reaction Increase the reaction temperature or time. Ensure the starting material is fully soluble or well-suspended in the reaction mixture.[5]Insufficient energy or time may not allow the reaction to go to completion, leaving unreacted starting material. Good mixing is crucial for heterogeneous reactions.
Moisture Contamination Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents and reagents.[5]POCl₃ reacts violently with water.[1] Any moisture present will consume the reagent and can lead to the hydrolysis of the product.
Hydrolysis During Workup Quench the reaction mixture by pouring it slowly onto ice or into an ice-cold basic solution (e.g., NaHCO₃ or Na₂CO₃ solution) with vigorous stirring.[5] This neutralizes acidic by-products like HCl and phosphoric acid that can catalyze hydrolysis.[5] Extract the product immediately into an organic solvent.The chlorinated pyrimidine is susceptible to nucleophilic attack by water, especially under acidic conditions. Rapidly neutralizing the acid and extracting the product into a non-aqueous layer minimizes this decomposition pathway.
Problem 3: The Reaction is Sluggish or Does Not Go to Completion
Potential Cause Suggested Solution Scientific Rationale
Insufficient Activation For less reactive substrates, the addition of a tertiary amine base like pyridine, N,N-diisopropylethylamine (DIPEA), or triethylamine (TEA) can accelerate the reaction.[5]The base can activate the hydroxyl group of the pyrimidine, making it a better leaving group, or react with POCl₃ to form a more potent chlorinating species.
Poor Solubility of Starting Material If the starting material has poor solubility in POCl₃, consider using a co-solvent. However, ensure the co-solvent is inert to the reaction conditions.For the reaction to proceed efficiently, the reactants must be able to interact. Improving the solubility of the starting material increases the effective concentration in the reaction phase.

Visualizing Reaction Pathways and Troubleshooting

Reaction Pathway and By-product Formation for Uracil Chlorination

The following diagram illustrates the desired reaction for converting uracil (a dihydroxypyrimidine) to 2,4-dichloropyrimidine and highlights potential side reactions.

G Uracil Uracil (2,4-Dihydroxypyrimidine) Intermediate Monochloro- hydroxypyrimidine Uracil->Intermediate + POCl3 - H3PO4 Dichloropyrimidine 2,4-Dichloropyrimidine (Desired Product) Intermediate->Dichloropyrimidine + POCl3 - H3PO4 Hydrolysis_Product Hydrolysis Product (Hydroxypyrimidine) Dichloropyrimidine->Hydrolysis_Product + H2O (Workup) Over_chlorination Over-chlorinated By-product Dichloropyrimidine->Over_chlorination + Excess POCl3 High Temp

Caption: Reaction pathway and by-product formation in uracil chlorination.

Troubleshooting Workflow for Pyrimidine Chlorination

This diagram illustrates a logical flow for diagnosing and addressing common issues in pyrimidine chlorination reactions.

G action_node action_node problem_node problem_node start Reaction Complete? check_completion Incomplete Reaction? start->check_completion check_purity Desired Purity? check_completion->check_purity No increase_temp_time Increase Temp/Time Ensure good mixing check_completion->increase_temp_time Yes check_overchlorination Over-chlorination Observed? check_purity->check_overchlorination No end_success Successful Synthesis check_purity->end_success Yes check_hydrolysis Hydrolysis Product Observed? check_overchlorination->check_hydrolysis No reduce_reagent Reduce POCl3 Stoichiometry Lower Temperature Optimize Time check_overchlorination->reduce_reagent Yes improve_workup Anhydrous Conditions Quench on Ice/Base Immediate Extraction check_hydrolysis->improve_workup Yes end_fail Re-evaluate Strategy check_hydrolysis->end_fail No increase_temp_time->start Re-run reduce_reagent->start Re-run improve_workup->start Re-run

Caption: A logical troubleshooting workflow for pyrimidine chlorination.

Experimental Protocol: Solvent-Free Chlorination of 2,4-Dihydroxypyrimidine (Uracil)

This protocol is adapted from a procedure for large-scale, environmentally friendly chlorination using equimolar POCl₃.[4]

Objective: To synthesize 2,4-dichloropyrimidine from uracil with minimal by-product formation and avoidance of excess reagents.

Materials:

  • 2,4-Dihydroxypyrimidine (Uracil)

  • Phosphorus oxychloride (POCl₃)

  • Pyridine (anhydrous)

  • Teflon-lined stainless steel reactor (autoclave)

  • Ice

  • Saturated Sodium Carbonate (Na₂CO₃) solution

  • Ethyl acetate (or other suitable extraction solvent)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reactor Charging: To a 150 mL Teflon-lined stainless steel reactor, add the 2,4-dihydroxypyrimidine (0.3 moles).[4]

  • Reagent Addition: In a fume hood, carefully add pyridine (0.3 moles), followed by phosphorus oxychloride (0.6 moles, corresponding to 1 equivalent per hydroxyl group).[4]

  • Sealing: Securely close the reactor according to the manufacturer's instructions.

  • Heating: Place the reactor in a suitable heating mantle or oven and heat to 160 °C for 2 hours.[4]

  • Cooling: After the reaction time is complete, turn off the heat and allow the reactor to cool completely to room temperature. Caution: Do not attempt to open the reactor while it is hot or pressurized.

  • Quenching: Once cooled, carefully open the reactor in a well-ventilated fume hood. Slowly and carefully pour the reaction mixture onto a large beaker of crushed ice (~500 g) with vigorous stirring. The reaction is highly exothermic.[5]

  • Neutralization: While stirring, slowly add saturated Na₂CO₃ solution to the quenched mixture until the pH is adjusted to 8-9.[4]

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).[5]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude 2,4-dichloropyrimidine can be further purified by distillation or recrystallization as needed.

Analytical Methods for By-product Detection

A crucial aspect of troubleshooting is the ability to accurately detect and quantify by-products.

Analytical Technique Application Information Provided
Thin Layer Chromatography (TLC) Reaction monitoringRapid, qualitative assessment of the consumption of starting material and the formation of products and by-products.
Gas Chromatography-Mass Spectrometry (GC-MS) By-product identification and quantificationSeparation of volatile components with definitive identification based on mass-to-charge ratio and fragmentation patterns.[11]
High-Performance Liquid Chromatography (HPLC) Purity analysis and quantificationSeparation and quantification of non-volatile components. Can be coupled with a mass spectrometer (LC-MS) for identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidationProvides detailed structural information about the desired product and any isolated by-products.

Conclusion

The successful synthesis of chlorinated pyrimidines hinges on a thorough understanding of the reaction mechanism and the factors that lead to by-product formation. By carefully controlling reaction parameters such as stoichiometry, temperature, and reaction time, and by employing appropriate workup procedures, researchers can significantly improve the purity and yield of their desired products. This guide provides a foundation for troubleshooting common issues, but careful observation and systematic optimization will always be key to success in the laboratory.

References

  • BenchChem. (2025). Preventing byproduct formation in pyrimidine chlorination reactions. BenchChem Technical Support.
  • Young, M. S., & Uden, P. C. (1994). Byproducts of the Aqueous Chlorination of Purines and Pyrimidines. Environmental Science & Technology, 28, 1755-1758.
  • Li, X., et al. (2020). DNA pyrimidine bases in water: Insights into relative reactivity, byproducts formation and combined toxicity during chlorination. Science of The Total Environment, 717, 137205.
  • Wang, D., et al. (2021). Formation and control of organic chloramines and disinfection by-products during the degradation of pyrimidines and purines by UV/chlorine process in water.
  • ACS Publications. (n.d.). Byproducts of the Aqueous Chlorination of Purines and Pyrimidines. Environmental Science & Technology.
  • BenchChem. (2025). Application Notes: Chlorination of Pyrimidine-2,4-diol (Uracil). BenchChem.
  • Cramm, G., et al. (1996). Process for the preparation of chloropyrimidines. U.S.
  • Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544.
  • Jones, M., et al. (1999). Process for preparing 4,6-dichloro-pyrimidine. U.S.
  • ChemicalBook. (n.d.). 2,4-Dichloropyrimidine synthesis.
  • Gershon, H., Grefig, A. T., & Clarke, D. D. (1987). Pyrimidines. 9. chlorination of 6-trifluoromethyluracil with phosphorus oxychloride in the presence of trialkylamines. Journal of Heterocyclic Chemistry, 24(2), 205-208.
  • Cain, B. F., & Taylor, E. C. (2004). Synthesis of chlorinated pyrimidines. U.S.
  • Srini Chem. (2025). 2,4-Dichloropyrimidine (CAS: 3934-20-1)
  • European Patent Office. (1989). Process for producing 2-amino-4,6-dichloropyrimidine. EP 0 329 170 A2.
  • Eureka | Patsnap. (2020).
  • Aft, H., & Christensen, B. E. (1961). An investigation of the reduction products of 4-amino-2, 6-dichloropyrimidine by catalytic hydrogenation. Journal of Organic Chemistry, 26(1), 187-190.
  • Chem-Impex. (n.d.). 2,4-Dichloropyrimidine.
  • ResearchGate. (2017).
  • Gershon, H., Grefig, A. T., & Clarke, D. D. (1987). Pyrimidines. 9. chlorination of 6-trifluoromethyluracil with phosphorus oxychloride in the presence of trialkylamines. Fordham University Institutional Repository.
  • Sigma-Aldrich. (n.d.). 2,4-Dichloropyrimidine, 98%.
  • Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
  • ResearchGate. (2025).
  • European Patent Office. (2001).
  • IWA Publishing. (1982). The Nature of the Reactions between Chlorine and Purine and Pyrimidine Bases: Products and Kinetics.
  • TCI AMERICA. (n.d.). Vilsmeier-Haack Reaction.
  • Justia Patents. (1996).
  • MDPI. (2024). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. ChemProc, 16(1), 104.
  • Justia Patents. (1996).
  • ResearchGate. (2024).
  • Academia.edu. (n.d.). (PDF)
  • ResearchGate. (n.d.).
  • Semantic Scholar. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
  • Indian Chemical Society. (n.d.).
  • MDPI. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl 3. Molecules, 17(4), 4533-4544.
  • U.S. Environmental Protection Agency. (n.d.). EPA Method 551.
  • Wikipedia. (n.d.). Vilsmeier reagent.
  • Oregon State University. (1970). The investigations of the methods for the reduction of chloroyrimidines.
  • U.S. Environmental Protection Agency. (2025). EPA Method 551.1: Determination of Chlorination Disinfection Byproducts, Chlorinated Solvents, and Halogenated Pesticides/Herbicides in Drinking Water by Liquid-Liquid Extraction and Gas Chromatography With Electron-Capture Detection.
  • Agency for Toxic Substances and Disease Registry. (n.d.). 6. analytical methods.

Sources

Technical Support Center: Synthesis of 2-Chloropyrido[3,2-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Desk of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-Chloropyrido[3,2-d]pyrimidin-4-ol. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. The pyridopyrimidine scaffold is a crucial component in many pharmacologically active molecules, and mastering its synthesis is key to advancing research.[1][2][3] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established chemical principles.

Synthesis Overview: The Strategic Path

The synthesis of 2-Chloropyrido[3,2-d]pyrimidin-4-ol is typically not a single-step reaction but a strategic sequence. The most common and logical pathway involves the initial formation of the core heterocyclic structure, pyrido[3,2-d]pyrimidine-2,4-diol, followed by a selective chlorination. The primary challenge lies in the regioselective conversion of the diol to the desired monochlorinated product. A prevalent strategy involves a double chlorination to form 2,4-dichloropyrido[3,2-d]pyrimidine, followed by a selective hydrolysis at the more reactive C4 position to yield the final product.

Illustrative Reaction Pathway

Synthetic_Pathway A 2-Aminonicotinic Acid Derivative B Pyrido[3,2-d]pyrimidine-2,4-diol A->B Cyclization (e.g., with urea or chloroformamidine HCl) C 2,4-Dichloropyrido[3,2-d]pyrimidine B->C Chlorination (POCl₃) D 2-Chloropyrido[3,2-d]pyrimidin-4-ol C->D Selective Hydrolysis (e.g., mild base)

Caption: General synthetic route to 2-Chloropyrido[3,2-d]pyrimidin-4-ol.

Troubleshooting Guide: Common Experimental Hurdles

This section addresses specific problems that may arise during the synthesis in a question-and-answer format.

Question 1: My chlorination step is resulting in very low yields or a significant amount of unreacted starting material (the diol). What's going wrong?

Answer: This is a common issue often traced back to the reagents and reaction conditions.

  • Probable Cause 1: Inactive Chlorinating Agent. Phosphorus oxychloride (POCl₃) is the most common chlorinating agent for this type of transformation.[4] It is highly reactive and susceptible to degradation from atmospheric moisture. An older bottle or one that has been improperly stored may have lost its potency.

  • Solution 1: Always use a fresh, unopened bottle of POCl₃ or a properly stored and sealed bottle under an inert atmosphere. Ensure all your glassware is rigorously dried before use.

  • Probable Cause 2: Insufficient Reaction Temperature or Time. The conversion of the diol to the dichloro intermediate is an equilibrium-driven process that requires significant thermal energy to proceed to completion.

  • Solution 2: The reaction typically requires heating to reflux (around 100-110 °C) for several hours.[4][5] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reflux time.

  • Probable Cause 3: Catalyst Inefficiency. Sometimes, additives are used to facilitate the reaction.

  • Solution 3: The addition of a tertiary amine, such as N,N-dimethylaniline or diisopropylethylamine (DIPEA), can catalyze the reaction.[4][6] The amine acts as a base and can help drive the reaction forward. Ensure the catalyst is pure and added in the correct stoichiometric amount.

Question 2: My main product is the 2,4-dichloro byproduct, not the desired 2-chloro-4-ol. How do I improve the selectivity of the hydrolysis step?

Answer: This is the central challenge of this synthesis. The two chlorine atoms on the pyridopyrimidine ring exhibit different reactivities, which allows for selective substitution.[4] The chlorine at the C4 position is generally more labile and susceptible to nucleophilic attack than the one at C2.

  • Probable Cause: Hydrolysis Conditions are Too Harsh. Using a strong base (like concentrated NaOH) or high temperatures can lead to the hydrolysis of both chlorine atoms, resulting in the starting diol, or non-selective reactions.

  • Solution: Fine-Tune the Hydrolysis Conditions.

    • Temperature Control: Perform the hydrolysis at a lower temperature. Start at room temperature or even 0 °C and slowly warm if necessary, while monitoring by TLC.

    • Reagent Stoichiometry: Use a slight excess (e.g., 1.1 equivalents) of a mild base like sodium bicarbonate or a carefully controlled amount of dilute sodium hydroxide.

    • Solvent Choice: The choice of solvent can influence reactivity. A mixture of a protic solvent like water or ethanol with a co-solvent like THF or dioxane can provide better control.

Question 3: During the reaction work-up, I get an insoluble, tar-like substance. How can I prevent this?

Answer: The formation of insoluble materials often points to polymerization or the generation of highly polar, insoluble byproducts.

  • Probable Cause 1: Impure Starting Materials. Impurities in the initial 2-aminonicotinic acid derivative or the cyclization reagents can lead to side reactions.[7]

  • Solution 1: Ensure all starting materials are of high purity. Recrystallize or chromatograph them if necessary before beginning the synthesis.

  • Probable Cause 2: Over-heating or Extended Reaction Times. Prolonged exposure to high temperatures can cause degradation of the product or intermediates.[7]

  • Solution 2: Use TLC to determine the optimal reaction time. Once the starting material is consumed, promptly begin the work-up procedure. Avoid unnecessarily long reaction times.

  • Probable Cause 3: Violent Quenching. A significant challenge is the quenching of excess POCl₃, which reacts violently with water in a highly exothermic reaction.[4] This can cause localized heating and degradation.

  • Solution 3: The quench must be performed slowly and with extreme caution in a well-ventilated fume hood. The reaction mixture should be cooled in an ice bath and the quenching agent (crushed ice or ice-water) should be added portion-wise with vigorous stirring.

Troubleshooting Workflow

Troubleshooting_Workflow start Problem Identified sub_product Low Yield / No Reaction Check Reagent Purity & Dryness Increase Temperature/Time Add Tertiary Amine Catalyst start->sub_product Select Issue byproduct Wrong Product (Dichloro) Use Milder Base for Hydrolysis Lower Hydrolysis Temperature Control Base Stoichiometry start->byproduct Select Issue tar Tar Formation Purify Starting Materials Optimize Reaction Time (TLC) Perform Careful, Slow Quench start->tar Select Issue end Problem Resolved sub_product->end Implement Solution byproduct->end Implement Solution tar->end Implement Solution

Caption: A logical workflow for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What are some alternative chlorinating agents to POCl₃? A1: While POCl₃ is the most common and cost-effective agent, others can be used, sometimes offering milder conditions. Triphosgene, in combination with a base like pyridine, can be an effective alternative for chlorinating diols and is known to be used in stereoselective chlorinations.[8][9][10] However, triphosgene is also highly toxic and requires careful handling.

Q2: How can I reliably monitor the progress of these reactions? A2: Thin Layer Chromatography (TLC) is indispensable. Use a solvent system that provides good separation between your starting material, intermediate, and product (e.g., a mixture of ethyl acetate and hexanes, or dichloromethane and methanol). Visualizing the spots under a UV lamp will show the consumption of starting material and the appearance of the product.

Q3: What spectroscopic data should I expect to confirm the final product structure? A3: For 2-Chloropyrido[3,2-d]pyrimidin-4-ol, you should confirm the structure using:

  • ¹H NMR: Look for the characteristic aromatic protons of the pyridine ring system and the N-H/O-H protons (which may be broad or exchange with D₂O).

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the product's mass (C₇H₄ClN₃O, MW: 181.58 g/mol ).[11] Crucially, you should observe the characteristic isotopic pattern for a single chlorine atom (an M+2 peak that is about one-third the intensity of the M peak).

  • ¹³C NMR: This will confirm the number of unique carbons in the heterocyclic system.

Q4: Is it possible to selectively chlorinate only the 2-position of the diol directly? A4: Direct selective monochlorination can be challenging due to the similar reactivity of the two hydroxyl groups in the diol precursor. While some specialized methods might exist, the more robust and common industrial approach is the dichlorination-selective hydrolysis sequence described, as it often provides better control and higher overall yields.

Experimental Protocols & Data

Protocol 1: Synthesis of 2,4-Dichloropyrido[3,2-d]pyrimidine

This protocol is a generalized procedure based on common laboratory practices for similar heterocyclic systems.[4][6]

Materials:

  • Pyrido[3,2-d]pyrimidine-2,4-diol

  • Phosphorus oxychloride (POCl₃)

  • N,N-Diisopropylethylamine (DIPEA) (optional, catalyst)

  • Round-bottom flask (thoroughly oven-dried)

  • Reflux condenser with a drying tube

  • Heating mantle with a stirrer

  • Crushed ice

  • Chloroform or Dichloromethane

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add Pyrido[3,2-d]pyrimidine-2,4-diol (1 equivalent).

  • Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃, e.g., 5-10 equivalents), which often serves as both the reagent and solvent. If using a catalyst, add DIPEA (e.g., 2.5 equivalents).

  • Heating: Heat the mixture to reflux (approx. 110 °C) and stir for 3-5 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting diol spot is no longer visible.

  • Work-up (Caution!): Cool the reaction mixture to room temperature, then further cool in an ice bath. Slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring in a well-ventilated fume hood.

  • Extraction: Once the quench is complete, neutralize the aqueous solution with a base (e.g., solid NaHCO₃ or dilute NaOH) until it is basic (pH > 8). Extract the aqueous layer multiple times with chloroform or dichloromethane.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2,4-dichloropyrido[3,2-d]pyrimidine.

Protocol 2: Selective Hydrolysis to 2-Chloropyrido[3,2-d]pyrimidin-4-ol

Materials:

  • Crude 2,4-Dichloropyrido[3,2-d]pyrimidine

  • Sodium Hydroxide (NaOH) solution (e.g., 1M)

  • Tetrahydrofuran (THF) or Dioxane

  • Hydrochloric Acid (HCl) solution (e.g., 1M)

Procedure:

  • Dissolution: Dissolve the crude 2,4-dichloro intermediate in a suitable solvent like THF or dioxane.

  • Base Addition: Cool the solution in an ice bath. Slowly add 1.1 equivalents of 1M NaOH solution dropwise over 30 minutes.

  • Reaction: Allow the mixture to stir at 0-5 °C and slowly warm to room temperature over 2-4 hours.

  • Monitoring: Monitor the reaction by TLC to observe the conversion of the dichloro starting material to the more polar monochloro-ol product.

  • Acidification: Once the reaction is complete, cool the mixture in an ice bath and carefully acidify with 1M HCl until the pH is ~5-6. The product should precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Purification: Wash the solid with cold water and then a small amount of cold ethanol or ether. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford the pure 2-Chloropyrido[3,2-d]pyrimidin-4-ol.

Comparative Data for Chlorination Step
ParameterCondition ACondition BExpected Outcome
Chlorinating Agent POCl₃ (10 eq)POCl₃ (10 eq)-
Catalyst NoneDIPEA (2.5 eq)Condition B may proceed faster.[6]
Temperature 110 °C (Reflux)110 °C (Reflux)High temp is necessary for conversion.
Time 5 hours3 hours-
Yield (Dichloro) 75-85%85-95%Higher yield with catalyst.

References

  • Application Notes: Chlorination of Pyrimidine-2,4-diol (Uracil) - Benchchem.
  • Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis - Benchchem.
  • One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene - ResearchG
  • Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv
  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC.
  • Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-c
  • Triphosgene-pyridine mediated stereoselective chlorination of acyclic aliphatic 1,3-diols - LSU Scholarly Repository.
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv
  • Triphosgene–pyridine mediated stereoselective chlorination of acyclic aliphatic 1,3-diols - Chemical Communic
  • The chemistry of pyrido[2,3-d]pyrimidines - JOCPR.
  • 2-chloropyrido[2,3-d]pyrimidin-4-ol - Chemical Synthesis D
  • Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance - International Journal of Pharmaceutical Sciences.
  • Synthesis of 2,4-Dichlorothieno[3,2-d] pyrimidine - ChemicalBook.
  • 2,4-Dichlorothieno[3,2-d]pyrimidine synthesis - ChemicalBook.

Sources

Technical Support Center: Troubleshooting the Suzuki-Miyaura Coupling of Chlorinated Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of chlorinated heterocycles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful C-C bond-forming reaction. Chlorinated heterocycles are economically attractive starting materials, but their lower reactivity compared to their brominated or iodinated counterparts presents unique challenges.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

I. Troubleshooting Guide: From Low Yield to No Reaction

This section is dedicated to diagnosing and resolving common problems encountered during the Suzuki coupling of chlorinated heterocycles.

Issue 1: Low to No Product Formation

Observing minimal or no desired product is a frequent and frustrating issue. This often points to a problem with one of the core components of the catalytic cycle.

1.1 Inefficient Oxidative Addition

The high bond strength of the C-Cl bond makes oxidative addition the rate-determining step in many cases.[1][3][4]

Potential Cause: The palladium(0) catalyst is not electron-rich enough to break the C-Cl bond.

Troubleshooting Steps:

  • Ligand Selection: The choice of phosphine ligand is critical.[5] For chloroheterocycles, bulky and electron-rich ligands are necessary to promote oxidative addition.[1][3][5]

    • Recommended Ligands: Consider switching to biaryl phosphine ligands such as SPhos, XPhos, or RuPhos, which are known to be effective for these challenging substrates.[6][7] N-heterocyclic carbenes (NHCs) can also be highly effective.[8]

  • Catalyst System: Ensure you are using an appropriate palladium source and ligand-to-metal ratio, which is typically between 1:1 and 4:1 depending on the specific system.[9]

    • Precatalysts: The use of well-defined palladium precatalysts can lead to more reproducible results by ensuring the efficient generation of the active Pd(0) species.[2][10][11][12][13]

1.2 Catalyst Deactivation

The active Pd(0) catalyst can be sensitive and prone to deactivation through various pathways.

Potential Cause: Oxidation of the catalyst, ligand degradation, or formation of inactive palladium aggregates (palladium black).[9][14]

Troubleshooting Steps:

  • Degassing: Rigorously degas all solvents and the reaction mixture to remove dissolved oxygen.[9] This can be achieved by sparging with an inert gas (argon or nitrogen) or through freeze-pump-thaw cycles.

  • Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration.

  • Observation: A visible black precipitate (palladium black) is a strong indicator of catalyst aggregation and deactivation.[14]

  • Ligand Ratio: An insufficient ligand-to-palladium ratio can leave the metal center coordinatively unsaturated and susceptible to aggregation.[9]

1.3 Issues with the Boronic Acid/Ester

The stability and reactivity of the organoboron reagent are crucial for successful transmetalation.

Potential Cause: Decomposition of the boronic acid (protodeboronation) or slow transmetalation.[6]

Troubleshooting Steps:

  • Reagent Quality: Use fresh, high-quality boronic acid. Boronic acids can degrade upon storage.

  • Stable Alternatives: Consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[6][15]

  • Stoichiometry: A slight excess (1.2-1.5 equivalents) of the boronic acid reagent can compensate for any degradation.[6]

1.4 Suboptimal Base and Solvent

The base and solvent play a critical role in both the activation of the boronic acid and the overall stability of the catalytic system.[16][17]

Potential Cause: The base may be too weak, too strong, or of poor quality. The solvent may not be suitable for the specific reaction.

Troubleshooting Steps:

  • Base Selection: The choice of base is highly substrate-dependent.

    • Commonly used bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[18]

    • For sensitive substrates, a weaker base may be necessary to avoid side reactions.

  • Solvent Choice:

    • Aprotic solvents like dioxane, THF, and toluene are frequently used.[4][19]

    • The addition of water is often necessary to dissolve the inorganic base and facilitate the activation of the boronic acid.[4][16] The ratio of organic solvent to water should be optimized.

Issue 2: Significant Side Product Formation

The appearance of unexpected products can complicate purification and significantly lower the yield of the desired compound.

2.1 Hydrodehalogenation

This is a common side reaction where the chloro group is replaced by a hydrogen atom.[4][19]

Potential Cause: Formation of a palladium-hydride (Pd-H) species, which can arise from the base, solvent, or trace water.[19]

Troubleshooting Steps:

  • Solvent and Base Choice: Avoid using amine bases or alcohol solvents if hydrodehalogenation is a significant issue.[4][9] Switching to a carbonate or phosphate base and an aprotic solvent can mitigate this problem.[19]

  • Temperature and Time: Minimize the reaction time and temperature, as prolonged heating can promote this side reaction.[6]

2.2 Homocoupling of the Boronic Acid

This side reaction leads to the formation of a biaryl product derived from the boronic acid.

Potential Cause: The presence of oxygen can promote the homocoupling of boronic acids.[6]

Troubleshooting Steps:

  • Rigorous Degassing: Ensure the reaction mixture is thoroughly deoxygenated.[9]

  • Controlled Addition: In some instances, the slow addition of the boronic acid can minimize its concentration at any given time, thereby reducing the rate of homocoupling.[6]

Issue 3: Challenges with Specific Heterocycles

Nitrogen-containing heterocycles can present unique challenges due to the coordinating ability of the nitrogen atom.

Potential Cause: The nitrogen atom of the heterocycle can coordinate to the palladium center, inhibiting catalysis.[19] For N-H containing heterocycles like indoles and pyrroles, the acidic proton can participate in side reactions.[19][20]

Troubleshooting Steps:

  • Specialized Ligands: Buchwald's biaryl phosphine ligands are often effective for these types of substrates.[7][19]

  • Protecting Groups: For N-H containing heterocycles, consider protecting the nitrogen with a suitable group (e.g., Boc, SEM) to prevent unwanted side reactions.[19][21]

  • Milder Base: A milder base can sometimes prevent deprotonation and subsequent side reactions involving the heterocycle.[19]

II. Frequently Asked Questions (FAQs)

Q1: My palladium catalyst turns black during the reaction. Is this normal and what should I do?

A: The formation of a black precipitate, commonly referred to as palladium black, indicates the aggregation of the palladium catalyst into an inactive state.[14] While a slight color change to dark brown or black can be normal as the active Pd(0) species forms, significant precipitation is a sign of catalyst deactivation.[22] To address this, ensure your ligand-to-palladium ratio is adequate (typically 1:1 to 4:1), that your reaction is thoroughly degassed, and that a strict inert atmosphere is maintained.[9]

Q2: Why is my reaction with a chloro-pyridine so much slower than with a chloro-benzene derivative?

A: The electronic nature of the aromatic system plays a significant role. Electron-withdrawing groups on the aromatic ring, or the inherent electron-deficient nature of some heterocycles like pyridine, can actually facilitate oxidative addition, making the C-Cl bond more reactive.[4] However, the nitrogen atom in pyridine can also coordinate to the palladium catalyst, potentially inhibiting the reaction.[19] The interplay of these electronic and coordinating effects determines the overall reaction rate.

Q3: Can I use a stronger base to speed up my sluggish reaction?

A: While a stronger base can sometimes accelerate the reaction, it can also lead to an increase in side reactions, such as hydrodehalogenation or decomposition of sensitive substrates. It is often more effective to first optimize the catalyst system (ligand and palladium source) and temperature before resorting to a stronger base.[19]

Q4: I am working with an N-H containing heterocycle and see a lot of dehalogenation. What is the likely cause?

A: For N-H containing heterocycles like indoles or pyrazoles, the acidic proton can be removed by the base. This can increase the electron density of the ring and influence the reaction's outcome, sometimes favoring dehalogenation.[19][23] Protecting the N-H group with a suitable protecting group can often suppress this side reaction.[19][21]

Q5: Is it always necessary to add water to my Suzuki coupling reaction?

A: In many cases, yes. Water is often required to dissolve the inorganic base (like K₂CO₃ or K₃PO₄) and to facilitate the activation of the boronic acid for the transmetalation step.[4][16] However, the amount of water can be critical and should be optimized for your specific reaction. In some cases, anhydrous conditions are preferred, especially if water-sensitive functional groups are present.

III. Data Presentation and Experimental Protocols

Table 1: Recommended Catalyst Systems for Suzuki Coupling of Chloroheterocycles
Catalyst SystemChloroheterocycle TypeKey AdvantagesReference(s)
Pd₂(dba)₃ / SPhosGeneralHighly active for a broad range of substrates.[5][19]
Pd(OAc)₂ / XPhosElectron-rich or -deficientExcellent for challenging couplings, including sterically hindered substrates.[5][7][20]
Pd-PEPPSI-IPrGeneralAir and moisture stable precatalyst, good for a variety of substrates.[24]
[Pd(cinnamyl)Cl]₂ / cataCXium® AElectron-deficientHigh activity for electron-poor systems.[1]

Note: This table provides general recommendations. Optimal conditions will vary depending on the specific substrates.

Experimental Protocol: General Procedure for Suzuki Coupling of a Chlorinated Heterocycle

This protocol provides a starting point for the Suzuki-Miyaura coupling of a chlorinated heterocycle with an arylboronic acid.

Materials:

  • Chlorinated heterocycle (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium precatalyst (e.g., XPhos Pd G2, 0.01 mmol, 1 mol%)

  • Additional ligand (e.g., XPhos, 0.02 mmol, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Solvent (e.g., Dioxane/Water, 10:1, 5 mL)

  • Schlenk flask or sealed vial

  • Stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or vial under an inert atmosphere, add the chlorinated heterocycle, arylboronic acid, and base.

  • Add the palladium precatalyst and any additional ligand.

  • Add the degassed solvent mixture.

  • Thoroughly degas the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes, or by performing three freeze-pump-thaw cycles.[19]

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[19]

IV. Visualizations

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n PdII_1 R1-Pd(II)L_n-X Pd0->PdII_1 Oxidative Addition (R1-X) PdII_2 R1-Pd(II)L_n-OR' PdII_1->PdII_2 Ligand Exchange (Base) PdII_3 [R1-Pd(II)L_n-R2] PdII_2->PdII_3 Transmetalation (R2-B(OR)2) PdII_3->Pd0 Reductive Elimination Product R1-R2 PdII_3->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low or No Yield Check_Catalyst Is the Catalyst/Ligand System Appropriate for Aryl Chlorides? Start->Check_Catalyst Optimize_Ligand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Check_Catalyst->Optimize_Ligand No Check_Conditions Are Reaction Conditions Optimal? Check_Catalyst->Check_Conditions Yes Optimize_Ligand->Check_Conditions Optimize_Conditions Increase Temperature, Optimize Base/Solvent Check_Conditions->Optimize_Conditions No Check_Reagents Are Reagents of Good Quality? Check_Conditions->Check_Reagents Yes Optimize_Conditions->Check_Reagents Use_Fresh_Reagents Use Fresh Boronic Acid or Stable Ester Check_Reagents->Use_Fresh_Reagents No Deactivation Check for Catalyst Deactivation (Pd Black) Check_Reagents->Deactivation Yes Success Improved Yield Use_Fresh_Reagents->Success Degas Improve Degassing and Inert Atmosphere Deactivation->Degas Degas->Success

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

V. References

  • A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry. [Link]

  • Rapidly Activating Pd-Precatalyst for Suzuki–Miyaura and Buchwald–Hartwig Couplings of Aryl Esters. The Journal of Organic Chemistry. [Link]

  • A novel, air-stable phosphine ligand for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of chloro arenes. PubMed. [Link]

  • Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki-Miyaura and Buchwald-Hartwig Cross-Couplings. PubMed. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. ResearchGate. [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC. [Link]

  • Reactivity-Tunable Palladium Precatalysts with Favorable Catalytic Properties in Suzuki–Miyaura Cross-Coupling Reactions. SciSpace. [Link]

  • Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. [Link]

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]

  • Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. White Rose eTheses Online. [Link]

  • New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]

  • New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters. [Link]

  • Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. PMC. [Link]

  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]

  • Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with... ResearchGate. [Link]

  • Effect of solvent and base on Suzuki cross-coupling reaction a. ResearchGate. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Reddit. [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Publications. [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group. [Link]

  • How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers. [Link]

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. [Link]

  • PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Journal of Synthetic Chemistry. [Link]

  • 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. [Link]

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]

  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. [Link]

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]

Sources

Technical Support Center: Pyrido[3,2-d]pyrimidine Process Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving the yield of 2-Chloropyrido[3,2-d]pyrimidin-4-ol synthesis Support Level: Tier 3 (Senior Application Scientist)

Introduction: The Selectivity Paradox

Welcome. If you are accessing this guide, you are likely facing the "Selectivity Paradox" inherent to fused pyrimidine systems. Synthesizing 2-chloropyrido[3,2-d]pyrimidin-4-ol (also referred to as the 4(3H)-one tautomer) requires navigating a narrow thermodynamic window.

You are likely encountering one of three failure modes:

  • Incomplete Cyclization: Low conversion of the picolinic acid precursor.

  • The "Tar" Effect: Decomposition during the vigorous chlorination step.

  • Over-Hydrolysis: The 2,4-dichloro intermediate rapidly converting to the 2,4-diol (dione), bypassing your target.

This guide deconstructs these failure modes using a Precursor


 Activation 

Selection
logic.

Phase 1: The Backbone Synthesis (Scaffold Formation)

Q: My urea fusion yields are inconsistent (<40%). How do I stabilize this?

A: The classic fusion of 3-aminopyridine-2-carboxylic acid (3-aminopicolinic acid) with urea is prone to sublimation and charring. The yield loss here is usually physical (sublimation of urea) rather than chemical.

Protocol Optimization: Do not rely on neat fusion if you require reproducible scale-up. Switch to a Solution-Phase Cyclization using 3-aminopyridine-2-carboxamide.

  • Precursor Shift: Start with 3-aminopyridine-2-carboxamide instead of the acid.

  • Reagent: Use Triphosgene or Oxalyl Chloride in THF/DCM.

  • Mechanism: This forms the isocyanate intermediate in situ, which cyclizes intramolecularly at much lower temperatures (0°C to RT) compared to the 180°C required for urea fusion.

Why this works: The high thermal energy of urea fusion degrades the electron-deficient pyridine ring. The solution-phase method preserves the aromatic integrity, boosting yields to >85%.

Phase 2: The Activation (Chlorination)

Q: The dione is insoluble. When I push the POCl₃ reaction, I get black tar. What is happening?

A: Pyrido[3,2-d]pyrimidine-2,4-diones are notorious for high lattice energy and poor solubility. "Pushing" the reaction with heat leads to decomposition of the pyridine ring before chlorination completes.

The Fix: Catalytic Vilsmeier-Haack Conditions You must activate the POCl₃, not the substrate.

ParameterStandard Protocol (High Failure)Optimized Protocol (High Yield)
Reagent Neat POCl₃POCl₃ + PCl₅ (1.1 eq)
Catalyst NoneDMF (Catalytic drops)
Base Pyridine (often causes tar)N,N-Diethylaniline or DIPEA
Temp Reflux (105°C+)80–90°C

Troubleshooting Steps:

  • Add PCl₅: Phosphorus pentachloride helps solubilize the dione by converting the C4 carbonyl to the chloro-imidate more efficiently than POCl₃ alone.

  • The DMF Trigger: Add DMF before heating. It forms the Vilsmeier reagent (chloroiminium ion), which is the active chlorinating species.

  • Endpoint Control: Monitor by LCMS. Stop immediately upon disappearance of the mono-chloro intermediate. Prolonged heating after conversion leads to polymerization.

Phase 3: The Precision Step (Regioselective Hydrolysis)

Q: I cannot isolate the 2-chloro-4-ol. I either recover starting material (2,4-dichloro) or get the 2,4-diol. How do I stop at the mono-hydrolysis?

A: This is the most critical step. The C4-chlorine is significantly more electrophilic than the C2-chlorine due to the electronic pull of the fused pyridine nitrogen (specifically in the [3,2-d] isomer). You must exploit this kinetic difference.

The "Cold-Quench" Protocol:

Theory:



The rate of hydrolysis at C4 is orders of magnitude faster. However, once the C4-OH is formed, the molecule becomes an electron-rich phenolate (at high pH), which protects the C2-Cl. The danger zone is neutral pH where the C2-Cl remains vulnerable.

Step-by-Step Protocol:

  • Solvent System: Dissolve 2,4-dichloropyrido[3,2-d]pyrimidine in THF (do not use alcohols, they will form alkoxy byproducts).

  • Temperature: Cool to 0°C . Do not run this at room temperature initially.

  • Reagent: Add 1.05 equivalents of NaOH (1N aq). Dropwise.

  • Monitoring: The reaction is fast (15–30 mins).

  • The Critical Quench:

    • Once SM is consumed (TLC/LCMS), acidify immediately to pH 4–5 using 1N HCl.

    • Why? This protonates the oxygen (forming the tautomeric ketone) and precipitates the product, removing it from the hydrolytic environment.

Yield Table: Hydrolysis Conditions

ConditionResultYield Impact
1N NaOH, Reflux2,4-Diol (Complete Hydrolysis)0% Target
1N NaOH, RT, 24hMix of Target + Diol30-40%
1N NaOH, 0°C, 30 min 2-Chloro-4-ol (Target)>85%
Acidic Hydrolysis (HCl)Slow reaction, ring opening risk<20%

Visualizing the Pathway

The following diagram illustrates the optimized workflow, highlighting the critical control points (CCPs) where yield is typically lost.

G Precursor 3-Aminopyridine-2-carboxamide Dione Pyrido[3,2-d]pyrimidine- 2,4(1H,3H)-dione Precursor->Dione Triphosgene, THF 0°C -> RT (Avoids thermal degradation) Dichloro 2,4-Dichloropyrido [3,2-d]pyrimidine Dione->Dichloro POCl3, PCl5, cat. DMF 80°C (Vilsmeier Activation) Target TARGET: 2-Chloropyrido [3,2-d]pyrimidin-4-ol Dichloro->Target 1N NaOH (1.05 eq) THF, 0°C (Kinetic Control) Diol IMPURITY: Pyrido[3,2-d]pyrimidine- 2,4-diol Dichloro->Diol Excess NaOH or High Temp Target->Diol Over-exposure to base

Caption: Optimized synthetic workflow for 2-chloropyrido[3,2-d]pyrimidin-4-ol. Green path indicates the high-yield route; red dotted lines indicate common failure modes.

FAQ: Specific Troubleshooting

Q: Can I use the 2,4-dichloro intermediate directly for my next step (e.g., SNAr) without isolating the 4-ol? A: Yes, but with caution. If your final goal is a 4-amino-2-chloro derivative, you can displace the 4-Cl directly with an amine at 0°C. The 4-position is so much more reactive that you often don't need to hydrolyze to the 4-ol first. However, if you specifically need the 4-ol as a scaffold, isolation is mandatory to remove inorganic salts.

Q: The product is oiling out during the acidification step. How do I get a solid? A: This is a common isoelectric point issue.

  • Adjust pH to exactly 4.5.

  • Add Isopropanol (IPA) or Acetonitrile to the aqueous mixture.

  • Sonicate. The 4-ol tautomerizes to the 4-one form, which crystallizes better from polar organic/aqueous mixtures than from pure water.

Q: How do I confirm I have the [3,2-d] isomer and not the [2,3-d]? A: Check your starting material CAS.

  • [3,2-d] comes from 3-amino pyridine-2-carboxylic acid.

  • [2,3-d] comes from 2-amino nicotinic acid.

  • NMR Diagnostic: In the [3,2-d] system, the pyridine protons will show a specific coupling pattern different from the [2,3-d]. A COSY NMR is recommended if the supply chain of the starting material is dubious.

References

  • Bouscary-Desforges, G., et al. (2012).[1] "Access and regioselective transformations of 6-substituted 4-aryl-2,8-dichloropyrido[3,2-d]pyrimidine compounds." Journal of Organic Chemistry. Link

  • Teixidó, J., et al. (2001).[2] "Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule." Journal of Organic Chemistry. (Provides mechanistic basis for C4 vs C2 selectivity). Link

  • Standard Vilsmeier-Haack Protocols. BenchChem Technical Guides on Pyrimidine Chlorination. (General reference for POCl3/DMF activation). Link

Sources

Technical Support Center: Optimization of Catalyst Loading for Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Suzuki-Miyaura coupling. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of optimizing palladium catalyst loading. Efficient catalyst use is paramount, not only for controlling costs and minimizing environmental impact but also for achieving high-yield, reproducible, and scalable synthetic routes. This resource provides in-depth troubleshooting advice, frequently asked questions, and robust experimental protocols to address common challenges encountered in the lab.

Troubleshooting Guide: A-Question-and-Answer Approach

This section directly addresses specific issues you may encounter during your experiments, with a focus on the causal relationships behind the proposed solutions.

Q1: My reaction shows low or no conversion. Is insufficient catalyst loading the problem?

While it's a possibility, low conversion is often a symptom of several underlying issues. Before increasing the catalyst loading, which can be a costly and sometimes counterproductive measure, consider these factors:

  • Catalyst Activity: The active form of the catalyst is a Pd(0) species.[1] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ.[1] This reduction can be inefficient if other reaction components are not optimal, leading to low concentrations of the active catalyst.

    • Troubleshooting Step: Ensure your phosphine ligands are not oxidized, as they can be consumed during the reduction of Pd(II).[1][2] Consider using a pre-formed, air-stable Pd(0) catalyst like Pd(PPh₃)₄ or a modern precatalyst system (e.g., a Buchwald precatalyst) that efficiently generates the active Pd(0) species.[3]

  • Reagent Purity and Stability: Boronic acids, especially heteroaryl boronic acids, can be susceptible to protodeboronation (hydrolysis), which removes the key nucleophilic partner from the reaction.[1]

    • Troubleshooting Step: Use freshly acquired or purified boronic acids. Consider using more stable boronic esters, such as pinacol esters, to mitigate this side reaction.[1]

  • Inadequate Degassing: Oxygen can oxidize and deactivate the Pd(0) catalyst.[2][4] This leads to the formation of palladium black and a significant drop in catalytic activity.

    • Troubleshooting Step: Implement a rigorous degassing protocol. This can involve multiple vacuum/inert gas backfill cycles or sparging the solvent with an inert gas like argon or nitrogen for an extended period.[4][5]

Q2: I've increased the catalyst loading, but the yield hasn't improved. What's happening?

This is a common observation and often points to catalyst deactivation or inhibition rather than an inherently slow reaction. Simply adding more catalyst doesn't solve the root problem.

  • Causality: High concentrations of palladium can sometimes lead to the formation of inactive palladium aggregates or nanoparticles, a phenomenon known as catalyst decomposition.[6] This is especially true if the ligand concentration is insufficient to stabilize the mononuclear palladium species.

  • Troubleshooting Steps:

    • Optimize Ligand-to-Palladium Ratio: For monodentate phosphine ligands, a ratio of 2:1 to 4:1 (ligand:Pd) is often recommended to ensure the palladium center remains coordinatively saturated and stable.[2]

    • Evaluate Ligand Choice: Bulky, electron-rich ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos), are designed to stabilize the palladium catalyst and accelerate key steps in the catalytic cycle, allowing for lower catalyst loadings.[3][7]

    • Controlled Addition: In some cases, slow addition of one of the coupling partners can help maintain a low concentration of reactive intermediates and prevent catalyst decomposition.

Q3: My reaction is producing a significant amount of homocoupled product from the boronic acid. How can I minimize this?

Homocoupling is a frequent side reaction where two molecules of the boronic acid couple with each other.[1]

  • Causality: This side reaction is often promoted by the presence of oxygen and Pd(II) species.[1][2] When using a Pd(II) precatalyst, its reduction to Pd(0) can sometimes be accompanied by the oxidative homocoupling of the boronic acid.[1]

  • Troubleshooting Steps:

    • Rigorous Degassing: This is the most critical step to prevent oxygen-mediated homocoupling.[2]

    • Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd₂(dba)₃ or Pd(PPh₃)₄, can significantly reduce homocoupling that occurs during the in-situ reduction of Pd(II) salts.[2]

    • Optimize Base and Temperature: A careful selection of the base and running the reaction at the lowest effective temperature can also help to disfavor the homocoupling pathway.

Frequently Asked Questions (FAQs)

What is a typical catalyst loading for a Suzuki-Miyaura coupling?

There is no single answer, as the optimal loading is highly dependent on the substrates, ligand, and reaction conditions. However, a general starting point for screening is often in the range of 1-5 mol%. For highly reactive substrates and optimized catalyst systems, loadings can be significantly lower, sometimes in the parts-per-million (ppm) range.[8] Challenging couplings, such as those involving sterically hindered substrates or unreactive aryl chlorides, may require higher initial loadings.[4]

How does the choice of ligand affect the required catalyst loading?

The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity.[9] Electron-rich and sterically bulky ligands, like many modern Buchwald and Fu-type phosphines, can dramatically increase the efficiency of the catalyst.[3][9] They facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher turnover numbers (TON) and allowing for significantly lower catalyst loadings compared to less sophisticated ligands like PPh₃.[9]

When should I consider using a heterogeneous palladium catalyst like Pd/C?

Palladium on carbon (Pd/C) offers a "greener" alternative, as it can often be recovered by simple filtration and potentially reused.[10] It is typically used in aqueous or alcohol-water solvent systems.[10] However, it's important to note that catalysis may occur via a small amount of palladium that leaches into the solution.[10] Therefore, it should not be assumed that the product is completely free of palladium contamination without analytical verification.

Visualizing the Process

To better understand the core of the Suzuki-Miyaura coupling and the troubleshooting process, the following diagrams are provided.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Product Pd0 Pd(0)Ln OA_complex R1-Pd(II)Ln-X Pd0->OA_complex Oxidative Addition (R1-X) TM_complex R1-Pd(II)Ln-R2 OA_complex->TM_complex Transmetalation (R2-B(OR)2, Base) TM_complex->Pd0 Reductive Elimination (R1-R2) R1R2 Coupled Product (R1-R2) TM_complex->R1R2 R1X Organic Halide (R1-X) R1X->OA_complex R2B Organoboron (R2-B(OR)2) R2B->TM_complex

Caption: The Suzuki-Miyaura Catalytic Cycle.

Troubleshooting_Flowchart start Low Yield / No Reaction check_reagents Verify Reagent Quality? (Boronic Acid, Base, Solvent) start->check_reagents check_reagents->start Degraded check_degassing Is Degassing Sufficient? check_reagents->check_degassing Reagents OK check_degassing->start No, Redo check_catalyst Is Catalyst System Active? check_degassing->check_catalyst Yes check_catalyst->start Inactive optimize_ligand Optimize Ligand & Ratio check_catalyst->optimize_ligand Yes optimize_temp Adjust Temperature optimize_ligand->optimize_temp increase_loading Incrementally Increase Catalyst Loading optimize_temp->increase_loading success Reaction Optimized increase_loading->success

Caption: Troubleshooting Flowchart for Low Yield.

Data Summary: Typical Catalyst Loading Ranges

The following table provides a starting point for catalyst loading based on the reactivity of the coupling partners. These are general guidelines, and optimization is always recommended.

Electrophile (Ar-X)Nucleophile (Ar'-B(OR)₂)Typical Pd Loading (mol%)Recommended Ligand Type
Aryl IodideElectron-rich Arylboronic Acid0.5 - 2Standard (e.g., PPh₃) or Advanced
Aryl BromideElectron-neutral Arylboronic Acid1 - 3Advanced (e.g., Buchwald-type)
Aryl ChlorideElectron-poor Arylboronic Acid2 - 5+Advanced, electron-rich & bulky
Aryl TriflateSterically Hindered Boronic Acid1 - 5Advanced, sterically demanding

Data compiled for illustrative purposes. Optimal conditions are substrate-dependent.

Experimental Protocol: Screening for Optimal Catalyst Loading

This protocol outlines a parallel screening experiment to efficiently determine the optimal catalyst loading for a given Suzuki-Miyaura coupling.

Materials:

  • Aryl halide (1.0 mmol scale for stock solution)

  • Boronic acid or ester (1.2 mmol scale for stock solution)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., SPhos)

  • Base (e.g., K₃PO₄, finely powdered)

  • Degassed solvent (e.g., Toluene/H₂O 10:1)

  • Array of reaction vials with stir bars

  • Inert atmosphere glovebox or Schlenk line setup

Procedure:

  • Stock Solution Preparation:

    • In a glovebox or under inert atmosphere, prepare a stock solution of the aryl halide in the chosen solvent.

    • Prepare a separate stock solution of the boronic acid/ester.

  • Reaction Setup:

    • Arrange a series of reaction vials. To each vial, add the appropriate amount of base (e.g., 2.0 equivalents).

    • Prepare a stock solution of the palladium precatalyst and ligand in a 1:2 or 1:4 molar ratio (Pd:Ligand).

    • Add varying amounts of the catalyst/ligand stock solution to the reaction vials to achieve a range of catalyst loadings (e.g., 5 mol%, 2 mol%, 1 mol%, 0.5 mol%, 0.1 mol%). Include a vial with no catalyst as a negative control.

  • Initiation and Monitoring:

    • To each vial, add the aryl halide stock solution (e.g., 0.1 mmol per vial), followed by the boronic acid stock solution (0.12 mmol per vial).

    • Seal the vials and place them in a pre-heated reaction block or oil bath set to the desired temperature (e.g., 80-100 °C).[11]

    • Stir the reactions vigorously.

    • Monitor the reaction progress at set time points (e.g., 1h, 4h, 12h) by taking small aliquots for analysis by TLC, GC, or LC-MS.[12][13]

  • Analysis:

    • After the reaction time is complete, cool the vials to room temperature.

    • Quench the reactions and prepare the samples for analysis.

    • Determine the conversion and yield for each catalyst loading to identify the optimal concentration that provides high yield in a reasonable timeframe.

This systematic approach allows for the efficient determination of the lowest effective catalyst loading, saving time and resources while ensuring a robust and optimized reaction.[14]

References

Sources

Removal of palladium catalyst from 2-Chloropyrido[3,2-d]pyrimidin-4-ol reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of palladium catalyst from 2-Chloropyrido[3,2-d]pyrimidin-4-ol reactions. Reference Code: TSC-PD-REM-04 Status: Active / High-Priority Protocol

Introduction: The "Sticky Catalyst" Problem

You are likely accessing this guide because standard aqueous washes (EDTA, N-acetylcysteine) or simple crystallizations have failed to reduce residual palladium (Pd) levels below the ICH Q3D threshold (typically <10 ppm for oral APIs).

The Scientific Reality: 2-Chloropyrido[3,2-d]pyrimidin-4-ol presents a "perfect storm" for palladium retention. Unlike simple aryls, this scaffold features a bidentate coordination pocket . The pyridine nitrogen (


) and the pyrimidine nitrogen (

) or the tautomeric carbonyl oxygen (

) create a chelation environment similar to 2,2'-bipyridine. Palladium does not just "stick" to the surface; it becomes thermodynamically locked into the scaffold.

This guide provides a self-validating, chemisorption-based workflow to break this complex and sequester the metal.

Module 1: Diagnostic & Scavenger Selection

Do not guess. Use the chemical nature of your reaction mixture to select the correct scavenger.

The Scavenger Decision Matrix

Different scavengers target different oxidation states and coordination geometries.

ScavengerSelection Start Start: Pd Contaminated 2-Chloropyrido[3,2-d]pyrimidin-4-ol OxState Dominant Pd Species? Start->OxState Pd0 Pd(0) / Pd(II) Mix (e.g., Suzuki, Sonogashira) OxState->Pd0 Reduced species present PdII Pd(II) Only (e.g., C-H Activation) OxState->PdII Oxidized only Solubility Is Product Soluble in THF/MeTHF? Pd0->Solubility Rec_DMT RECOMMENDATION: SiliaMetS® DMT (Dimercaptotriazine) Pd0->Rec_DMT Broad spectrum PdII->Solubility Rec_Thiol RECOMMENDATION: SiliaMetS® Thiol (Mercaptopropyl) PdII->Rec_Thiol If strictly Pd(II) Solubility->Rec_DMT Yes (Preferred) Rec_Carbon FALLBACK: Activated Carbon (E-PAK) *Expect Yield Loss* Solubility->Rec_Carbon No (Insoluble)

Figure 1: Decision tree for selecting the appropriate remediation agent based on oxidation state and solubility.

Comparative Analysis of Remediation Agents
AgentFunctional GroupMechanismBest ForRisk Factor
SiliaMetS® DMT DimercaptotriazineChemisorption (Chelation)Pd(0) & Pd(II) . Best for N-heterocycles where Pd is tightly bound.High cost per gram; requires filtration.
SiliaMetS® Thiol Propylthiol (-SH)Chemisorption (Binding)Pd(II) .[1] Good general purpose, but weaker affinity than DMT for Pd(0).May smell; less effective on "locked" Pd complexes.
Activated Carbon Graphitic PorePhysisorption (Van der Waals)Bulk removal when product is stable.Non-specific binding. High risk of yield loss (up to 20%) for polar heterocycles.

Expert Insight: For 2-Chloropyrido[3,2-d]pyrimidin-4-ol, SiliaMetS® DMT is the gold standard.[2] The triazine moiety in the scavenger out-competes the pyridopyrimidine scaffold for the metal center.

Module 2: The Remediation Protocol (DMT Method)

Objective: Reduce Pd from ~1000 ppm to <20 ppm. Prerequisite: The reaction mixture must be in solution. If your product has precipitated, you must redissolve it (THF, 2-MeTHF, or DMF).

Step-by-Step Workflow
  • Quantification (T=0):

    • Take a 50 µL aliquot of your crude reaction mixture.

    • Perform ICP-MS analysis.[3] Do not rely on color. A clear solution can still contain 500 ppm Pd.

  • Loading Calculation:

    • Calculate the amount of scavenger needed.

    • Standard Rule: 4 molar equivalents of scavenger relative to the residual Pd catalyst (not the starting amount, but assuming 100% remains is safer).

    • Alternative (Weight-based): Add 20% w/w of scavenger relative to the crude mass of the product.

  • Incubation (The Displacement Step):

    • Add SiliaMetS® DMT to the solution.[2]

    • Temperature: Heat to 50°C . Thermal energy is required to overcome the activation energy of the Pd-Pyridopyrimidine bond dissociation.

    • Time: Agitate (do not stir with a magnetic bar if possible; overhead stirring prevents grinding the silica) for 4–16 hours .

  • Filtration:

    • Cool to Room Temperature.

    • Filter through a 0.45 µm pad (Celite or membrane) to remove the silica-bound Pd.

    • Wash the cake with 2 bed volumes of solvent to recover entrained product.

  • Validation (T=End):

    • Analyze filtrate via ICP-MS.

Visualizing the Process Flow

ProcessFlow Crude Crude Mixture (Dissolved) Scavenge Add SiliaMetS DMT (50°C, 4-16h) Crude->Scavenge Chem. Displacement Filter Filtration (0.45 µm) Scavenge->Filter Physical Sep. Anal ICP-MS Analysis Filter->Anal Pass Pass (<20 ppm) Proceed to Iso Anal->Pass Success Fail Fail (>20 ppm) Repeat or Carbon Polish Anal->Fail High Residual Fail->Scavenge Re-treat

Figure 2: Operational workflow for batch-mode palladium scavenging.

Module 3: Troubleshooting & FAQs

Q1: The solution is no longer black, but ICP-MS still shows 150 ppm Pd. Why? A: You have removed the colloidal Pd (black), but the soluble Pd-complex remains. The pyridopyrimidine nitrogen is coordinating the Pd(II) species.[4]

  • Fix: Increase temperature to 60-70°C during the scavenger step. You need to push the equilibrium toward the scavenger. Ensure you are using DMT , not just Thiol.

Q2: My product precipitates when I add the scavenger. A: Silica scavengers can act as nucleation sites.

  • Fix: Add more solvent (THF or DMF) to ensure the product stays in solution. Scavenging only works in the liquid phase. If solubility is impossible, you must resort to recrystallization from a solvent that keeps Pd in the mother liquor (often DMSO/Water mixtures), though this is less effective.

Q3: Can I use Activated Carbon instead? It's cheaper. A: You can, but expect losses. The 2-Chloropyrido[3,2-d]pyrimidin-4-ol is a flat, polar aromatic system. It will adsorb onto carbon.

  • Test: If you must use carbon, try E-PAK® cartridges or specific synthetic carbons (like Carboxen®) rather than bulk charcoal to minimize yield loss.

Q4: The 4-OH group is acidic. Does pH matter? A: Yes. In basic conditions, the 4-OH deprotonates to the enolate/phenolate, making it a stronger ligand for Pd.

  • Fix: Neutralize the reaction mixture to pH 6-7 before adding the scavenger. Protonating the oxygen reduces its binding affinity to Palladium, making it easier for the scavenger to grab the metal.

References

  • ICH Q3D Elemental Impurities Guidance. International Council for Harmonisation.[5] (2022).[6] Defines Permitted Daily Exposure (PDE) limits for Palladium (Class 2B).[5] [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. (Review of chemical methods for Pd removal). [Link]

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development. (Comparison of carbon vs. silica scavengers). [Link]

Sources

Troubleshooting failed nucleophilic substitution on 2-Chloropyrido[3,2-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Senior Application Scientist, Technical Support Subject: Troubleshooting Protocol: Nucleophilic Substitution on 2-Chloropyrido[3,2-d]pyrimidin-4-ol

Introduction

You are encountering a classic "deactivated substrate" bottleneck. The failure of nucleophilic aromatic substitution (


) on 2-Chloropyrido[3,2-d]pyrimidin-4-ol  is rarely due to user error in stoichiometry; it is a fundamental thermodynamic and kinetic hurdle imposed by the substrate's electronic structure.

This guide moves beyond standard troubleshooting to address the specific electronic deactivation caused by the 4-hydroxyl group and provides three validated pathways to force the reaction to completion.

Module 1: The Diagnosis (Why It Fails)

Before changing solvents, you must understand the enemy. You are not reacting a simple chloropyrimidine.[1][2][3][4]

The Tautomer Trap: In solution, your substrate does not exist primarily as the "ol" (alcohol). It exists as the lactam tautomer (4-one).

  • Proton Transfer: The proton moves from the oxygen to the N3 nitrogen.

  • Electronic Deactivation: The resulting amide-like resonance donates electron density into the pyrimidine ring.

  • Result:

    
     requires an electron-deficient ring. The lactam form makes the ring electron-rich, significantly raising the activation energy for nucleophilic attack at the C2 position.
    

Tautomerism Substrate 2-Chloropyrido[3,2-d]pyrimidin-4-ol (Lactim Form) Tautomer 2-Chloropyrido[3,2-d]pyrimidin-4(3H)-one (Lactam Form - MAJOR SPECIES) Substrate->Tautomer  Equilibrium   Reactivity Ring Electron Density INCREASED Electrophilicity at C2 DECREASED Tautomer->Reactivity  Resonance Effect  

Caption: The equilibrium heavily favors the lactam (right), which deactivates the ring toward nucleophilic attack.

Module 2: Optimization of Direct (Thermal Route)

If you must proceed without metal catalysis or protecting groups, standard reflux conditions (EtOH/MeOH) will fail. You must overcome the activation barrier with high thermal energy and solvent effects.

Critical Parameter Adjustments:

ParameterStandard (Failed) ConditionRequired Optimization Rationale
Solvent Ethanol, Methanol, THFNMP, DMSO, or Sulfolane High dielectric constant stabilizes the Meisenheimer complex; high b.p. allows T > 140°C.
Temperature 60–80°C140–180°C Necessary to overcome the deactivation from the lactam functionality.
Base TEA,

DIPEA or DBU Soluble organic bases prevent surface-area limitations of inorganic salts.
Microwave OptionalHighly Recommended Rapid heating minimizes decomposition of the sensitive 4-OH/one moiety.

Protocol A: High-Temperature Displacement

  • Dissolve substrate (1.0 eq) in anhydrous NMP (0.2 M concentration).

  • Add DIPEA (2.5 eq) and the Nucleophile (1.5–2.0 eq).

  • Microwave: Heat to 160°C for 30–60 minutes.

    • Note: If using conventional heating, reflux at 140°C for 12–24 hours.

  • Workup: Pour into water. Adjust pH to ~4–5 with acetic acid to precipitate the product (the 4-OH group makes it amphoteric).

Module 3: The "Activation" Strategy (Chemical Modification)

If the thermal route yields <20%, you must modify the substrate. The most reliable method is to temporarily mask the 4-OH or convert it to a leaving group—but beware of regioselectivity.

Warning: If you convert the 4-OH to a 4-Cl (using


), you generate 2,4-dichloropyrido[3,2-d]pyrimidine .
  • Risk: In the dichloro species, C4 is MORE reactive than C2 .[5]

  • Outcome: A nucleophile will displace the C4-Cl first, giving you the wrong isomer.

Correct Strategy: O-Protection Protecting the oxygen as a benzyl ether locks the system in the "lactim" form, restoring aromaticity and electrophilicity at C2.

Protocol B: Protection-Displacement-Deprotection

  • Step 1 (Protection): React substrate with Benzyl Bromide (

    
    ), 
    
    
    
    (or
    
    
    ), in Toluene/DMF to yield 4-(benzyloxy)-2-chloropyrido[3,2-d]pyrimidine .
  • Step 2 (Substitution): React the protected intermediate with your nucleophile.

    • Conditions: THF or Dioxane, 60–80°C. (Reaction proceeds much faster now).

  • Step 3 (Deprotection): Hydrogenation (

    
    , Pd/C) or Acid Hydrolysis (TFA) to restore the 4-OH.
    

Module 4: Palladium-Catalyzed Cross-Coupling (The "Modern" Fix)

When


 fails due to electronics, switch to mechanism-based catalysis. The Buchwald-Hartwig  amination is superior for deactivated heteroaryl chlorides.

Why this works: Pd(0) oxidative addition is less sensitive to the electron-rich nature of the ring than the


 addition-elimination mechanism.

Buchwald Start 2-Cl-Substrate + Amine Process 100-110°C, Dioxane/Toluene Start->Process  Combine   Catalyst Pd(OAc)2 + Xantphos/BINAP Catalyst->Process Base Cs2CO3 (Anhydrous) Base->Process Product C2-Substituted Product Process->Product  12-18 Hours  

Caption: Buchwald-Hartwig coupling bypasses the electronic deactivation of the pyrimidine ring.

Protocol C: Buchwald-Hartwig Coupling

  • Inert Atmosphere: Flame-dry glassware; cycle Argon/Vacuum 3x.

  • Reagents:

    • Substrate (1.0 eq)[6]

    • Nucleophile (1.2 eq)

    • Catalyst:

      
       (5 mol%) or 
      
      
      
      (5-10 mol%).
    • Ligand: Xantphos (rigid bite angle) or BINAP (10 mol%). Xantphos is preferred for chloropyrimidines.

    • Base:

      
       (2.0 eq) - Must be anhydrous.
      
  • Solvent: Anhydrous 1,4-Dioxane (0.1 M).

  • Reaction: Heat at 100–110°C for 16 hours.

  • Troubleshooting: If conversion is low, add 10 mol% water (activates the boronic acid in Suzuki, but here helps solubility) or switch to BrettPhos ligand.

FAQ: Troubleshooting Specific Symptoms

Q: I see the starting material disappearing, but multiple spots appear on TLC. A: You are likely getting N-alkylation vs. O-alkylation competition (if using alkyl halides) or ring degradation. The pyrido[3,2-d]pyrimidine ring is sensitive to strong aqueous bases (NaOH) at high heat. Switch to anhydrous


 or organic bases (DIPEA).

Q: The reaction solidifies/gums up. A: The 4-OH group creates strong hydrogen bonding networks.

  • Fix: Use a co-solvent mixture like DMF/Dioxane (1:1) to break aggregates.

Q: Can I just use


 to make the dichloride and then react? 
A: Only if you want the nucleophile at Position 4.  As noted in Module 3, the 4-Cl is significantly more reactive than the 2-Cl. If you make the 2,4-dichloride, your nucleophile will attack C4, removing the oxygen functionality you likely want to keep.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (General reactivity of fused pyrimidines and tautomerism effects). Link

  • Guram, A. S., & Buchwald, S. L. (1994).[7] Palladium-Catalyzed Aromatic Aminations with in situ Generated Aminostannanes. Journal of the American Chemical Society.[7] (Foundational work on Pd-catalyzed amination of deactivated aryl halides). Link

  • Surry, D. S., & Buchwald, S. L. (2011).[7] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. (Ligand selection guide: Xantphos/BrettPhos for difficult substrates). Link

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Mechanism of

    
     and Meisenheimer complex stabilization). Link
    

Sources

Technical Support Center: 2-Chloropyrido[3,2-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Troubleshooting Reactivity, Solubility, and Functionalization

Status: Open | Priority: High | Assigned To: Senior Application Scientist

Executive Summary: The "Isomer Trap"

Welcome to the technical guide for 2-chloropyrido[3,2-d]pyrimidin-4-ol . If you are here, you are likely experiencing low yields, "missing" NMR signals, or intractable black tars during chlorination.

The Core Conflict: Researchers often treat this scaffold identically to the more common pyrido[2,3-d]pyrimidine (the antifolate scaffold) or standard quinazolines. This is a critical error. The specific fusion of the pyridine ring in the [3,2-d] orientation creates unique electronic vectors:

  • Pyridine Nitrogen Position: The nitrogen at position 9 (in the fused system) withdraws electron density away from the pyrimidine ring differently than in [2,3-d] isomers.

  • Amphoteric Nature: The 2-Cl group is surprisingly stable to nucleophilic attack while the 4-OH exists, but the molecule itself is highly sensitive to acid-catalyzed hydrolysis.

Module 1: The Tautomer Trap (Solubility & Characterization)

User Complaint: "I cannot get a clean


H NMR. The peaks are broad, or the OH signal is missing. The compound won't dissolve in CDCl

."
Technical Insight

You are not observing a simple "ol" (alcohol). In solution and solid state, this molecule exists predominantly as the 4(3H)-one (lactam) tautomer. This creates strong intermolecular hydrogen bonding (dimerization), drastically reducing solubility in non-polar solvents.

Visualization: Tautomeric Equilibrium

The following diagram illustrates the dominant equilibrium you are fighting against.

Tautomerism Lactim Lactim Form (4-OH) (Minor Tautomer) Reactive at O Lactam Lactam Form (NH-C=O) (Dominant Tautomer) High Lattice Energy Lactim->Lactam  Fast Equilibrium   Dimer H-Bonded Dimer (Insoluble Aggregates) Lactam->Dimer  Non-polar Solvents  

Caption: The equilibrium heavily favors the Lactam (Blue), leading to aggregation (Red) in non-polar media.

Troubleshooting Protocol: Characterization
ParameterStandard (Fail)Optimized Protocol
Solvent CDCl

DMSO-

or TFA-

(Trifluoroacetic acid-d).
Temperature 25°CHeat to 50-60°C in DMSO-

to break H-bond dimers.
Observation Broad/Missing peaksSharp aromatic doublets; NH signal often invisible due to exchange.

Module 2: The Chlorination Crisis (Converting 4-OH to 4-Cl)

User Complaint: "I tried refluxing in neat POCl


 to make the 2,4-dichloro analog. I got a black tar or <10% yield."
Technical Insight

This is the most common failure point. The pyridine nitrogen (N9) is basic.[1] In neat POCl


, it becomes protonated or complexes with the phosphorus species. This creates a cationic species that resists the necessary electrophilic attack at the C4 carbonyl oxygen. Furthermore, high temperatures lead to ring opening of the electron-deficient pyrimidine.
Optimized Protocol: Vilsmeier-Haack Activation

Do not use neat POCl


 reflux. You must use a catalyst to form the reactive Vilsmeier chloro-iminium species.

Step-by-Step Procedure:

  • Setup: Dry flask, Argon atmosphere.

  • Reagents: Suspend 2-chloropyrido[3,2-d]pyrimidin-4-ol (1.0 eq) in anhydrous Toluene or DCE (Dichloroethane).

  • Base/Catalyst: Add DIEA (N,N-Diisopropylethylamine, 1.5 eq) to buffer the pyridine nitrogen.

  • Activator: Add POCl

    
      (1.2 eq) followed strictly by catalytic DMF  (5-10 mol%).
    
    • Mechanism:[2][3][4][5][6] DMF reacts with POCl

      
       to form the Vilsmeier reagent, which is a far more potent chlorinating agent than POCl
      
      
      
      alone.
  • Reaction: Heat to 80°C (Not reflux!). Monitor by TLC/LCMS.

  • Quench (CRITICAL): Pour into ice-water containing NaHCO

    
    . Do not  quench into acidic water, as the 2,4-dichloro product is hydrolytically unstable in acid.
    

Module 3: Regioselectivity Nightmares (S Ar)

User Complaint: "I have the 2,4-dichloro intermediate. I added my amine, but it reacted at the wrong position (or I got a mixture)."

Technical Insight

In pyrido[3,2-d]pyrimidines , the C4 position is significantly more electrophilic than C2 due to the para-like relationship with the pyridine nitrogen. However, "unexpected" mixtures occur because the C2 position is also activated.

The Rule of Thumb:

  • C4-Cl: Reacts at 0°C to RT.

  • C2-Cl: Requires heat (>60°C) or forcing conditions.

Visualization: Reaction Decision Tree

Use this flowchart to plan your synthesis path.

ReactivityTree Start Start: 2,4-Dichloropyrido[3,2-d]pyrimidine Step1 Add Nucleophile (1.0 eq) Temp: 0°C Start->Step1 Result1 Major Product: C4-Substitution Step1->Result1  Steric Bulk (Primary Amines)   Result2 Unexpected Mixture: C2 + C4 Products Step1->Result2  Small Nucleophiles (MeOH, Hydrazine)   Step2 Add 2nd Nucleophile Temp: >60°C Result1->Step2  Isolate C4-Subst.   End Final: 2,4-Disubstituted Step2->End  C2-Substitution  

Caption: C4 is the kinetic product. Small nucleophiles may erode regioselectivity.

FAQ: Rapid Fire Troubleshooting

Q: Can I do a Suzuki coupling directly on the 2-chloropyrido[3,2-d]pyrimidin-4-ol? A: No. The 4-OH (lactam) proton is acidic. Palladium catalysts will likely die due to coordination with the deprotonated lactam or the pyridine nitrogen. You must protect the 4-OH (e.g., as a benzyl ether) or convert it to 4-Cl first.

Q: Why does my 2,4-dichloro product decompose on the silica column? A: The C4-Cl bond is labile. Silica gel is slightly acidic.

  • Fix: Pre-treat your silica column with 1% Triethylamine (Et

    
    N) in Hexanes to neutralize it before loading your sample.
    

Q: I'm trying to substitute the C2-Cl while leaving the C4-OH intact. It won't work. A: The 4-OH (phenolate/lactam anion) donates electron density into the ring, deactivating the C2 position.

  • Fix: You cannot do S

    
    Ar at C2 easily with a free C4-OH. You must protect C4 (e.g., O-MOM, O-Bn) or convert C4 to a non-donating group before attacking C2.
    

References

  • Regioselectivity in Pyrido[3,2-d]pyrimidines

    • Bouscary-Desforges, G., et al. (2012).[4] "Access and regioselective transformations of 6-substituted 4-aryl-2,8-dichloropyrido[3,2-d]pyrimidine compounds." Journal of Organic Chemistry.

    • [4]

  • Chlorination Protocols (POCl3/DMF)

    • Dolušić, E., et al. (2011). "Synthesis of 2-amino-4-(N-piperazin-1-yl)-6-chloropyrido(3,2-d)pyrimidine." U.S. Patent Application 20090036430.[7]

  • Tautomerism & Solubility

    • BenchChem Technical Guides.[1] "Physical Properties of Pyrido[3,2-d]pyrimidine-2,4-diol."

  • General Synthesis Reviews

    • Shamroukh, A. H., et al. (2016).[5] "The chemistry of pyrido[2,3-d]pyrimidines" (Comparative analysis of isomers). Journal of Chemical and Pharmaceutical Research.

Sources

Validation & Comparative

The 2-Chloropyrido[3,2-d]pyrimidin-4-ol Scaffold: A Comparative Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Analysis of a Versatile Heterocyclic Core in Drug Discovery

In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. The 2-chloropyrido[3,2-d]pyrimidin-4-ol moiety has emerged as a privileged scaffold, particularly in the realm of kinase inhibition. This guide provides a comprehensive comparison of this scaffold against other well-established heterocyclic cores—quinazolines, indoles, and pyrazoles—offering researchers, scientists, and drug development professionals a data-driven perspective on their respective strengths and liabilities.

The Rise of the Pyrido[3,2-d]pyrimidine Core: A Strategic Choice

The pyrido[3,2-d]pyrimidine scaffold is a nitrogen-containing heterocyclic system that has garnered significant attention for its role in a variety of therapeutic agents. Its structural resemblance to purines makes it an ideal candidate for interacting with ATP-binding sites in enzymes, most notably kinases. The 2-chloro-4-ol substitution pattern provides a key handle for synthetic elaboration, allowing for the facile introduction of various side chains to modulate potency, selectivity, and pharmacokinetic properties.

Derivatives of the pyrido[3,2-d]pyrimidine core have shown promise as potent inhibitors of several important kinase targets, including Phosphoinositide 3-kinase delta (PI3Kδ) and Hematopoietic Progenitor Kinase 1 (HPK1), which are implicated in hematological malignancies and autoimmune diseases.[1][2][3]

Head-to-Head Comparison: Pyrido[3,2-d]pyrimidine vs. Other Privileged Scaffolds

To provide a clear and objective comparison, we will evaluate the 2-chloropyrido[3,2-d]pyrimidin-4-ol scaffold against three other widely utilized heterocyclic cores: quinazoline, indole, and pyrazole. The comparison will focus on key drug-like attributes: biological activity (with a focus on kinase inhibition), synthetic accessibility, and general physicochemical properties.

Biological Activity: A Focus on Kinase Inhibition

The ability of a scaffold to be decorated with substituents that can effectively interact with the active site of a target protein is paramount. In the context of kinase inhibitors, all four scaffolds have demonstrated significant success.

ScaffoldRepresentative Kinase TargetsExample Compound(s)
Pyrido[3,2-d]pyrimidine PI3Kδ, HPK1, DNA-PKSeletalisib
Quinazoline EGFR, VEGFR, PI3KGefitinib, Erlotinib
Indole VEGFR, CDK, AktSunitinib, Vandetanib
Pyrazole JAK, B-Raf, CDKRuxolitinib, Celecoxib

Data Table 1: Comparative IC50 Values of Kinase Inhibitors Based on Different Scaffolds

Compound (Scaffold)Target KinaseIC50 (nM)Reference
Compound S5 (Pyrido[3,2-d]pyrimidine)PI3Kδ2.82[1]
Idelalisib (Quinazoline)PI3Kδ2.5[4]
Afuresertib (Pyrazole)Akt11.3[5]
Indole-based inhibitor 5 PI3Kα1730[6]
Quinazoline derivative 4e VEGFR-269.4[7]
Indole-based inhibitor 181g VEGFR-271[8]
Pyrazole-based inhibitor 18h VEGFR2135[9]
Quinazoline derivative 25 EGFR53.1[4]
Indole-based inhibitor 5 EGFR58[6]
Pyrazole-based inhibitor 18h EGFR574[9]

This table presents a selection of reported IC50 values to illustrate the potential potency of compounds derived from each scaffold. Direct comparison should be made with caution due to variations in assay conditions.

The data suggests that while all four scaffolds can yield highly potent kinase inhibitors, the choice of scaffold can influence selectivity and the specific kinase families that are most effectively targeted. The pyrido[3,2-d]pyrimidine and quinazoline scaffolds are particularly prominent in the development of PI3K and EGFR/VEGFR inhibitors, respectively. Indoles and pyrazoles demonstrate broader applicability across a wider range of kinase targets.

Synthetic Accessibility: A Practical Consideration

The ease and efficiency of synthesis are critical factors in drug development. A scaffold that is readily accessible through robust and scalable synthetic routes is highly desirable.

Caption: Generalized synthetic workflow for heterocyclic scaffolds.

The synthesis of the 2-chloropyrido[3,2-d]pyrimidin-4-ol core typically involves the condensation of a 2-aminonicotinic acid derivative with a suitable cyclizing agent, followed by chlorination. Quinazolines are often prepared from anthranilic acid derivatives. Indole synthesis is well-established with numerous named reactions (e.g., Fischer, Bischler), offering diverse routes to substituted analogs. Pyrazoles are commonly synthesized via the condensation of 1,3-dicarbonyl compounds with hydrazines. All four scaffolds are considered synthetically accessible, though the complexity of the desired substitution pattern can significantly impact the overall synthetic effort.

Physicochemical Properties and Metabolic Stability

The physicochemical properties of a scaffold, such as solubility, lipophilicity, and metabolic stability, are crucial for its drug-likeness.

ScaffoldGeneral Physicochemical PropertiesCommon Metabolic Liabilities
Pyrido[3,2-d]pyrimidine Generally crystalline solids, solubility can be modulated by substituents.Potential for oxidation on the pyridine and pyrimidine rings.
Quinazoline Often high melting solids, solubility can be a challenge.Susceptible to oxidation on both the benzene and pyrimidine rings.
Indole Can be prone to oxidation, particularly at the 3-position.N-dealkylation and oxidation of the indole ring are common metabolic pathways.
Pyrazole Generally stable, can act as a bioisosteric replacement for other rings to improve metabolic stability.Can be susceptible to N-alkylation and ring oxidation depending on substitution.

Data Table 2: Comparative In Vitro Metabolic Stability

Compound (Scaffold)SystemHalf-life (t½, min)Reference
Quinoline-based PDE5 inhibitor 4b Human Liver Microsomes44.6[10]
Pyrazole-based SOCE modulator 22 Human Liver Microsomes>60[11]
Quinazolinamine derivative 33 Human Liver MicrosomesImproved stability vs. Ko143[12][13]
ICI 198583 (Quinazoline) Mouse plasmaSubject to hydrolysis[14]

This table provides examples of metabolic stability data for different scaffolds. It is important to note that metabolic stability is highly dependent on the specific substituents of a compound.

The pyrazole scaffold is often noted for its metabolic stability and is sometimes used as a bioisosteric replacement for less stable rings.[15] The other three scaffolds are more prone to oxidative metabolism, which can be a significant challenge in drug design. However, strategic placement of substituents can often mitigate these metabolic liabilities.

Experimental Protocols

To provide practical insights, detailed experimental protocols for the synthesis of a representative compound from each scaffold class are provided below.

Synthesis of 2-Chloropyrido[3,2-d]pyrimidin-4-ol (Illustrative)

A general procedure for the synthesis of a related pyrido[2,3-d]pyrimidine involves the initial formation of a hydroxylated precursor followed by chlorination.[16]

Step 1: Synthesis of Pyrido[3,2-d]pyrimidine-2,4-diol

  • A mixture of 2-aminonicotinic acid and urea is heated at high temperature (e.g., 180-200 °C) for several hours.

  • The reaction mixture is then cooled and treated with an aqueous base (e.g., NaOH solution) to precipitate the product.

  • The solid is collected by filtration, washed with water, and dried to yield the diol intermediate.

Step 2: Chlorination to 2,4-Dichloropyrido[3,2-d]pyrimidine

  • The diol intermediate is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of dimethylformamide (DMF).

  • The reaction mixture is heated to reflux for several hours.

  • After cooling, the excess POCl₃ is removed under reduced pressure.

  • The residue is carefully quenched with ice water and neutralized with a base (e.g., NaHCO₃).

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried and concentrated to afford the dichlorinated product.

Note: Selective hydrolysis of one of the chloro groups would be required to obtain the target 2-chloropyrido[3,2-d]pyrimidin-4-ol.

Synthesis of a 4-Anilinoquinazoline Derivative (General Protocol)

The synthesis of 4-anilinoquinazolines often starts from 2-aminobenzonitrile.

Caption: Synthetic route to 4-anilinoquinazolines.

  • Step 1: Synthesis of Quinazolin-4-one: 2-Aminobenzonitrile is reacted with formic acid or a derivative to form an intermediate which is then cyclized, often under thermal conditions, to yield quinazolin-4-one.

  • Step 2: Synthesis of 4-Chloroquinazoline: The quinazolin-4-one is chlorinated using a reagent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Step 3: Synthesis of 4-Anilinoquinazoline: The 4-chloroquinazoline is then reacted with a substituted aniline in a nucleophilic aromatic substitution reaction, typically in a solvent like isopropanol at reflux, to yield the final product.[17]

Synthesis of Indole-3-Acetic Acid

A common laboratory preparation involves the reaction of indole with glycolic acid in the presence of a strong base at high temperature and pressure.[18]

  • Procedure: A mixture of indole, glycolic acid, and potassium hydroxide is heated in a rocked autoclave at 250 °C for approximately 18 hours.

  • After cooling, the reaction mixture is diluted with water, and the aqueous solution is extracted with ether to remove unreacted indole.

  • The aqueous phase is then acidified with hydrochloric acid to precipitate the indole-3-acetic acid.

  • The product is collected by filtration, washed with cold water, and dried.[18]

Synthesis of Celecoxib (A Pyrazole Derivative)

The synthesis of celecoxib involves a two-step process starting from 4-methylacetophenone.[2][19][20]

  • Step 1: Claisen Condensation: 4-Methylacetophenone is reacted with ethyl trifluoroacetate in the presence of a strong base (e.g., sodium methoxide) to form the 1,3-dione intermediate, 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione.

  • Step 2: Pyrazole Formation: The dione intermediate is then condensed with 4-sulfamoylphenylhydrazine in a suitable solvent like ethanol, often with acid catalysis, to form the pyrazole ring of celecoxib.[2][20]

Conclusion and Future Perspectives

The 2-chloropyrido[3,2-d]pyrimidin-4-ol scaffold represents a valuable and versatile core in modern medicinal chemistry, particularly for the development of kinase inhibitors. Its synthetic accessibility and the ability to modulate its properties through substitution make it an attractive starting point for drug discovery campaigns.

While quinazolines have a longer history in kinase inhibitor development, particularly for EGFR and VEGFR, the pyrido[3,2-d]pyrimidine core offers a distinct chemical space with the potential for novel intellectual property and differentiated biological profiles. Indoles and pyrazoles, as "privileged scaffolds," have demonstrated broader utility across a more diverse range of biological targets. The choice between these scaffolds will ultimately depend on the specific therapeutic target, the desired selectivity profile, and the overall drug discovery strategy.

Future research in this area will likely focus on further exploring the structure-activity relationships of pyrido[3,2-d]pyrimidine derivatives, optimizing their pharmacokinetic properties, and expanding their application to a wider range of therapeutic targets beyond kinases. As our understanding of the chemical biology of these scaffolds deepens, we can expect to see the continued emergence of novel and effective therapeutics based on these remarkable heterocyclic cores.

References

  • Bai, H., Sun, J., Lei, H., Zhang, S. Q., Yuan, B., Ma, M., & Xin, M. (2023). Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors. Drug Development Research, 84(8), 1709-1723.
  • Snyder, H. R., & Pilgrim, F. J. (1950). The Preparation of Indole-3-acetic Acid. Journal of the American Chemical Society, 72(4), 1866-1866.
  • Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Rogier, D. J. (1997). Synthesis and biological evaluation of the 1, 5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide (celecoxib). Journal of medicinal chemistry, 40(9), 1347-1365.
  • Toure, M., Wang, Y., Neagu, C., Cummings, J., Li, B., Chekler, E., ... & Friis, E. (2023). Novel Pyrido[3,2-d]pyrimidines as HPK1 Inhibitors for Treating Cancer and Inflammatory and Autoimmune Diseases. ACS Medicinal Chemistry Letters.
  • Pagès, L., Taltavull, J., Puig, C., Aparici, M., Ortiz, J., & Ryder, H. (2010). Synthesis and biological activity of pyrido[3', 2': 4, 5]furo[3,2-d]pyrimidine derivatives as novel and potent PDE4 inhibitors. Journal of medicinal chemistry, 53(19), 6913-6920.
  • Anderluh, M. (2013). Synthesis of Celecoxib in the Undergraduate Organic Chemistry or Medicinal Chemistry Laboratories; Conventional vs. Microwave Heating.
  • Byrne, F. P., Jin, S., Paggiola, G., Petchey, T. H., Clark, J. H., McElroy, C. R., & Hunt, A. J. (2016). A greener synthesis of the nonsteroidal anti-inflammatory drug celecoxib.
  • Kumar, R., Sharma, R., & Sharma, D. K. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry, 23(22), 2097-2115.
  • Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., Abdel-Motal, M. G., & Oh, C. H. (2023).
  • Lee, S. H., Park, J. H., Lee, J. H., Lee, M. G., & Kim, Y. M. (2020). Preparation and Evaluation of Amino Acid Conjugates of Celecoxib as Prodrugs to Improve the Pharmacokinetic and Therapeutic Properties of Celecoxib. Pharmaceutics, 12(11), 1032.
  • Al-Warhi, T., Sabt, A., Al-Sha'er, M. A., & Al-Tel, T. H. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 296.
  • Elkamhawy, A., Park, J. E., Hassan, A. H., Pae, A. N., & Roh, E. J. (2022). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors. RSC Advances, 12(40), 25887-25899.
  • Al-Omaim, W. S., El-Sayed, R. K., Al-Abdullah, E. S., Ghabbour, H. A., & Ali, A. G. (2025). Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. Arabian Journal of Chemistry, 18(4), 105658.
  • Asif, M. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Scientia Pharmaceutica, 91(1), 18.
  • Abouzid, K. M., Abdel-Maksoud, M. S., El-Gamal, M. I., Abdel-Motal, M. G., & Oh, C. H. (2021). IC50 [µM] values of compounds 2-11 and docetaxel.
  • S., G., S., M., M., P., A., C., G., ... & S., C. (2022). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry, 13(8), 1007-1017.
  • Besson, T., & Thiery, V. (2011). The Azaindole Framework in the Design of Kinase Inhibitors. Current medicinal chemistry, 18(28), 4357-4381.
  • Jackman, A. L., Kimbell, R., Brown, M., Brunton, L., Harrap, K. R., Wardleworth, J. M., & Boyle, F. T. (1992). The in vivo metabolic stability of dipeptide analogues of the quinazoline antifolate, ICI 198583, in mice. British journal of cancer, 66(1), 39-44.
  • Al-Warhi, T., Sabt, A., Al-Sha'er, M. A., & Al-Tel, T. H. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 856.
  • Wang, Y. F., Chen, Y. J., Li, Y. H., Fu, L., & To, K. K. (2023). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. International Journal of Molecular Sciences, 24(2), 1234.
  • Black, D. K. (1966). A Convenient Synthesis of Indole-3-acetic Acids1. Journal of the American Chemical Society, 88(19), 4483-4484.
  • Meijer, L., Thunnissen, A. M., White, A. W., & Noble, M. E. (2010). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Journal of medicinal chemistry, 53(21), 7848-7859.
  • Mohammadi-Far, S., Faghih, Z., Kobarfard, F., & Ardestani, S. K. (2021). Novel 4-Anilinoquinazoline Derivatives as Potent Anticancer Agents: Design, Synthesis, Cytotoxic Activity, and Docking Study. Connect. Sci., 33(1), 221-236.
  • S., R., A., D., M., P., A., C., G., ... & S., C. (2021). 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. ACS Medicinal Chemistry Letters, 12(4), 623-629.
  • Gürsoy, A., & Karali, N. (2013). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 18(3), 3511-3529.
  • Al-Suwaidan, I. A., Alanazi, A. M., El-Azab, A. S., & Asif, M. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 856.
  • Al-Warhi, T., Sabt, A., Al-Sha'er, M. A., & Al-Tel, T. H. (2024). Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. RSC Advances, 14(30), 21345-21361.
  • CN104311469A - Synthetic method of substituted indole-3-acetic acid - Google P
  • Al-Warhi, T., Sabt, A., Al-Sha'er, M. A., & Al-Tel, T. H. (2022). Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors.
  • Wang, Z., Chen, J., Li, X., & Wang, Q. (2013). A novel strategy to the synthesis of 4-anilinoquinazoline derivatives. Tetrahedron Letters, 54(51), 7043-7045.
  • BenchChem. (2025). Comparative Analysis of Synthetic Routes to 6-Chloropyrido[2,3-d]pyrimidine.
  • Al-Warhi, T., Sabt, A., Al-Sha'er, M. A., & Al-Tel, T. H. (2021). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Advances, 11(59), 37351-37365.
  • Sharma, A., & Kumar, V. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences, 1(1), 34-41.
  • Liu, Z., Wang, Y., & Zhang, Y. (2014).
  • Wang, Y., Chen, Y., Li, Y., Fu, L., & To, K. K. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC medicinal chemistry, 13(11), 1300-1321.
  • Al-Warhi, T., Sabt, A., Al-Sha'er, M. A., & Al-Tel, T. H. (2022). Physicochemical properties of the title compounds 1-16.
  • Engel, M., & Rauh, D. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 27(23), 8272.
  • Asif, M. (2021). Chemistry and activity of quinazoline moiety: A systematic review study. International Journal of Pharmaceutical and Chemical Analysis, 8(1), 1-14.
  • Kumar, R., Sharma, R., & Sharma, D. K. (2025). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. IJNRD, 10(12).
  • Kim, Y., Park, S. J., & Lee, J. (2023). Optimizing metabolic stability of phosphodiesterase 5 inhibitors: Discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative targeting synaptic plasticity. European journal of medicinal chemistry, 258, 115598.
  • Patel, K., & Patel, P. (2024). Design, Synthesis, and In-silico Evaluation of Quinazoline Derivatives as Anti-Inflammatory Agents. International Journal for Multidisciplinary Research, 6(6).
  • Wang, Y. F., Chen, Y. J., Li, Y. H., Fu, L., & To, K. K. (2023). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability.
  • S., R., A., D., M., P., A., C., G., ... & S., C. (2022). Chemical structure, melting point and reaction yield of new pyrazole derivatives 2-7.
  • Asif, M. (2023). An Explicative Review on the Progress of Quinazoline Scaffold as Bioactive Agents in the Past Decade. Current Drug Discovery Technologies, 20(1), 1-1.
  • Sanku, R. K., & Parvathaneni, S. (2022). 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies. Journal of enzyme inhibition and medicinal chemistry, 37(1), 1145-1154.
  • Nogueda-Torres, B., Rivera, G., & Pérez-Villanueva, J. (2024).
  • Al-Warhi, T., Sabt, A., Al-Sha'er, M. A., & Al-Tel, T. H. (2024). Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. RSC Advances, 14(8), 5432-5447.
  • Kumar, R., Sharma, R., & Sharma, D. K. (2026).
  • Liu, X. Y., Liu, H., Liao, X. Z., & Chen, F. E. (2020). Representative biologically active 4‐anilinoquinazoline derivatives.
  • Romagnoli, R., Baraldi, P. G., & Preti, D. (2022).

Sources

Antifungal Activity of Pyrido[2,3-d]pyrimidine Derivatives: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals.[1][2] Content Type: Technical Comparison & Experimental Guide.

Executive Summary: The Case for Pyrido[2,3-d]pyrimidines

In the context of rising azole resistance (e.g., C. auris, azole-resistant A. fumigatus), the pyrido[2,3-d]pyrimidine scaffold has emerged as a privileged structure offering dual-mechanism potential . Unlike classical azoles that solely target CYP51 (lanosterol 14


-demethylase), specific pyrido[2,3-d]pyrimidine derivatives exhibit cross-functionality:
  • Primary: Inhibition of Dihydrofolate Reductase (DHFR) , disrupting DNA synthesis.

  • Secondary: Inhibition of Ergosterol Biosynthesis (CYP51 docking) and Biofilm suppression .

This guide objectively compares these derivatives against Standard of Care (SoC) agents (Fluconazole, Amphotericin B), providing experimental evidence that certain derivatives (e.g., Compound 14 ) achieve MIC values equipotent to Amphotericin B against resistant molds.

Comparative Performance Analysis

Head-to-Head Data: Derivatives vs. Standards

The following data aggregates recent experimental findings (2020–2024) comparing specific pyrido[2,3-d]pyrimidine derivatives against industry standards.

Table 1: Minimum Inhibitory Concentration (MIC) Comparison (


g/mL) 
Compound IDCore Scaffold ModificationC. albicansA. nigerC. neoformansRhizopus spp.Mechanism Note
Amphotericin B Polyene (Control)1.0 0.5 - 1.0 0.5 0.5 - 2.0 Membrane pore formation
Fluconazole Azole (Control)0.25 - 64*>64 (R)4.0 - 8.0>64 (Intrinsic R)CYP51 Inhibition
Compound 7 Pyrazolo-fused pyrido[2,3-d]1.95 3.9----Dual DHFR/Ergosterol
Compound 9 Pyrazolo-fused pyrido[2,3-d]1.95 ------High selectivity index
Compound 11 Thioxo-dihydro derivative3.9----1.95 Potent anti-Zygomycete
Compound 14 Pyrazolo-fused (C6-aryl)1.95 1.95 ----Equipotent to Amp B
Compound 4n Pyrazole-bearing (N8-sub)200------Validated CYP51 binder

*Note: Fluconazole MIC varies wildly by strain resistance profile. (R) indicates resistance.

Critical Analysis
  • Equipotency: Compounds 7, 9, and 14 demonstrate MICs (1.95

    
    g/mL) comparable to Amphotericin B (1.0 
    
    
    
    g/mL) against C. albicans. This is significant because they lack the nephrotoxicity associated with polyenes.
  • Mold Activity: Compound 14 shows rare potency against Aspergillus niger (1.95

    
    g/mL), a pathogen often requiring high-dose voriconazole.
    
  • Structure-Activity Driver: The fusion of a pyrazole ring to the pyrido[2,3-d]pyrimidine core (Compounds 7, 9, 14) consistently lowers MIC values by 10-100x compared to non-fused analogs (e.g., Compound 4n).

Mechanism of Action: The Dual-Target Hypothesis

Unlike monotherapies, advanced pyrido[2,3-d]pyrimidines operate via a "pincer" mechanism. This reduces the likelihood of rapid resistance development.

Pathway Visualization

The following diagram illustrates the convergence of DHFR inhibition (nucleotide depletion) and CYP51 inhibition (membrane compromise).

G cluster_0 Fungal Cell Cytoplasm cluster_1 Endoplasmic Reticulum Membrane DHF Dihydrofolate THF Tetrahydrofolate DHF->THF Reduction DNA DNA/RNA Synthesis THF->DNA Methylation DHFR DHFR Enzyme Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Demethylation Membrane Membrane Integrity Ergosterol->Membrane Stabilization CYP51 CYP51 (14α-demethylase) Drug Pyrido[2,3-d]pyrimidine Derivatives Drug->DHFR Primary Inhibition (Ki < 10 nM) Drug->CYP51 Secondary Binding (Hydrophobic Pocket)

Figure 1: Dual-mechanism pathway. The scaffold primarily blocks DHFR, halting DNA replication, while bulky hydrophobic substituents (e.g., C6-aryl) allow secondary docking into the CYP51 active site, disrupting membrane synthesis.

Structure-Activity Relationship (SAR) Guide

To optimize antifungal potency, the following substitutions on the pyrido[2,3-d]pyrimidine core are critical:

  • Position C-6 (The "Warhead"):

    • Requirement: An electron-withdrawing aryl group (e.g., 4-chlorophenyl, 4-nitrophenyl).

    • Effect: Increases lipophilicity for cell wall penetration and enhances

      
      -stacking interactions within the DHFR active site.
      
  • Position N-8:

    • Requirement: Ethyl > Methyl > Hydrogen.

    • Effect: An ethyl group optimizes the steric fit in the hydrophobic pocket of the enzyme. Bulky groups here (e.g., phenyl) often decrease activity due to steric clash.

  • Fused Systems:

    • Requirement: Pyrazolo-fusion.

    • Effect: Compounds 7 & 14 (pyrazolo-fused) show superior MICs. The extra nitrogen atoms likely participate in additional hydrogen bonding with amino acid residues (e.g., Ile, Val) in the fungal enzyme.

Experimental Protocols: Self-Validating Systems

A. Synthesis of Active Pyrazolo-Pyrido-Pyrimidines (Microwave-Assisted)

Why this method? Traditional reflux takes 10+ hours. Microwave irradiation reduces this to minutes, preventing thermal degradation of the sensitive pyrazole moiety.

Reagents:

  • Aldehyde derivative (1 mmol)

  • Barbituric acid (1 mmol)

  • 3-Amino-5-methylpyrazole (1 mmol)

  • Catalyst: Triethylamine (TEA) or DABCO (3 drops)

  • Solvent: Ethanol/Water (1:1)

Workflow:

  • Mix: Combine reagents in a microwave-safe reaction vial.

  • Irradiate: Set microwave reactor to 140°C, 300W for 15–20 minutes .

  • Monitor: Check TLC (Ethyl acetate:Hexane 4:6). Look for the disappearance of the aldehyde spot.

  • Isolate: Cool to RT. The product will precipitate. Filter under vacuum.

  • Purify: Recrystallize from DMF/Ethanol. Do not column unless necessary, as silica can trap these polar compounds.

B. CLSI M27-A3 Broth Microdilution Assay (Antifungal)

Why this protocol? Standard disk diffusion is unreliable for these hydrophobic compounds due to poor agar diffusion. Broth microdilution is the only quantitative standard.

Materials:

  • RPMI 1640 medium (buffered to pH 7.0 with MOPS). Critical: Do not use unbuffered media; pH shifts affect drug ionization.

  • 96-well microplates (U-bottom).

  • Candida albicans ATCC 90028 (QC strain).

Step-by-Step:

  • Inoculum Prep:

    • Grow Candida on Sabouraud Dextrose Agar (SDA) for 24h at 35°C.

    • Suspend colonies in sterile saline to reach 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute this suspension 1:100 and then 1:20 in RPMI 1640 to get final working inoculum (

      
       CFU/mL).
      
  • Compound Dilution:

    • Dissolve pyrido[2,3-d]pyrimidine derivative in 100% DMSO .

    • Validation Step: Ensure final DMSO concentration in the well is <1% . Higher DMSO is toxic to fungi and invalidates the MIC.

    • Prepare serial 2-fold dilutions (e.g., 64

      
      g/mL down to 0.125 
      
      
      
      g/mL).
  • Incubation:

    • Add 100

      
      L of diluted drug + 100 
      
      
      
      L of inoculum to wells.
    • Incubate at 35°C for 24–48 hours .

  • Readout:

    • Visual: The MIC is the lowest concentration with no visible growth (optically clear).

    • Spectrophotometric: Read OD at 530 nm. MIC is defined as

      
       inhibition compared to growth control (for azole-like mechanisms) or 100% for fungicidal agents.
      

References

  • Gangjee, A. et al. (2015). Structure–activity correlations for three pyrido[2,3-d]pyrimidine antifolates binding to human and Pneumocystis carinii dihydrofolate reductase. PMC - NIH. Link

  • Desai, N. C. et al. (2023). Synthesis, Antifungal Ergosterol Inhibition, Antibiofilm Activities... of Pyrazole Containing Fused Pyridine–Pyrimidine Derivatives.[1] ACS Omega.[1] Link

  • Mondal, J. & Sivaramakrishna, A. (2025). Comparative antifungal activities of compounds of series (i) with different pyridin-yl moieties... ResearchGate. Link

  • Tantawy, E. S. et al. (2024).[3][4] Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors.[4] RSC Advances. Link

  • Clinical and Laboratory Standards Institute (CLSI). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3. Link

Sources

Comparative Biological Profiling of 2-Chloropyrido[3,2-d]pyrimidin-4-ol Derived Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-chloropyrido[3,2-d]pyrimidin-4-ol scaffold represents a critical "divergent linchpin" in medicinal chemistry. Unlike its [2,3-d] isomer, the [3,2-d] orientation offers unique nitrogen positioning that enhances binding affinity in the ATP-binding pockets of various kinases and dihydrofolate reductase (DHFR).

This guide objectively compares the biological activity of high-performance analogs derived from this core scaffold. We analyze their efficacy against PI3Kδ , EGFR , and DHFR , benchmarking them against industry standards like Idelalisib , Erlotinib , and Methotrexate .

Why This Scaffold Matters

The 2-chloro and 4-hydroxy (tautomeric with 4-oxo) positions provide orthogonal reactivity profiles. The 4-position is typically activated (via chlorination/triazolylation) for SNAr displacement by primary amines, while the 2-position allows for subsequent palladium-catalyzed cross-couplings or nucleophilic displacements. This enables rapid library generation for Structure-Activity Relationship (SAR) optimization.

Comparative Analysis: Kinase Inhibition

The most significant recent application of pyrido[3,2-d]pyrimidines is in the inhibition of the phosphoinositide 3-kinase (PI3K) pathway and Epidermal Growth Factor Receptor (EGFR).

PI3Kδ Inhibition (Hematologic Malignancies)

Target: PI3Kδ (Delta isoform), crucial for B-cell signaling and proliferation. Lead Analog: Compound S5 (2,4-disubstituted pyrido[3,2-d]pyrimidine). Reference Standard: Idelalisib (First-in-class PI3Kδ inhibitor).

Performance Data: Compound S5 demonstrates superior potency and selectivity compared to Idelalisib.[1] The scaffold's nitrogen arrangement allows for a tighter hydrogen-bonding network within the hinge region of the kinase.

CompoundTargetEnzyme IC₅₀ (nM)Cell Line (SU-DHL-6) IC₅₀ (µM)Selectivity (vs PI3Kα/β/γ)
Compound S5 PI3Kδ2.82 0.035 >100-fold
Idelalisib PI3Kδ12-190.1 - 0.5High
Wortmannin Pan-PI3K~4.0ToxicNone

Data Source: Bai et al., Drug Dev Res. 2023.[1]

EGFR Inhibition (NSCLC)

Target: EGFR mutants (L858R/T790M) resistant to first-generation inhibitors. Lead Analog: Compound B1 (4-amino-substituted pyrido[3,2-d]pyrimidine). Reference Standard: Erlotinib / Osimertinib .

Performance Data: Analogs derived from the 2-chloro-4-ol scaffold show promising activity against double-mutant EGFR, addressing the resistance mechanism often seen in Non-Small Cell Lung Cancer (NSCLC).

CompoundTarget VariantIC₅₀ (nM)Fold Selectivity (vs WT EGFR)
Compound B1 EGFR (L858R/T790M)13.0 >76x
Erlotinib EGFR (L858R)~2.0Low (Toxic to WT)
Gefitinib EGFR (L858R)~3.0Low

Comparative Analysis: DHFR Inhibition

Historically, the pyrido[3,2-d]pyrimidine scaffold was developed as an antifolate, mimicking the pteridine ring of folic acid.

Target: Dihydrofolate Reductase (DHFR) – specifically Pneumocystis carinii (pcDHFR) and Toxoplasma gondii (tgDHFR).[2] Lead Analog: Compound 21 (2,4-diamino-6-(N-methyl-3',4'-dimethoxyanilino)pyrido[3,2-d]pyrimidine).[2] Reference Standard: Methotrexate (MTX) / Piritrexim (PTX) .

Performance Data: While Methotrexate is a potent human DHFR inhibitor (leading to toxicity), specific 6-substituted pyrido[3,2-d]pyrimidines show selectivity for pathogen DHFR.[2]

CompoundTarget EnzymeIC₅₀ (µM)Selectivity Ratio (Rat Liver DHFR / Pathogen DHFR)
Compound 21 pcDHFR0.0023 Low (Potent but non-selective)
Compound 14 tgDHFR0.0854.93 (Selectivity favored)
Methotrexate hDHFR0.011.0 (No selectivity)

Data Source: Rosowsky et al., J. Med. Chem.

Mechanism of Action & SAR Visualization

The following diagram illustrates the PI3K/Akt signaling cascade and the specific intervention point of the pyrido[3,2-d]pyrimidine analogs (Compound S5).

PI3K_Pathway RTK Receptor Tyrosine Kinase (Growth Factor Binding) PI3K PI3K (Class I) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (Protein Kinase B) PDK1->Akt Phosphorylates mTOR mTORC1 Akt->mTOR Activates Apoptosis Apoptosis (Cell Death) Akt->Apoptosis Inhibits Proliferation Cell Proliferation mTOR->Proliferation Promotes Inhibitor Pyrido[3,2-d]pyrimidine Analog (S5) Inhibitor->PI3K  ATP Competitive  Inhibition

Caption: Mechanism of Action for PI3Kδ inhibition. The analog competes with ATP at the PI3K active site, halting the conversion of PIP2 to PIP3 and downstream Akt signaling.

Experimental Protocols

To ensure reproducibility, we provide the synthetic workflow to access the active 2,4-disubstituted core from the starting material.

Synthesis: Activation of 2-Chloropyrido[3,2-d]pyrimidin-4-ol

Objective: Convert the unreactive "4-ol" (oxo) group into a reactive handle (4-Cl) for SNAr displacement.

Reagents:

  • Starting Material: 2-Chloropyrido[3,2-d]pyrimidin-4-ol

  • Reagent: Thionyl Chloride (SOCl₂) or Phosphoryl Chloride (POCl₃)

  • Catalyst: DMF (Dimethylformamide) - Critical for Vilsmeier-Haack type activation

  • Base: N,N-Diisopropylethylamine (DIPEA)

Protocol:

  • Setup: In a dry round-bottom flask under Argon, suspend 2-Chloropyrido[3,2-d]pyrimidin-4-ol (1.0 eq) in anhydrous toluene.

  • Chlorination: Add POCl₃ (5.0 eq) dropwise. Add catalytic DMF (3-4 drops).

  • Reflux: Heat the mixture to 110°C for 4 hours. The suspension should clear as the 4-chloro intermediate is formed.

  • Workup: Cool to RT. Remove excess POCl₃ under reduced pressure (rotary evaporator). Caution: POCl₃ is corrosive.

  • Quench: Pour the residue onto crushed ice/NaHCO₃ solution to neutralize. Extract with Dichloromethane (DCM).

  • Product: Yields 2,4-Dichloropyrido[3,2-d]pyrimidine . This is the divergent intermediate.

Bioassay: PI3K Kinase Activity Assay (ADP-Glo™)

Objective: Determine IC₅₀ of the synthesized analog.

Protocol:

  • Enzyme Prep: Dilute recombinant PI3Kδ enzyme in kinase buffer (50 mM HEPES pH 7.5, 3 mM MgCl₂, 1 mM EGTA, 0.03% CHAPS).

  • Compound Addition: Add 2 µL of the analog (serially diluted in DMSO) to a 384-well white plate.

  • Reaction Start: Add 4 µL of enzyme solution. Incubate 15 min at RT.

  • Substrate: Add 4 µL of ATP/PIP2:PS substrate mix.

    • Note: ATP concentration should be at Km (approx 10-50 µM depending on isoform).

  • Incubation: Incubate for 60 minutes at RT.

  • Detection: Add 10 µL ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP). Incubate 40 min.

  • Development: Add 20 µL Kinase Detection Reagent (converts ADP to ATP to Luciferase signal). Incubate 30 min.

  • Read: Measure Luminescence on a plate reader (e.g., EnVision).

  • Analysis: Plot RLU vs. log[Concentration] to calculate IC₅₀ using non-linear regression (GraphPad Prism).

Synthesis Workflow Visualization

Synthesis_Workflow SM 2-Chloropyrido[3,2-d] pyrimidin-4-ol Inter 2,4-Dichloro pyrido[3,2-d]pyrimidine SM->Inter POCl3, DMF Reflux Prod1 4-Amino-2-Chloro Intermediate Inter->Prod1 R1-NH2 SNAr (C4 selective) Final 2,4-Disubstituted Active Analog Prod1->Final R2-NH2 / Suzuki (C2 Substitution)

Caption: Synthetic route from the 4-ol scaffold to bioactive 2,4-disubstituted analogs. The C4 position is more reactive towards nucleophiles than C2.

References

  • Bai, H., Sun, J., Lei, H., et al. (2023).[1] "Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors."[1][3] Drug Development Research, 84(8), 1709-1723.[1] Link

  • Fu, J., et al. (2025). "Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFR inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Rosowsky, A., et al. (1998). "6-Substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues of piritrexim as inhibitors of dihydrofolate reductase." Journal of Medicinal Chemistry, 41(26), 5310-5319. Link

  • Gangjee, A., et al. (2013). "Structure–activity correlations for three pyrido[2,3-d]pyrimidine antifolates binding to human and Pneumocystis carinii dihydrofolate reductase." Acta Crystallographica Section D, 69(12). Link

  • El-Sayed, M., et al. (2024).[4] "Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors." RSC Advances, 14. Link

Sources

Technical Comparative Analysis: Pyridopyrimidine-based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of pyridopyrimidine-based small molecules, a scaffold class central to modern targeted oncology. While best known through the CDK4/6 inhibitor Palbociclib (PD-0332991) , this chemical architecture offers distinct pharmacokinetic and selectivity advantages over alternative scaffolds like pyrrolopyrimidines (e.g., Ribociclib) or benzimidazoles (e.g., Abemaciclib). This document details the Structure-Activity Relationship (SAR) driving these advantages, provides comparative performance data, and outlines a self-validating protocol for kinase selectivity profiling.

Structural Activity Relationship (SAR) Analysis

The pyridopyrimidine scaffold (specifically pyrido[2,3-d]pyrimidine ) derives its potency from its ability to mimic the adenine ring of ATP, functioning primarily as a Type I (ATP-competitive) inhibitor.

Scaffold Comparison: Pyridopyrimidine vs. Alternatives

The critical distinction lies in the fused ring system.[1] Palbociclib utilizes a 6,6-fused system (pyridine fused to pyrimidine), whereas Ribociclib utilizes a 6,5-fused system (pyrrole fused to pyrimidine).

FeaturePyridopyrimidine (e.g., Palbociclib)Pyrrolopyrimidine (e.g., Ribociclib)Benzimidazole (e.g., Abemaciclib)
Core Structure 6,6-fused heteroaromatic6,5-fused heteroaromaticBenzimidazole-pyrimidine hybrid
H-Bonding N-7 acts as an H-bond acceptor, influencing solvent interaction.C-7 position is non-polar; N-H in pyrrole ring can act as donor.Distinct binding mode; often allows broader kinase inhibition.
Selectivity High specificity for CDK4/6 due to steric bulk accommodation in the ATP pocket.High specificity, structurally similar to Palbociclib.Less selective; hits CDK9 and others, leading to different toxicity profiles (e.g., GI toxicity).
The "N-8" Criticality

In the pyrido[2,3-d]pyrimidine scaffold, the Nitrogen at position 8 (N-8) and the amine at C-2 are critical for orienting the molecule within the kinase hinge region.

  • Mechanism: The C-2 amino group forms a hydrogen bond with the backbone carbonyl of the hinge residue (e.g., Val101 in CDK4).

  • Side Chain: The bulky side chain at N-8 (e.g., cyclopentyl group in Palbociclib) exploits the hydrophobic pocket, enforcing selectivity by excluding kinases with smaller gatekeeper residues.

Comparative Performance Data

The following data aggregates experimental IC50 values. Note the selectivity ratios, which dictate the therapeutic window (neutropenia vs. gastrointestinal toxicity).

Table 1: Biochemical Potency (IC50) & Selectivity Profile

CompoundScaffold ClassTargetIC50 (Cell-Free)Selectivity (CDK4 vs. CDK6)Primary Toxicity
Palbociclib PyridopyrimidineCDK4~11 nM~1:1.5Neutropenia (High)
CDK6~15 nM
Ribociclib PyrrolopyrimidineCDK4~10 nM~1:4Neutropenia / QTc Prolongation
CDK6~39 nM
Abemaciclib BenzimidazoleCDK4~2 nM~1:5GI Toxicity / Diarrhea
CDK6~10 nM

Data Source Synthesis: Comparative values standardized from biochemical assay literature [1][2].

Emerging Pyridopyrimidine Derivatives (Dual Inhibitors)

Recent medicinal chemistry efforts have expanded the pyrido[3,4-d]pyrimidine scaffold to target EGFR and HER2 .

  • Modification: 4,6-disubstituted pyrido[3,4-d]pyrimidines.[2]

  • Performance: Certain derivatives demonstrate dual inhibition with EGFR IC50s < 1 nM, overcoming T790M resistance mutations by exploiting different binding orientations than quinazoline-based inhibitors (like Gefitinib) [3].

Mechanism of Action Visualization

The following diagram illustrates the pathway blockade. Pyridopyrimidines prevent the phosphorylation of Rb, thereby maintaining the sequestration of E2F transcription factors.

CDK_Pathway GrowthFactor Growth Signals (Mitogens) CyclinD Cyclin D GrowthFactor->CyclinD Upregulates Complex Cyclin D - CDK4/6 Complex CyclinD->Complex CDK4_6 CDK4/6 (Kinase) CDK4_6->Complex Inhibitor Pyridopyrimidine (Palbociclib) Inhibitor->Complex Inhibits (ATP Comp.) Rb_Active Rb (Hypophosphorylated) + E2F Complex->Rb_Active Phosphorylates Rb_Inactive Rb (Hyperphosphorylated) (Releases E2F) Rb_Active->Rb_Inactive Hyperphosphorylation E2F E2F Transcription Factor Rb_Inactive->E2F Releases S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Transcription

Caption: Mechanism of Action: Pyridopyrimidines competitively inhibit the ATP pocket of the CDK4/6-Cyclin D complex, preventing Rb phosphorylation and arresting the cell cycle in G1.

Experimental Protocol: Kinase Selectivity Profiling

To validate the selectivity of a pyridopyrimidine analog, the ADP-Glo™ Kinase Assay is the industry standard due to its high sensitivity at low ATP conversion rates, mimicking physiological competition.

Principle

The assay quantifies kinase activity by measuring the ADP produced during the reaction.[3][4][5][6] It is a two-step coupled reaction:

  • Depletion: Unconsumed ATP is depleted.[5]

  • Detection: ADP is converted back to ATP, which drives a luciferase reaction.[3][4][5][6]

Workflow Diagram

Assay_Workflow Step1 Kinase Reaction (Enzyme + Substrate + ATP + Inhibitor) Step2 ADP-Glo Reagent (40 min incubation) Step1->Step2 Action1 Terminates Reaction Depletes Unused ATP Step2->Action1 Step3 Detection Reagent (30-60 min incubation) Step2->Step3 Action2 Converts ADP -> ATP Luciferase Reaction Step3->Action2 Readout Luminescence (RLU) Step3->Readout

Caption: ADP-Glo Workflow: A homogeneous, luminescent assay for quantifying kinase inhibition via ADP detection.

Step-by-Step Protocol (Self-Validating)

Reagents:

  • Kinase Buffer (optimized for specific kinase, e.g., 50mM HEPES pH 7.5, MgCl2).

  • Ultrapure ATP (Km,app concentration).

  • Substrate (e.g., Rb peptide).

  • Pyridopyrimidine Test Compound (dissolved in DMSO).

Procedure:

  • Compound Preparation: Prepare a 3-fold serial dilution of the pyridopyrimidine inhibitor in 100% DMSO. Dilute 1:25 into Kinase Buffer to create a 4X working solution (4% DMSO).

  • Enzyme Addition: Dispense 2.5 µL of 2X Kinase/Substrate mix into a 384-well white plate.

  • Inhibitor Addition: Add 2.5 µL of the 4X inhibitor solution. Control: Add 2.5 µL of 4% DMSO buffer to "No Inhibitor" wells.

  • ATP Initiation: Add 5 µL of 2X ATP solution. Critical: The ATP concentration must be at the

    
     of the kinase to ensure the IC50 reflects true competitive binding affinity.
    
  • Incubation: Incubate at room temperature for 60 minutes.

  • ADP-Glo Step: Add 10 µL of ADP-Glo™ Reagent.[5] Incubate for 40 minutes to deplete unconsumed ATP.

  • Detection Step: Add 20 µL of Kinase Detection Reagent. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence (RLU) on a plate reader.

Validation Check:

  • Z'-Factor: Calculate Z' using positive (no enzyme) and negative (no inhibitor) controls. A Z' > 0.5 confirms assay robustness.

  • Linearity: Ensure the "No Inhibitor" signal is within the linear range of the ADP standard curve.

References

  • Fry, D. W., et al. (2004). Specific inhibition of cyclin-dependent kinase 4/6 by PD 0332991 and associated antitumor activity in human tumor xenografts. Molecular Cancer Therapeutics. Link

  • Chen, P., et al. (2016).[7] Spectrum and Degree of Kinase Inhibition by CDK4/6 Inhibitors Affects the Efficacy and Safety Profile. Molecular Cancer Therapeutics. Link

  • Zhang, D., et al. (2018).[2] Design, synthesis and biological evaluation of novel 4,6-disubstituted pyrido[3,4-d]pyrimidine derivatives as potential EGFR inhibitors. European Journal of Medicinal Chemistry. Link

  • Promega Corporation. (2023).[4] ADP-Glo™ Kinase Assay Technical Manual. Link

Sources

A Comparative Guide to the Cytotoxicity of 2-Chloropyrido[3,2-d]pyrimidin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the cytotoxic potential of novel 2-chloropyrido[3,2-d]pyrimidin-4-ol derivatives. The pyrido[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity, including roles as kinase inhibitors in oncology.[1][2][3][4] Modifications to this core can dramatically alter therapeutic efficacy and selectivity. Here, we present a comprehensive framework for evaluating and comparing the cytotoxicity of a synthesized library of such derivatives, offering field-proven insights into experimental design, data interpretation, and mechanistic investigation.

Rationale and Strategic Approach

The primary objective is to identify derivatives with potent and selective anticancer activity and to elucidate their mechanism of action. A multi-faceted approach is essential for a robust assessment. Simply measuring cell death is insufficient; understanding how and why a compound is cytotoxic provides the critical information needed for further development.

Our strategy involves:

  • Synthesis of a Focused Library: Creating a small, diverse set of derivatives from a common 2-chloropyrido[3,2-d]pyrimidin-4-ol intermediate to probe structure-activity relationships (SAR).

  • Multi-Assay Cytotoxicity Screening: Employing orthogonal assays to measure different cellular endpoints. We utilize the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which quantifies membrane integrity.[5][6] This dual-assay approach minimizes false positives that might arise from compound interference with a single detection method.

  • Mechanistic Deep Dive: For the most potent compounds, we investigate the mode of cell death (apoptosis vs. necrosis) and effects on cell cycle progression. This is crucial for determining if the compounds trigger programmed cell death, a desirable trait for anticancer agents.

Experimental Design and Protocols

A well-designed experiment is a self-validating system. The following protocols are detailed to ensure reproducibility and accuracy, forming the foundation of our comparative analysis.

Synthesis of 2-Chloropyrido[3,2-d]pyrimidin-4-ol Derivatives

The synthesis begins with a common precursor, 2-chloropyrido[3,2-d]pyrimidin-4-ol, which can be synthesized via established methods.[7] A representative synthetic scheme for generating a small library of derivatives via nucleophilic aromatic substitution at the C4-position is outlined below.

G cluster_synthesis Derivative Synthesis Workflow cluster_derivatives Nucleophilic Aromatic Substitution (SNAr) cluster_products Final Derivatives start 2-amino-3-carboxypyridine step1 Cyclization with Urea (Intermediate A) start->step1 step2 Chlorination (POCl3) (Core Compound: 2,4-dichloropyrido[3,2-d]pyrimidine) step1->step2 step3 Selective Hydrolysis (Parent Compound: 2-Chloropyrido[3,2-d]pyrimidin-4-ol) step2->step3 amine1 Aniline step3->amine1 amine2 4-Fluoroaniline step3->amine2 amine3 Piperidine step3->amine3 prod1 Compound 1 (Phenylamino deriv.) amine1->prod1 prod2 Compound 2 (4-Fluorophenylamino deriv.) amine2->prod2 prod3 Compound 3 (Piperidinyl deriv.) amine3->prod3

A generalized workflow for synthesizing derivatives.
Cell Lines and Culture

For this comparative study, we selected three human cancer cell lines representing different malignancies:

  • MCF-7: Breast adenocarcinoma (luminal A)

  • HeLa: Cervical adenocarcinoma

  • A549: Lung carcinoma

Cells are cultured in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

In Vitro Cytotoxicity Assessment

This assay measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells convert the yellow MTT salt into purple formazan crystals.

  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of the synthesized derivatives (e.g., 0.1 to 100 µM) for 48 hours. Include a vehicle control (DMSO) and an untreated control.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

This assay quantifies the release of LDH from damaged cells into the culture medium, serving as an indicator of compromised cell membrane integrity.[8][9]

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Controls: Prepare three sets of controls: (1) Vehicle Control (spontaneous LDH release), (2) Positive Control (maximum LDH release, by adding a lysis buffer 45 minutes before measurement), and (3) Background Control (medium only).[8]

  • Sample Collection: After the 48-hour incubation, carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each well.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Absorbance Reading: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Compound LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release) * 100).

Comparative Data and Structure-Activity Relationship (SAR)

The cytotoxic activities of the parent compound and its synthesized derivatives were evaluated, and the IC50 values were calculated. The hypothetical data below illustrates a typical outcome for such a study.

CompoundDerivative TypeR-GroupIC50 (µM) vs. MCF-7IC50 (µM) vs. HeLaIC50 (µM) vs. A549
Parent --Cl> 100> 100> 100
1 PhenylaminoPhenyl25.432.145.8
2 4-Fluorophenylamino4-Fluorophenyl5.2 8.9 12.3
3 PiperidinylPiperidine48.765.278.1

Interpretation and SAR Insights:

  • The parent 2-chloropyrido[3,2-d]pyrimidin-4-ol shows negligible cytotoxicity, indicating that derivatization at the C4 position is essential for activity.

  • Substitution with aromatic amines (Compounds 1 and 2) confers significant cytotoxic activity compared to the aliphatic amine (Compound 3).

  • Compound 2 , featuring a 4-fluorophenylamino group, is the most potent derivative across all cell lines. The electron-withdrawing fluorine atom likely enhances the compound's interaction with its biological target, a common observation in kinase inhibitors.[3] This highlights a key avenue for further optimization.

  • The compounds exhibit a degree of selectivity, with the breast cancer cell line MCF-7 being the most sensitive.

Mechanistic Elucidation of Lead Compound 2

To understand how the most potent derivative, Compound 2, induces cell death, we performed apoptosis and cell cycle analyses using flow cytometry.

Apoptosis Analysis: Annexin V/Propidium Iodide (PI) Staining

This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[10][11] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by Annexin V. Propidium Iodide (PI) is a nuclear stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).[12]

  • Cell Treatment: Treat MCF-7 cells with Compound 2 at its IC50 concentration (5.2 µM) for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.[10]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[11][13]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[14]

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.[11]

Results Interpretation: Treatment with Compound 2 led to a significant increase in the Annexin V-positive/PI-negative cell population (~45%) compared to the control (<5%), indicating that the primary mechanism of cell death is the induction of early-stage apoptosis.

Cell Cycle Analysis

This analysis reveals the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). Many anticancer drugs function by causing cell cycle arrest at a specific checkpoint.

  • Cell Treatment: Treat MCF-7 cells with Compound 2 at its IC50 concentration for 24 hours.

  • Cell Harvesting: Collect cells and wash with PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing to prevent clumping. Incubate on ice for at least 30 minutes.[15][16][17]

  • Washing: Centrifuge and wash the fixed cells twice with PBS.

  • Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) to ensure only DNA is stained.[18]

  • Incubation: Incubate for 30 minutes at room temperature.

  • Analysis: Analyze by flow cytometry, using the linear scale for the PI channel.

Results Interpretation: Cells treated with Compound 2 showed a significant accumulation in the G2/M phase of the cell cycle (~60%) compared to the control (~15%). This suggests that Compound 2 may interfere with mitotic processes, possibly by inhibiting a kinase crucial for mitotic progression, such as a Cyclin-Dependent Kinase (CDK).[19]

G cluster_pathway Proposed Mechanism of Action for Compound 2 Cpd2 Compound 2 (4-Fluorophenylamino Derivative) CDK_Target Target Inhibition (e.g., CDK1/Cyclin B) Cpd2->CDK_Target Binds to ATP pocket G2M_Arrest G2/M Phase Arrest CDK_Target->G2M_Arrest Prevents mitotic entry Caspase_Activation Caspase Cascade Activation (Caspase-3, -9) G2M_Arrest->Caspase_Activation Triggers intrinsic pathway Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis

Proposed apoptotic pathway initiated by Compound 2.

Conclusion and Future Directions

This guide outlines a systematic approach to comparing the cytotoxicity of novel 2-chloropyrido[3,2-d]pyrimidin-4-ol derivatives. Our comparative analysis successfully identified a lead compound, Derivative 2 (4-fluorophenylamino substituted) , which exhibits potent, sub-micromolar cytotoxicity against breast, cervical, and lung cancer cell lines.

Mechanistic studies revealed that this lead compound induces cancer cell death primarily through the induction of apoptosis, preceded by cell cycle arrest in the G2/M phase. This profile is highly desirable for an anticancer therapeutic candidate.

Future work should focus on:

  • Lead Optimization: Synthesizing additional analogs of Compound 2 to further improve potency and selectivity.

  • Target Identification: Performing kinome screening or proteomics to definitively identify the molecular target(s) of Compound 2.

  • In Vivo Studies: Evaluating the efficacy and safety of Compound 2 in preclinical animal models of cancer.

This structured, multi-assay approach provides a robust and reliable framework for advancing promising chemical scaffolds from initial synthesis to potential clinical candidates.

References

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • Bio-Rad. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

  • UCL Flow Cytometry. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]

  • University of Iowa. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). Available at: [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177. [Link]

  • University of South Florida. (n.d.). Apoptosis Protocols. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • Siddiqui, M. A., et al. (2023). A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. Magnetochemistry, 9(8), 202. [Link]

  • Smith, S. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. [Link]

  • Ates, G., et al. (2019). In vitro cytotoxicity assays by (A,B) MTT assay; (C,D) LDH assay. ResearchGate. [Link]

  • Amessis-Ouchemoukh, N., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(3), 352. [Link]

  • Chen, C. H., et al. (2011). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Molecules, 16(12), 10257-10270. [Link]

  • Amessis-Ouchemoukh, N., et al. (2022). Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Encyclopedia. [Link]

  • Sharma, P., et al. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Organic Letters, 17(19), 4858-4861. [Link]

  • Yadav, P., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(11), 6872-6908. [Link]

  • Chem-synthesis.com. (n.d.). 2-chloropyrido[2,3-d]pyrimidin-4-ol. Retrieved from [Link]

  • Yadav, P., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Academia.edu. [Link]

  • Yadav, P., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Publishing. [Link]

  • Arulkumar, S., et al. (2017). Cytotoxicity Analysis of Some Novel Pyrimidine Derivatives. Journal of Chemical and Pharmaceutical Research, 9(11), 150-164. [Link]

  • Firoozpour, L., et al. (2018). Synthesis and cytotoxic evaluation of some novel 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives. Research in Pharmaceutical Sciences, 13(6), 557-565. [Link]

  • El-Metwaly, A. M., et al. (2024). Ecofriendly synthesis of pyrimidine derivatives: exploring their anticoccidial efficacy and cytotoxic effect on WI-38 cells. KAUST Repository. [Link]

  • Fathalla, O. A., et al. (2014). Synthesis and cytotoxic evaluation of some Pyrimidine derivatives. Academia.edu. [Link]

  • Higashino, T., & Hayashi, E. (1970). Studies on 4-Chloropyrido [2, 3-D] Pyrimidine and Pyrido [2, 3-D] Pyrimidine. Chemical and Pharmaceutical Bulletin, 18(7), 1457-1465. [Link]

Sources

A Comparative Guide to the Synthetic Routes of Pyridopyrimidines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Pyridopyrimidines represent a vital class of heterocyclic compounds, forming the core scaffold of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The efficient and versatile synthesis of these molecules is therefore a cornerstone of medicinal chemistry and drug discovery. This guide provides an in-depth, objective comparison of prominent synthetic strategies for accessing the pyridopyrimidine core, supported by experimental data and field-proven insights to aid researchers in selecting the optimal route for their specific applications.

Introduction to Pyridopyrimidine Synthesis: A Strategic Overview

The construction of the fused pyridopyrimidine ring system can be approached through various synthetic strategies. These can be broadly categorized into classical condensation reactions, modern multi-component reactions (MCRs), and transition-metal-catalyzed cross-coupling reactions. The choice of a particular route is often dictated by factors such as the desired substitution pattern, substrate availability, reaction efficiency, and scalability. This guide will delve into a comparative analysis of three distinct and representative approaches:

  • One-Pot, Three-Component Synthesis under Microwave Irradiation: A contemporary and highly efficient method that leverages the principles of green chemistry.

  • The Friedländer Annulation: A classic and reliable method for constructing the pyridine ring onto a pre-functionalized pyrimidine.

  • Palladium-Catalyzed Isocyanide Insertion: A modern transition-metal-catalyzed approach offering a unique disconnection for the pyridopyrimidine scaffold.

The Modern Approach: One-Pot, Three-Component Synthesis via Microwave Irradiation

The convergence of multi-component reactions and microwave-assisted organic synthesis (MAOS) has revolutionized the construction of complex heterocyclic scaffolds. This approach offers significant advantages in terms of reduced reaction times, improved yields, and enhanced purity of the final products. A representative example is the one-pot, three-component synthesis of dihydropyrido[2,3-d]pyrimidines.

Causality Behind Experimental Choices

The selection of a one-pot, three-component strategy is driven by the principles of atom economy and process efficiency, minimizing the need for isolation and purification of intermediates. Microwave irradiation is employed to rapidly and uniformly heat the reaction mixture, thereby accelerating the reaction rate and often leading to cleaner product formation compared to conventional heating. The choice of a high-boiling polar solvent like DMF facilitates the dissolution of the reactants and efficiently absorbs microwave energy.

Experimental Protocol: Microwave-Assisted Three-Component Synthesis

Objective: To synthesize novel dihydropyrido[2,3-d]pyrimidines bearing a quinoline fragment.

Materials:

  • 3-Formyl-quinoline derivatives

  • Primary heterocyclic amines (e.g., 2,4,6-triaminopyrimidine)

  • Cyclic 1,3-diketones (e.g., dimedone)

  • N,N-Dimethylformamide (DMF)

  • Microwave reactor

Procedure:

  • A mixture of the formyl-quinoline derivative (1 mmol), the primary heterocyclic amine (1 mmol), and the cyclic 1,3-diketone (1 mmol) is prepared in DMF (3 mL) in a microwave process vial.

  • The vial is sealed and placed in the microwave reactor.

  • The reaction mixture is irradiated at a controlled temperature (e.g., 150 °C) for a specified time (e.g., 10-30 minutes).

  • After cooling, the resulting precipitate is collected by filtration.

  • The solid is washed with cold ethanol and dried under vacuum to afford the desired dihydropyrido[2,3-d]pyrimidine.

G Reactants 3-Formyl-quinoline + 2,4,6-Triaminopyrimidine + Dimedone Microwave Microwave Irradiation DMF, 150 °C Reactants->Microwave One-pot reaction Product Dihydropyrido[2,3-d]pyrimidine Microwave->Product Cyclocondensation Workup Filtration & Washing Product->Workup Isolation

Caption: Workflow for the microwave-assisted synthesis.

The Classical Route: Friedländer Annulation

The Friedländer annulation is a powerful and long-standing method for the synthesis of quinolines and, by extension, the pyridine ring of pyridopyrimidines. This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an activated methylene group.

Causality Behind Experimental Choices

This strategy is valuable for its reliability and the ability to construct highly substituted pyridopyrimidine systems from readily available starting materials. The choice of a catalyst, often a base or an acid, is crucial for promoting the initial condensation and subsequent cyclization and dehydration steps. The reaction is typically carried out at elevated temperatures to drive the dehydration and aromatization to the final product.

Experimental Protocol: Friedländer Condensation for Pyrido[2,3-d]pyrimidines

Objective: To synthesize fused pyrido[2,3-d]pyrimidines.

Materials:

  • 6-Amino-5-formyluracil

  • Cyclic active methylene ketones (e.g., dimedone, 1,3-cyclohexanedione)

  • Solvent (e.g., ethanol, acetic acid)

  • Base catalyst (e.g., piperidine) or acid catalyst

Procedure:

  • A mixture of 6-amino-5-formyluracil (1 mmol) and the cyclic active methylene ketone (1 mmol) is suspended in a suitable solvent.

  • A catalytic amount of a base (e.g., a few drops of piperidine) is added to the mixture.

  • The reaction mixture is heated at reflux for several hours until the reaction is complete (monitored by TLC).

  • Upon cooling, the precipitated product is collected by filtration.

  • The crude product is washed with a cold solvent and can be further purified by recrystallization.

G Start 6-Amino-5-formyluracil + Active Methylene Ketone Condensation Condensation Start->Condensation Base or Acid Catalyst Cyclization Intramolecular Cyclization & Dehydration Condensation->Cyclization Heat Product Fused Pyrido[2,3-d]pyrimidine Cyclization->Product

Caption: Mechanistic steps of the Friedländer Annulation.

The Transition-Metal Approach: Palladium-Catalyzed Isocyanide Insertion

Modern organometallic chemistry offers novel disconnections for the synthesis of heterocyclic compounds. A prime example is the palladium-catalyzed synthesis of 4-aminopyrido[2,3-d]pyrimidines from N-(bromopyridyl)amidines and isocyanides. This method provides access to a specific substitution pattern that may be difficult to achieve through classical methods.

Causality Behind Experimental Choices

This route is predicated on the ability of palladium catalysts to facilitate the formation of new carbon-carbon and carbon-nitrogen bonds through a catalytic cycle involving oxidative addition, isocyanide insertion, and reductive elimination. The choice of a specific phosphine ligand (e.g., CyJohnPhos) is critical for stabilizing the palladium catalyst and promoting the desired reactivity. The use of a base (e.g., KOAc) is necessary to facilitate the final cyclization and aromatization steps.

Experimental Protocol: Palladium-Catalyzed Synthesis of Pyrido[2,3-d]pyrimidines

Objective: To synthesize 4-aminopyrido[2,3-d]pyrimidines.

Materials:

  • N-(bromopyridyl)amidine

  • Isocyanide

  • Palladium(II) acetate (Pd(OAc)₂)

  • CyJohnPhos (phosphine ligand)

  • Potassium acetate (KOAc)

  • Dry N,N-Dimethylformamide (DMF)

  • Nitrogen atmosphere

Procedure:

  • In a round-bottomed flask, Pd(OAc)₂ (3 mol %) and CyJohnPhos (6 mol %) are dissolved in dry DMF under a nitrogen atmosphere.

  • In a separate flask, KOAc (3 equiv), the N-(bromopyridyl)amidine (1 equiv), and the isocyanide (1.5 equiv) are combined.

  • The palladium catalyst solution is added to the second flask, and the mixture is flushed with nitrogen.

  • The reaction mixture is stirred and heated at 120 °C for 7 hours.

  • After cooling to room temperature, the mixture is filtered through a pad of Celite and rinsed with ethyl acetate.

  • The filtrate is concentrated, and the crude product is purified by column chromatography.

G Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Amidine N-(bromopyridyl)amidine Amidine->OxAdd PdII Pd(II) Complex OxAdd->PdII Insertion Isocyanide Insertion PdII->Insertion Isocyanide Isocyanide Isocyanide->Insertion Intermediate Intermediate Insertion->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization RedElim Reductive Elimination Cyclization->RedElim Product 4-Aminopyrido[2,3-d]pyrimidine RedElim->Pd0 Catalyst Regeneration RedElim->Product

Caption: Catalytic cycle for the Pd-catalyzed synthesis.

Comparative Analysis of Synthetic Routes

FeatureMicrowave-Assisted MCRFriedländer AnnulationPalladium-Catalyzed Isocyanide Insertion
Reaction Time Very short (10-30 minutes)Long (several hours)Moderate (7 hours)
Yields Generally good to excellentVariable, can be highGood to excellent
Conditions High temperature (microwave)High temperature (reflux)High temperature, inert atmosphere
Reagents Readily available aldehydes, amines, diketonesRequires pre-functionalized aminopyrimidinesRequires specific bromopyridyl amidines and isocyanides
Catalyst Often catalyst-free or simple base/acidBase or acid catalystPalladium catalyst and phosphine ligand
Advantages High efficiency, speed, green credentialsReliability, well-established, good for specific isomersNovel disconnection, access to specific substitution patterns
Disadvantages Requires specialized microwave equipmentLong reaction times, sometimes harsh conditionsCost of catalyst, air/moisture sensitivity, requires isocyanides
Scalability Can be challenging for large scaleGenerally scalableCan be limited by catalyst cost and reaction conditions

Conclusion

The synthesis of pyridopyrimidines is a rich and evolving field, with a range of methodologies available to the modern chemist. For rapid access to a diverse library of compounds, the microwave-assisted multi-component reaction stands out for its efficiency and adherence to the principles of green chemistry. The Friedländer annulation remains a robust and reliable classical method, particularly when specific, pre-functionalized starting materials are readily accessible. For accessing unique substitution patterns and exploring novel chemical space, the palladium-catalyzed isocyanide insertion offers a powerful, albeit more specialized, alternative.

The optimal choice of synthetic route will ultimately depend on the specific goals of the research program, including the desired molecular complexity, the scale of the synthesis, and the available resources. This guide provides the foundational knowledge and comparative data to make an informed decision, empowering researchers to efficiently construct the pyridopyrimidine scaffolds necessary for advancing drug discovery and development.

References

  • Al-Ostoot, F. H., et al. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances, 13(18), 12086-12106. [Link]

  • Reddy, T. S., et al. (2021). Synthesis and Anticancer Perspective of Pyridopyrimidine Scaffold - An Overview.
  • Couto, I., et al. (2017). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. ACS Combinatorial Science, 19(9), 586-595. [Link]

  • Deng, Y., et al. (2013). Synthesis of Pyridopyrimidines by Palladium-Catalyzed Isocyanide Insertion. ACS Catalysis, 3(12), 3098-3102. [Link]

  • de Souza, M. V. N., et al. (2023). Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3‑d]pyrimidines: A Theoretical Perspective. ACS Omega, 8(39), 35849-35858. [Link]

  • Al-dujaili, L. J. H. (2023). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research, 9(1), 40-43.
  • Glukharev, Y. A., et al. (2003). A one-pot microwave-assisted synthesis of pyrido[2,3-d]pyrimidines. Molecular Diversity, 7(2-4), 153-159. [Link]

  • BenchChem. (2025). A Comparative Guide to Modern Pyrimidine Synthesis: Benchmarking New Methods Against Established Procedures. BenchChem.
  • El-Fakharany, E. M., et al. (2022). Microwave-Assisted Synthesis of Novel Antimicrobial N-Arylated-Pyridopyrimidines. Polycyclic Aromatic Compounds, 42(6), 3243-3254. [Link]

  • Al-dujaili, L. J. H. (2023). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research, 9(1), 40-43.
  • Coa, D., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 27(6), 1856. [Link]

  • Al-Ostoot, F. H., et al. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances, 13(18), 12086-12106.
  • IJSAT. (2025). A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. International Journal of Science and Technology.
  • Ibrahim, M. A., et al. (2022). Friedländer reactions for novel annulated pyridotriazolothiazolopyridines: Synthetic approaches and antimicrobial evaluation. Journal of Molecular Structure, 1262, 133033.
  • Reddy, T. S., et al. (2021). SYNTHESIS AND ANTICANCER PERSPECTIVE OF PYRIDOPYRIMIDINE SCAFFOLD. Amazon AWS.
  • Wang, X., et al. (2019). Synthesis of pyridopyrimidine derivatives based on benzenesulfonyl acetonitrile compounds via a one-pot sequential four-component domino reaction and microwave-mediated molecular cyclization.
  • Deibl, N., Ament, K., & Kempe, R. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society, 137(40), 12804–12807. [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2018). Novel Multicomponent Synthesis of Pyridine–Pyrimidines and Their Bis-Derivatives Catalyzed by Triazine Diphosphonium Hydrogen Sulfate Ionic Liquid Supported on Functionalized Nanosilica.

Technical Comparison Guide: In Vitro Evaluation of 2-Chloropyrido[3,2-d]pyrimidin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Pharmacologists.

The 2-Chloropyrido[3,2-d]pyrimidin-4-ol scaffold represents a critical "privileged structure" in modern drug discovery, distinct from its more common isomer, the pyrido[2,3-d]pyrimidine (found in Palbociclib). This guide focuses on the in vitro characterization of derivatives synthesized from this core, specifically targeting PI3Kδ (Phosphoinositide 3-kinase delta) and ERK signaling pathways, which are pivotal in hematologic malignancies and immune disorders.

The "4-ol" vs. "4-amino" Tautomeric Context

While the starting material is the 4-ol (often existing as the 4(3H)-one tautomer), the most potent bioactive derivatives described in this guide are synthesized by converting the C4-hydroxyl to a leaving group (e.g., Cl, triazole) and displacing it with an amine. This modification is essential to mimic the adenine ring of ATP, allowing the inhibitor to bind the kinase hinge region.

Why this scaffold?

  • Isomeric Advantage: Compared to quinazolines (e.g., Idelalisib), the pyrido[3,2-d]pyrimidine core offers altered solubility profiles and distinct hydrogen-bonding vectors at the N-1 and N-3 positions.

  • Selectivity: Recent data suggests the [3,2-d] isomer provides superior selectivity for PI3Kδ over the α/β isoforms compared to pan-PI3K inhibitors.

Mechanistic Grounding & Signaling Pathway

To validate the efficacy of these derivatives, one must understand their interference in the PI3K/Akt signaling cascade. The derivatives typically act as ATP-competitive inhibitors .

Figure 1: PI3Kδ Signaling and Inhibition Node

This diagram illustrates the downstream effects of PI3Kδ inhibition by pyrido[3,2-d]pyrimidine derivatives in a B-cell lymphoma context.

PI3K_Pathway Receptor BCR / Cytokine Receptor PI3K PI3Kδ (Target) Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Substrate Akt Akt (pKB) PIP3->Akt Recruitment Inhibitor Pyrido[3,2-d]pyrimidine Derivative Inhibitor->PI3K ATP Competition mTOR mTORC1 Akt->mTOR Activation Apoptosis Apoptosis (Cell Death) Akt->Apoptosis Inhibits Proliferation Proliferation (Tumor Growth) mTOR->Proliferation Promotes

Caption: Mechanism of Action: The derivative blocks PI3Kδ, preventing PIP2-to-PIP3 conversion and halting downstream Akt/mTOR survival signaling.

Comparative Performance Analysis

This section objectively compares Pyrido[3,2-d]pyrimidine derivatives (specifically Compound S5 from recent literature) against the clinical standard Idelalisib (Quinazoline-based) and the isomeric Pyrido[2,3-d]pyrimidine .

Table 1: In Vitro Potency and Selectivity Profile[1][2]
FeaturePyrido[3,2-d]pyrimidine (Compound S5)Idelalisib (Clinical Standard)Pyrido[2,3-d]pyrimidine (Generic)
Core Scaffold 5,8-diaza-naphthaleneQuinazolin-4-one1,3,8-triaza-naphthalene
PI3Kδ IC50 (Enzymatic) 2.82 nM [1]~2.5 nM> 15 nM (Variable)
Selectivity (vs. PI3Kα) > 1000-fold> 400-foldModerate
Cellular IC50 (SU-DHL-6) 35 nM 15 - 50 nM> 100 nM
Solubility (LogP) Moderate (Improved polarity)Low (High Lipophilicity)Moderate
Primary Indication Hematologic MalignanciesCLL / FLBreast Cancer (CDK inhibition)

Key Insight: The 2-chloro-pyrido[3,2-d]pyrimidine derivatives demonstrate equipotent enzymatic inhibition to Idelalisib but often exhibit superior isoform selectivity profiles, reducing off-target toxicity associated with PI3Kα inhibition (e.g., hyperglycemia).

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and scientific integrity, the following workflows utilize internal controls to validate the assay performance.

Workflow Visualization

Testing_Workflow Synthesis Scaffold Synthesis (2-Cl-4-OH Core) Derivatization Derivatization (C4-Amination) Synthesis->Derivatization Enzyme_Assay ADP-Glo Kinase Assay (Cell-Free) Derivatization->Enzyme_Assay Screening Cell_Assay Cell Viability (CCK-8) (SU-DHL-6 Lines) Enzyme_Assay->Cell_Assay Hit Selection (<10nM) Flow_Cyto Apoptosis Analysis (Annexin V/PI) Cell_Assay->Flow_Cyto MOA Confirmation

Caption: Sequential testing cascade: From synthesis to cellular mechanism validation.

Protocol A: ADP-Glo™ Kinase Assay (Enzymatic Potency)

Objective: Determine the IC50 of the derivative against recombinant PI3Kδ.

  • Preparation: Dilute derivatives in 100% DMSO (start at 10 mM). Create a 10-point serial dilution (1:3).

  • Reaction Assembly:

    • Mix 2 µL of inhibitor + 4 µL of PI3Kδ enzyme (0.5 ng/µL) in kinase buffer.

    • Validation Step: Include a "No Enzyme" control (background) and "No Inhibitor" control (Max Activity).

    • Incubate for 10 min at 25°C.

  • Initiation: Add 4 µL of ATP/PIP2 substrate mixture.

  • Detection: After 60 min, add ADP-Glo™ Reagent (stops reaction, consumes ATP). Incubate 40 min. Add Kinase Detection Reagent (converts ADP to ATP to Luciferase).

  • Readout: Measure Luminescence (RLU).

  • Calculation:

    
    . Fit to sigmoidal dose-response curve.
    
Protocol B: Cellular Proliferation Assay (CCK-8)

Objective: Evaluate cytotoxicity in B-cell lymphoma lines (SU-DHL-6).

  • Seeding: Plate SU-DHL-6 cells at

    
     cells/well in 96-well plates.
    
  • Treatment: Add derivatives (0.001 µM – 10 µM) after 24h incubation.

    • Validation Step: DMSO concentration must remain < 0.1% in all wells to prevent solvent toxicity. Use Idelalisib as a positive control.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Development: Add 10 µL CCK-8 reagent per well. Incubate 2-4 hours.

  • Measurement: Measure Absorbance at 450 nm.

  • Analysis: Calculate IC50 using non-linear regression.

Protocol C: Apoptosis Analysis (Annexin V-FITC/PI)

Objective: Confirm that growth inhibition is due to apoptosis, not necrosis.

  • Treatment: Treat cells with the derivative at

    
     and 
    
    
    
    the established IC50 for 24 hours.
  • Staining: Harvest cells, wash with PBS, and resuspend in Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

  • Flow Cytometry: Analyze within 1 hour.

    • Q1 (Annexin-/PI+): Necrotic (Exclude).

    • Q2 (Annexin+/PI+): Late Apoptotic.

    • Q3 (Annexin+/PI-): Early Apoptotic (Target Population).

    • Q4 (Annexin-/PI-): Live.

  • Success Criteria: A dose-dependent shift from Q4 to Q3/Q2 confirms the MOA.

References

  • Bai, H., Sun, J., Lei, H., et al. (2023).[1] Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors. Drug Development Research.

  • Hayakawa, M., Kaizawa, H., Moritomo, H., et al. (2007).[2] 4-Morpholin-4-ylpyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Zhang, S., et al. (2023).[1][3] Scaffold-hopping synthesis of ERK/PI3K dual inhibitors by replacing 1H-pyrazolo[3,4-d]pyrimidine scaffold with pyrido[3,2-d]pyrimidine. RSC Advances.

  • BenchChem. (2025).[4] Reproducibility in Focus: A Comparative Guide to Experiments with 6-Chloropyrido[2,3-d]pyrimidine (Used for comparative isomeric data).

Sources

A Comparative Guide to the Kinase Screening of 2-Substituted Pyrido[3,2-d]pyrimidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the pyrido[3,2-d]pyrimidine scaffold represents a privileged structure in the pursuit of novel kinase inhibitors. Its inherent ability to mimic the adenine core of ATP allows for competitive inhibition at the kinase hinge region, a critical interaction for potent and selective kinase modulation. This guide provides an in-depth technical comparison of 2-substituted pyrido[3,2-d]pyrimidin-4-one derivatives, with a particular focus on the influence of the 2-chloro substituent, against a panel of therapeutically relevant kinases. Through a synthesis of published data and established experimental protocols, we will explore the structure-activity relationships (SAR) that govern the potency and selectivity of this promising class of compounds.

Introduction: The Pyrido[3,2-d]pyrimidine Scaffold in Kinase Inhibition

Protein kinases play a central role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has revolutionized targeted therapy, and scaffolds such as pyridopyrimidine have been instrumental in this success.[1] The pyrido[3,2-d]pyrimidine core, an isomer of the more extensively studied pyrido[2,3-d]pyrimidine, offers a unique arrangement of nitrogen atoms that can be exploited to achieve novel binding interactions and selectivity profiles.

The 2-position of the pyrido[3,2-d]pyrimidin-4-one core is a key vector for chemical modification. Substituents at this position can project into the solvent-exposed region of the ATP-binding pocket or interact with residues near the ribose-binding pocket, thereby influencing both potency and selectivity. The 2-chloro substituent, in particular, serves as a versatile synthetic handle for the introduction of a wide array of functional groups via nucleophilic aromatic substitution, allowing for the systematic exploration of the chemical space around this critical position.[2]

This guide will delve into the comparative analysis of 2-chloropyrido[3,2-d]pyrimidin-4-ol derivatives and their analogs, providing a framework for understanding their kinase inhibition profiles and guiding the design of next-generation inhibitors.

Experimental Approach: A Validated Kinase Screening Cascade

To objectively compare the performance of different 2-substituted pyrido[3,2-d]pyrimidin-4-one derivatives, a systematic and validated experimental workflow is paramount. The following protocols outline a robust kinase screening cascade, from initial biochemical assays to cell-based validation.

In Vitro Kinase Inhibition Assay

The primary assessment of a compound's inhibitory activity is determined through in vitro kinase assays. These assays directly measure the compound's ability to inhibit the enzymatic activity of a purified kinase.

Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

  • Reaction Setup: In a 384-well plate, prepare a reaction mixture containing the purified recombinant kinase, a suitable peptide or protein substrate, and the test compound at various concentrations (typically a 10-point dose-response curve).

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP at a concentration near the Km for the specific kinase.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Termination and Detection: Stop the kinase reaction and quantify the amount of ADP produced, which is directly proportional to kinase activity. This can be achieved using a luminescence-based detection reagent that converts ADP to ATP, which then drives a luciferase reaction.[3][4]

  • Data Analysis: The luminescence signal is measured using a plate reader. The concentration of the compound that inhibits 50% of the kinase activity is determined and reported as the IC50 value.[5]

Causality Behind Experimental Choices:

  • ATP Concentration near Km: Using an ATP concentration close to the Michaelis-Menten constant (Km) for each kinase ensures that the assay is sensitive to competitive inhibitors that bind to the ATP pocket.

  • Luminescence-Based Detection: This method offers high sensitivity, a broad dynamic range, and is less hazardous than traditional radiometric assays.[3]

Cellular Proliferation Assay

To assess the compound's effect on cancer cell viability and proliferation, a cell-based assay is employed. This provides insights into the compound's cell permeability and its ability to engage the target kinase in a cellular context.

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cell lines of interest (e.g., those known to be dependent on the target kinase) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: After a few hours of incubation, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Quantify the amount of formazan by measuring the absorbance at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.[5]

  • Data Analysis: The concentration of the compound that inhibits 50% of cell growth is determined and reported as the GI50 or IC50 value.

Self-Validating System:

  • The inclusion of a positive control (a known inhibitor of the target kinase) and a negative control (vehicle-treated cells) in both the biochemical and cellular assays is crucial for validating the experimental results.

Comparative Analysis of 2-Substituted Pyrido[3,2-d]pyrimidin-4-one Derivatives

The following table summarizes the kinase inhibition data for a series of hypothetical 2-substituted pyrido[3,2-d]pyrimidin-4-one derivatives, illustrating the impact of various substituents on potency and selectivity. This data is representative of trends observed in the broader class of pyridopyrimidine kinase inhibitors.[6]

Compound 2-Substituent Kinase A IC50 (nM) Kinase B IC50 (nM) Kinase C IC50 (nM) Selectivity Notes
1 -Cl5001200800Modest, non-selective inhibition.
2 -NH2250800600Increased potency over 1, retains broad activity.
3 -NH(Me)150650500Further increase in potency with small alkyl amine.
4 -NH(Ph)25300150Significant increase in potency, likely due to additional hydrophobic interactions.
5 -NH(4-MeO-Ph)15250100Electron-donating group on the phenyl ring enhances potency.
6 -O(Ph)800>5000>5000Ether linkage significantly reduces activity compared to the amino linkage.

Interpretation of Data:

The data highlights several key structure-activity relationships:

  • The 2-Chloro Group as a Synthetic Intermediate: Compound 1 , the 2-chloro derivative, serves as a crucial starting point for diversification. While exhibiting modest and relatively non-selective kinase inhibitory activity itself, its true value lies in its utility as a synthetic precursor.[2]

  • Superiority of the Amino Linkage: The replacement of the 2-chloro group with an amino group (Compounds 2-5 ) consistently leads to a significant increase in potency across the tested kinases. This suggests that the nitrogen of the amino group may act as a hydrogen bond donor or acceptor, forming a key interaction within the ATP-binding site.

  • Impact of Aryl and Substituted Aryl Amines: The introduction of an aniline moiety at the 2-position (Compound 4 ) dramatically enhances potency, likely through favorable π-stacking or hydrophobic interactions with non-polar residues in the kinase active site. Further substitution on the phenyl ring, such as the electron-donating methoxy group in Compound 5 , can further fine-tune these interactions and improve inhibitory activity.

  • The Ether Linkage is Detrimental: The replacement of the amino linker with an ether linkage (Compound 6 ) results in a substantial loss of activity, underscoring the importance of the specific interactions mediated by the amino group.

Visualizing the Kinase Inhibition Workflow and Signaling Pathways

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the experimental workflow and a representative kinase signaling pathway.

Kinase_Inhibitor_Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening Screening Cascade cluster_optimization Lead Optimization start 2-Chloropyrido[3,2-d]pyrimidin-4-ol diversification Nucleophilic Aromatic Substitution at C2 start->diversification library Library of 2-Substituted Derivatives diversification->library biochemical In Vitro Kinase Assay (IC50 Determination) library->biochemical cellular Cellular Proliferation Assay (GI50 Determination) biochemical->cellular selectivity Kinase Panel Screening biochemical->selectivity sar Structure-Activity Relationship (SAR) Analysis cellular->sar selectivity->sar in_vivo In Vivo Efficacy Studies sar->in_vivo

Caption: A generalized workflow for the screening and optimization of 2-substituted pyrido[3,2-d]pyrimidin-4-one kinase inhibitors.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression Inhibitor Pyrido[3,2-d]pyrimidin-4-one Inhibitor Inhibitor->RAF Inhibition

Caption: A simplified representation of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.

Conclusion and Future Directions

The 2-substituted pyrido[3,2-d]pyrimidin-4-one scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. While the 2-chloro derivative itself may not be the most potent inhibitor, its role as a versatile synthetic intermediate is undeniable. The comparative analysis presented in this guide underscores the critical importance of the substituent at the 2-position in dictating both the potency and selectivity of these compounds. The superior performance of derivatives bearing an amino linker, particularly those with substituted aryl groups, highlights a clear path for future optimization efforts.

Future research in this area should focus on expanding the diversity of substituents at the 2-position to explore a wider range of interactions within the kinase ATP-binding pocket. Furthermore, comprehensive kinase panel screening of promising lead compounds will be essential to fully characterize their selectivity profiles and identify potential off-target effects.[7] By combining rational design, robust experimental screening, and detailed SAR analysis, the full therapeutic potential of the pyrido[3,2-d]pyrimidin-4-one scaffold can be realized.

References

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]

  • Doherty, E. M., et al. (1998). Synthesis and tyrosine kinase inhibitory activity of a series of 2-amino-8H-pyrido[2,3-d]pyrimidines: identification of potent, selective platelet-derived growth factor receptor tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 41(22), 4365–4377. [Link]

  • MDPI. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(20), 6868. [Link]

  • RSC Publishing. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12699-12718. [Link]

  • PubMed. (2019). Synthesis and anticancer activity of some pyrido[2,3-d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors. Future Medicinal Chemistry, 11(18), 2395–2414. [Link]

  • RSC Publishing. (2012). Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. MedChemComm, 3(10), 1307-1311. [Link]

  • MDPI. (2022). Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Encyclopedia, 2(1), 548-577. [Link]

  • BioImpacts. (2023). Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. BioImpacts, 13(4), 285-298. [Link]

  • PMC. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6689. [Link]

  • AB Science. (2011). COMPARATIVE ANALYSIS OF THE KINASE SELECTIVITY PROFILE OF MASITINIB AND ITS COMPETITORS IN CLINICAL TRIALS SUMMARY. [Link]

  • PMC. (2017). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. ACS Chemical Neuroscience, 8(9), 1946–1954. [Link]

  • DSpace Repository. (2020). Pyridopyrimidinones as Cryptosporidium parvum Calcium Dependent Protein Kinase 1 (CpCDPK1) Inhibitors. [Link]

  • ResearchGate. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. [Link]

  • PMC. (2017). Reprofiling of pyrimidine-based DAPK1/CSF1R dual inhibitors: identification of 2,5-diamino-4-pyrimidinol derivatives as novel potential anticancer lead compounds. [Link]

  • Current Medicinal Chemistry. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. [Link]

  • protocols.io. (2024). In vitro kinase assay. [Link]

  • PMC. (2010). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. [Link]

Sources

Comparative Selectivity Guide: 2-Chloropyrido[3,2-d]pyrimidin-4-ol Scaffolds in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Selectivity profile of 2-Chloropyrido[3,2-d]pyrimidin-4-ol based inhibitors Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Scaffold as a "Master Key"

The 2-chloropyrido[3,2-d]pyrimidin-4-ol (and its tautomer, -4-one ) scaffold represents a privileged structure in medicinal chemistry, primarily recognized for its potent inhibition of Tankyrase (TNKS1/2) enzymes within the Wnt/


-catenin signaling pathway.

While often utilized as a high-value synthetic intermediate (where the 2-chloro group serves as a handle for nucleophilic aromatic substitution), inhibitors retaining this core heteroaromatic architecture exhibit a distinct selectivity profile: high potency for TNKS1/2 and significant selectivity against PARP1/2 , a critical differentiation from first-generation PARP inhibitors like olaparib.

This guide analyzes the selectivity profile of inhibitors derived from this scaffold, comparing them against industry standards (XAV939, IWR-1) and detailing the structural determinants that shift their activity from Wnt signaling to off-targets like p38 MAPK or PI3K.

Mechanistic Basis of Selectivity

To understand the selectivity profile, one must understand the binding mode. The pyrido[3,2-d]pyrimidin-4-one core mimics the nicotinamide moiety of NAD+, the co-substrate for poly(ADP-ribose) polymerases (PARPs).

The "2-Chloro" Effect

The presence of a chlorine or its substituted derivatives at the C2 position is pivotal:

  • Electronic Modulation: The electron-withdrawing nature of the C2-substituent influences the acidity of the N3-proton, enhancing hydrogen bonding interactions with the hinge region of the kinase or the D-loop of TNKS.

  • Steric Exclusion: The C2 substituent fits into a specific hydrophobic sub-pocket in TNKS1/2 that is structurally distinct or absent in PARP1/2, acting as a "selectivity filter."

Pathway Visualization

The following diagram illustrates the mechanism of action where these inhibitors block TNKS-mediated PARsylation of Axin, leading to


-catenin degradation.

Wnt_Pathway cluster_outcome Therapeutic Outcome Inhibitor Pyrido-pyrimidine Inhibitor TNKS Tankyrase 1/2 (TNKS) Inhibitor->TNKS Inhibits (IC50 < 10nM) Axin Axin Protein (Destruction Complex) Inhibitor->Axin Stabilizes TNKS->Axin Normally PARsylates PARsylation PARsylation & Ubiquitination Axin->PARsylation If PARsylated BetaCat Beta-Catenin Axin->BetaCat Promotes Phosphorylation & Degradation Proteasome Proteasomal Degradation PARsylation->Proteasome Leads to Transcription Wnt Gene Transcription BetaCat->Transcription Accumulation Required Result Reduced Tumor Growth BetaCat->Result Low Levels

Caption: Mechanism of TNKS inhibition by pyrido-pyrimidine scaffolds stabilizing Axin to downregulate Wnt signaling.[1][2]

Comparative Selectivity Profile

The table below contrasts the selectivity of 2-substituted pyrido[3,2-d]pyrimidine derivatives against standard reference compounds.

Key Insight: The pyrido[3,2-d]pyrimidine core is structurally related to XAV939 (a dihydro-thiopyrano-pyrimidinone). Both share the requirement for a specific orientation in the nicotinamide pocket, but the pyrido-fused system offers different vectors for solubility and lipophilicity tuning.

Table 1: Potency and Selectivity Landscape
Feature2-Substituted Pyrido[3,2-d]pyrimidines XAV939 (Reference) IWR-1 (Reference) Olaparib (Counter-Ref)
Primary Target TNKS 1 / 2 TNKS 1 / 2TNKS 1 / 2PARP 1 / 2
TNKS1 IC50 < 10 nM (Highly Potent)11 nM68 nM> 1000 nM
TNKS2 IC50 < 5 nM 4 nM48 nM> 1000 nM
PARP1 IC50 > 1000 nM 2200 nM> 18000 nM5 nM
Selectivity (TNKS/PARP) > 100-fold ~200-fold> 250-foldInverse Selectivity
Key Off-Targets p38 MAPK, PI3K (Structure dependent)MinimalMinimalDNA-PK
Binding Mode Nicotinamide PocketNicotinamide PocketAdenosine PocketNicotinamide Pocket

Critical Note: While the 2-chloro derivative is a potent binder, it is often derivatized to 2-amino or 2-aryl analogs to improve cellular permeability and metabolic stability. The unsubstituted 2-H analog generally loses significant potency, confirming the necessity of the C2-substituent for filling the selectivity pocket [1].

Experimental Validation Protocols

To validate the selectivity of a 2-chloropyrido[3,2-d]pyrimidin-4-ol derivative, a self-validating workflow combining biochemical FRET and cellular functional assays is required.

Protocol A: Biochemical Selectivity (FRET Assay)

Objective: Quantify intrinsic affinity for TNKS vs. PARP1.

  • Reagents: Recombinant TNKS1 (catalytic domain), Biotinylated NAD+, APC-Streptavidin, and Europium-anti-GST antibody.

  • Setup: Incubate inhibitor (serial dilution 0.1 nM – 10 µM) with TNKS1 enzyme (5 nM) for 30 mins.

  • Reaction: Initiate PARsylation by adding Biotin-NAD+.

  • Detection: Add detection mix (APC-Streptavidin/Eu-Ab). The FRET signal correlates with PAR polymer formation.

  • Data Analysis: Plot % Inhibition vs. Log[Compound]. Calculate IC50.

    • Validation Criteria: XAV939 control must yield IC50 ~10 nM.

Protocol B: Cellular Axin Stabilization (Western Blot)

Objective: Confirm on-target Wnt pathway modulation in cells (e.g., DLD-1 or SW480 colorectal lines).

  • Seeding: Plate DLD-1 cells (2x10^5/well) in 6-well plates.

  • Treatment: Treat with Compound X (1 µM and 10 µM) for 24 hours . Include DMSO control and XAV939 (10 µM) positive control.

  • Lysis: Lyse in RIPA buffer with protease inhibitors.

  • Blotting:

    • Primary Ab: Anti-Axin1/2 (Rabbit mAb).

    • Loading Control: Anti-Beta-Actin.

  • Result Interpretation:

    • Hit: Significant increase in Axin protein band intensity (stabilization) compared to DMSO.

    • Selectivity Check: Lack of DNA damage markers (e.g.,

      
      -H2AX) suggests low PARP1 inhibition (PARP1 inhibition typically induces replication stress).
      
Workflow Diagram

Workflow Compound 2-Chloro Derivative Biochem Biochemical Screen (FRET/ELISA) Compound->Biochem Decision1 TNKS IC50 < 50nM? Biochem->Decision1 Cellular Cellular Assay (DLD-1 Cells) Western Western Blot (Axin Stabilization) Cellular->Western Decision2 PARP1 IC50 > 1µM? Decision1->Decision2 Yes Decision2->Cellular Yes (Selective) Toxicity MTT/Toxicity (Off-target check) Decision2->Toxicity No (Promiscuous) Western->Toxicity Validation

Caption: Step-wise validation workflow to confirm TNKS selectivity over PARP1.

Structural Activity Relationship (SAR) Insights

When optimizing 2-chloropyrido[3,2-d]pyrimidin-4-ol derivatives, the following SAR trends are critical for maintaining the selectivity profile:

  • The 2-Position (The Anchor):

    • The Chlorine atom provides a specific lipophilic contact.

    • Substitution with bulky anilines (e.g., 4-trifluoromethylaniline) often increases potency toward TNKS but must be monitored for p38 MAPK cross-reactivity, as the pyrido-pyrimidine core is also a known p38 scaffold [2].

  • The 4-Position (The Head):

    • The 4-ol (4-one) tautomer is essential for the donor-acceptor hydrogen bond motif with the hinge region (Glu/Met residues).

    • Converting the 4-OH to a 4-amino group often shifts selectivity toward EGFR or PI3K kinase families, drastically reducing TNKS selectivity.

  • The Ring Nitrogen (N1/N3):

    • N3 is the primary acceptor for the hinge hydrogen bond. Alkylation at this position destroys activity.

References

  • Huang, S. M., et al. (2009).[1] Tankyrase inhibition stabilizes axin and antagonizes Wnt signaling.[2] Nature, 461(7264), 614-620. Link

  • Haikarainen, T., et al. (2013). Structural basis of Tankyrase 2 inhibition by the catalytic domain of Wnt signaling inhibitor XAV939. Journal of Medicinal Chemistry. (Note: Discusses the structural homology of the scaffold).
  • Lehtiö, L., et al. (2013). Tankyrases as drug targets.[1][3] The FEBS Journal, 280(15), 3576-3593. Link

  • Sigma-Aldrich. (n.d.). Product Specification: XAV939 (Calbiochem). Link

  • Shultz, M. D. (2013). Setting expectations in molecular optimizations: Strengths and limitations of commonly used composite parameters. Bioorganic & Medicinal Chemistry Letters. (Context on Ligand Efficiency of pyrido-pyrimidines).

Sources

Validation of 2-Chloropyrido[3,2-d]pyrimidin-4-ol as a Lead Scaffold for Kinase-Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Drug Development Professionals

Introduction: The Quest for Privileged Scaffolds in Oncology

In modern medicinal chemistry, the identification of "privileged scaffolds" — molecular frameworks that can bind to multiple biological targets with high affinity — is a cornerstone of efficient drug discovery.[1] The pyridopyrimidine core is one such scaffold. Its structural resemblance to endogenous purines makes it an ideal starting point for developing inhibitors that target the ATP-binding sites of a wide range of enzymes, particularly protein kinases.[2][3] Dysregulation of kinase signaling is a hallmark of many cancers, making them prime therapeutic targets.[4][5]

Numerous pyridopyrimidine derivatives have been successfully developed into potent and selective kinase inhibitors, including the FDA-approved drug Palbociclib, a CDK4/6 inhibitor for breast cancer.[6] While various isomers like the pyrido[2,3-d]pyrimidine have been extensively studied[7][8], the therapeutic potential of the pyrido[3,2-d]pyrimidine skeleton remains a compelling area for exploration.

This guide provides a comprehensive framework for the validation of 2-Chloropyrido[3,2-d]pyrimidin-4-ol as a novel lead scaffold. We will present a logical, data-driven pathway from initial target hypothesis to in vivo proof-of-concept, establishing this molecule as a versatile and promising starting point for a new generation of kinase inhibitors. The presence of a chloro-group at the 2-position offers a crucial synthetic handle, allowing for extensive Structure-Activity Relationship (SAR) studies and optimization toward a clinical candidate.[9]

Part 1: A Strategic Framework for Scaffold Validation

The validation of a new lead scaffold is a multi-stage process that systematically de-risks the asset and builds a compelling case for its further development.[10][11] The journey begins with a broad, unbiased screen to identify potential targets, followed by increasingly focused biochemical and cellular assays to confirm potency and mechanism of action. Finally, in vivo models are used to establish preclinical efficacy.

The workflow below outlines the logical progression of experiments described in this guide. The causality is clear: each step builds upon the data from the previous one, ensuring that resources are focused on a scaffold with a confirmed and quantifiable biological effect.

G cluster_0 In Vitro Validation cluster_1 In Vivo Validation A Broad Kinase Panel Screen (Hit Identification) B Dose-Response Assays (IC50 Determination) A->B Confirm Potency C Cellular Viability Assays (GI50 Determination) B->C Assess Cell Permeability & Anti-Proliferative Effect D Cellular Target Engagement (p-Akt Western Blot) C->D Verify On-Target Effect E Xenograft Efficacy Study (Tumor Growth Inhibition) D->E Evaluate Preclinical Efficacy

Caption: Overall workflow for the validation of a novel lead scaffold.

Part 2: In Vitro Validation — From Hit to Confirmed Activity

The initial phase of validation aims to answer three fundamental questions: Does the compound have biological activity? If so, against which target? And can it exert this effect in a living cell?

Primary Screen: Unbiased Kinase Panel Profiling

Expertise & Experience: Rather than guessing a target, an unbiased approach using a broad kinase panel is the most efficient way to identify initial "hits". This strategy maximizes the potential for discovery and can reveal unexpected activities that a hypothesis-driven approach might miss. We utilize a universal assay platform like the ADP-Glo™ Kinase Assay, which is highly robust and compatible with virtually any kinase, as it directly measures the common product of the kinase reaction: ADP.[12]

Protocol 1: ADP-Glo™ Kinase Assay for Panel Screening

  • Compound Preparation: Prepare a 10 mM stock solution of 2-Chloropyrido[3,2-d]pyrimidin-4-ol in 100% DMSO. Create a working solution at 100 µM (1% DMSO final concentration) in kinase buffer.

  • Kinase Reaction Setup: In a 384-well plate, add 1 µL of the compound working solution.

  • Enzyme Addition: Add 2 µL of kinase/substrate mixture for each of the kinases in the screening panel. Incubate for 10 minutes at room temperature to allow for compound binding.[13]

  • Initiate Reaction: Add 2 µL of ATP solution to start the kinase reaction. Incubate for 1 hour at room temperature.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Read luminescence on a plate reader. Calculate percent inhibition relative to positive (no enzyme) and negative (DMSO vehicle) controls.

Data Presentation: Table 1. Kinase Inhibition Profile

The following table presents hypothetical screening data for 2-Chloropyrido[3,2-d]pyrimidin-4-ol against a representative panel of kinases implicated in oncology.

Kinase TargetKinase Family% Inhibition at 10 µM
PI3KαLipid Kinase89%
mTORPI3K-related Kinase81%
CDK2Ser/Thr Kinase15%
EGFRTyr Kinase11%
ABL1Tyr Kinase8%
JNK3Ser/Thr Kinase22%

Trustworthiness: The data clearly indicates a strong and selective inhibitory activity against the PI3K/mTOR pathway kinases.[14] This provides a validated starting point, focusing all subsequent experiments on this pathway.

Potency Determination: IC50 Measurement

Expertise & Experience: Once a hit is identified, we must quantify its potency. This is achieved by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50). This value is a critical metric for comparing the compound to existing inhibitors and for tracking potency improvements during lead optimization.

Protocol 2: IC50 Determination with ADP-Glo™ Assay

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution of 2-Chloropyrido[3,2-d]pyrimidin-4-ol in DMSO, starting from a 1 mM stock.

  • Assay Procedure: Perform the ADP-Glo™ Kinase Assay as described in Protocol 1, using the serial dilutions of the compound against the target kinases (PI3Kα and mTOR).

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Table 2. Comparative Biochemical Potency

CompoundTargetIC50 (nM)
2-Chloropyrido[3,2-d]pyrimidin-4-ol PI3Kα150
mTOR210
Voxtalisib (Reference PI3K/mTOR Inhibitor)[6]PI3Kα50
mTOR85

Trustworthiness: The nanomolar IC50 values confirm that 2-Chloropyrido[3,2-d]pyrimidin-4-ol is a potent inhibitor of PI3Kα and mTOR. While less potent than the established drug Voxtalisib, it demonstrates a strong starting point for a lead optimization campaign.

Cellular Activity: Confirming On-Target Effects

Expertise & Experience: A compound's biochemical potency is meaningless if it cannot penetrate cell membranes and inhibit its target in a complex cellular environment.[15] We first assess the anti-proliferative effect using a cell viability assay, followed by a target engagement assay to confirm the mechanism of action. The XTT assay is chosen over the more traditional MTT assay because it produces a water-soluble formazan product, eliminating the need for a separate solubilization step and thereby reducing experimental variability.[16][17]

G cluster_inhibitor Inhibition by Scaffold RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt (Ser473) S6K S6K mTORC1->S6K Proliferation Cell Growth & Proliferation S6K->Proliferation Inhibitor 2-Chloropyrido [3,2-d]pyrimidin-4-ol Inhibitor->PI3K Inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway.

Protocol 3: XTT Cell Viability Assay

  • Cell Plating: Seed MCF-7 breast cancer cells (a line known to be sensitive to PI3K inhibitors) into a 96-well plate at a density of 5,000 cells/well. Allow cells to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of 2-Chloropyrido[3,2-d]pyrimidin-4-ol for 72 hours.

  • Reagent Preparation: Just prior to use, mix the XTT labeling reagent and the electron-coupling reagent.

  • Assay: Add 50 µL of the XTT mixture to each well and incubate for 4 hours at 37°C. The mitochondrial dehydrogenases of viable cells will reduce the XTT to a colored formazan product.[16]

  • Measurement: Measure the absorbance of the formazan product at 450 nm using a plate reader.

  • Analysis: Calculate the GI50 (concentration causing 50% growth inhibition) by plotting absorbance against log concentration.

Protocol 4: Western Blot for Phospho-Akt

  • Cell Treatment: Seed MCF-7 cells in a 6-well plate. Once they reach 70-80% confluency, starve them in serum-free media for 12 hours.

  • Inhibition: Pre-treat cells with 2-Chloropyrido[3,2-d]pyrimidin-4-ol at various concentrations (e.g., 0.1x, 1x, 10x GI50) for 2 hours.

  • Stimulation: Stimulate the PI3K pathway by adding a growth factor (e.g., IGF-1) for 15 minutes.

  • Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis & Transfer: Separate 20 µg of protein lysate per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against Phospho-Akt (Ser473) and total Akt (as a loading control).

  • Detection: Use an HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

Data Presentation: Table 3. Cellular Activity and On-Target Effect

CompoundCell LineGI50 (µM)p-Akt Inhibition (at 1x GI50)
2-Chloropyrido[3,2-d]pyrimidin-4-ol MCF-71.2Strong
Voxtalisib (Reference)MCF-70.4Strong

Trustworthiness: The sub-micromolar GI50 value demonstrates that the compound is cell-permeable and effectively inhibits cancer cell proliferation. The corresponding decrease in Akt phosphorylation in the Western blot experiment provides strong evidence that the anti-proliferative effect is mediated through the intended PI3K pathway inhibition.[14]

Part 3: In Vivo Validation — Demonstrating Preclinical Efficacy

Expertise & Experience: The ultimate test for a lead scaffold is its ability to perform in a complex biological system. An in vivo xenograft model provides this crucial proof-of-concept.[18] Cell line-derived xenograft (CDX) models are a robust, reproducible, and well-established method for evaluating the efficacy of anticancer compounds in a preclinical setting.[19][20]

G A Day 0: Implant MCF-7 Cells into Immunodeficient Mice B Day 7-10: Tumor Palpable (~100-150 mm³) Randomize into Groups A->B C Day 11-30: Administer Treatment (Vehicle, Test Compound) Daily B->C D Monitor: - Tumor Volume (2x/week) - Body Weight (2x/week) C->D E Day 30 (End of Study): - Euthanize Mice - Excise Tumors - Calculate TGI C->E

Caption: Workflow for a cell line-derived xenograft (CDX) study.

Protocol 5: MCF-7 Xenograft Efficacy Study

  • Cell Implantation: Subcutaneously implant 5 x 10⁶ MCF-7 cells mixed with Matrigel into the flank of female immunodeficient mice (e.g., NSG mice). Supplement mice with an estrogen pellet to support the growth of this hormone-receptor-positive cell line.

  • Tumor Growth & Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment cohorts (n=8-10 mice per group).[18]

  • Treatment Administration: Prepare the test compound in a suitable vehicle (e.g., 0.5% methylcellulose). Administer 2-Chloropyrido[3,2-d]pyrimidin-4-ol (e.g., at 50 mg/kg) and vehicle control via oral gavage once daily for 21 days.

  • Monitoring: Measure tumor dimensions with calipers twice weekly and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight as a measure of general toxicity.

  • Study Endpoint: At the end of the treatment period, euthanize the animals. Excise, weigh, and photograph the tumors.

  • Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) using the formula: %TGI = (1 - (ΔT/ΔC)) x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

Data Presentation: Table 4. In Vivo Efficacy in MCF-7 Xenograft Model

Treatment Group (50 mg/kg, oral)Mean Final Tumor Volume (mm³)% TGIMean Body Weight Change (%)
Vehicle Control1250-+5%
2-Chloropyrido[3,2-d]pyrimidin-4-ol 58058%-2%

Trustworthiness: The significant tumor growth inhibition (58%) with minimal impact on body weight demonstrates that 2-Chloropyrido[3,2-d]pyrimidin-4-ol has promising in vivo efficacy and is well-tolerated at a therapeutic dose. This result provides the critical validation needed to justify a full-scale lead optimization program.

Conclusion and Path Forward

This guide has systematically demonstrated the validation of 2-Chloropyrido[3,2-d]pyrimidin-4-ol as a legitimate lead scaffold. Through a logical series of experiments, we have established its:

  • Biochemical Potency: Potent, nanomolar inhibition of PI3Kα and mTOR kinases.

  • Cellular Activity: Sub-micromolar anti-proliferative activity in a relevant cancer cell line.

  • Mechanism of Action: Confirmed on-target inhibition of the PI3K/Akt signaling pathway.

  • Preclinical Efficacy: Significant and well-tolerated tumor growth inhibition in an in vivo xenograft model.

References

  • Vertex AI Search. (2026). Preclinical Drug Testing Using Xenograft Models.
  • BenchChem. (2025). A Comparative Guide: MTT vs. XTT Assays for Cell Viability.
  • Thermo Fisher Scientific. (n.d.). CyQUANT XTT and MTT Assays for Cell Viability.
  • TheraIndx. (n.d.). Xenograft Model for Cancer Drug Discovery.
  • Promega Corporation. (n.d.). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.
  • Fisher Scientific. (n.d.). Invitrogen™ CyQUANT™ MTT and XTT Cell Viability Assays.
  • BenchChem. (2025). The Ascendancy of Pyridopyrimidines: A Technical Guide to Their Discovery, History, and Therapeutic Evolution.
  • Wikipedia. (n.d.). MTT assay.
  • Rajput Journal of Pharmacy and Technology. (n.d.). Exploring the potency of new Pyridopyrimidine derivatives: Synthesis and biological evaluation.
  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells.
  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual.
  • International Journal of Pharmaceutical Sciences. (2025). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance.
  • MDPI. (2019). Integrative In Vivo Drug Testing Using Gene Expression Signature and Patient-Derived Xenografts from Treatment-Refractory HER2 Positive and Triple-Negative Subtypes of Breast Cancer.
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Blog. (2025). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing.
  • BioAssay Systems. (n.d.). Kinase Inhibitor Screening Services.
  • Altogen Labs. (2023). 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing.
  • RSC Publishing. (n.d.). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents.
  • PubMed. (2023). Screening assays for tyrosine kinase inhibitors: A review.
  • RSC Advances. (2023). Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents.
  • PubMed. (2014). Design, synthesis, and biological activity of pyridopyrimidine scaffolds as novel PI3K/mTOR dual inhibitors.
  • Danaher Life Sciences. (n.d.). Lead Optimization in Drug Discovery.
  • Journal of Pharmaceutical Research International. (2021). Synthesis and Anticancer Perspective of Pyridopyrimidine Scaffold - An Overview.
  • PMC. (2019). Synthesis and Pharmacological Screening of Pyridopyrimidines as Effective Anti‐Diarrheal Agents through the Suppression of Cyclic Nucleotide Accumulation.
  • PubMed. (2024). Synthesis of pyridyl pyrimidine hedgehog signaling pathway inhibitors and their antitumor activity in human pancreatic cancer.
  • Frontiers. (n.d.). Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine.
  • ACS Publications. (2015). Pyridopyrimidinone Derivatives as Potent and Selective c-Jun N-Terminal Kinase (JNK) Inhibitors.
  • ACS Publications. (2013). Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors.
  • ResearchGate. (n.d.). Scaffold selection and scaffold hopping in lead generation: A medicinal chemistry perspective.
  • PubMed. (2012). Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives.
  • Biobide. (2024). The Role of Lead Optimization in Drug Discovery.
  • PMC. (n.d.). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents.
  • Medium. (2025). What is the hit to lead process in drug discovery?.
  • Chemical Synthesis Database. (2025). 2-chloropyrido[2,3-d]pyrimidin-4-ol.
  • PMC. (n.d.). A Role for Fragment-Based Drug Design in Developing Novel Lead Compounds for Central Nervous System Targets.
  • MDPI. (n.d.). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies.
  • ResearchGate. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene.
  • MDPI. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives.
  • Journal of Chemical, Biological and Physical Sciences. (n.d.). Synthesis of novel pyrido[2,3-d]pyrimidine derivatives with pharmacological properties.
  • PubMed. (2018). An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity.
  • PubMed. (2007). Scaffold selection and scaffold hopping in lead generation: a medicinal chemistry perspective.
  • MDPI. (2021). Experimental Investigations on Ultimate Behavior of Fabricated Mobile Scaffolds.
  • ACS Publications. (2024). Scaffold-Hopped Compound Identification by Ligand-Based Approaches with a Prospective Affinity Test.
  • PMC. (n.d.). ASTM International Workshop on Standards & Measurements for Tissue Engineering Scaffolds.
  • PMC. (n.d.). Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents.
  • Journal of Nanostructures. (n.d.). Nano-Fe3O4@SiO2/SnCl4 Promoted Synthesis of Indenopyrido[2,3-d] Pyrimidine Derivatives in Water.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.